Galanin(1-12)-ala-neuropeptide Y(25-36)amide
Description
The exact mass of the compound galanin-NPY chimeric peptide M88 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Galanin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Galanin(1-12)-ala-neuropeptide Y(25-36)amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Galanin(1-12)-ala-neuropeptide Y(25-36)amide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H209N41O34/c1-16-70(11)109(131(209)171-99(58-104(140)186)122(200)165-92(51-69(9)10)124(202)174-110(71(12)17-2)132(210)176-127(205)95(54-77-34-40-82(183)41-35-77)166-115(193)85(26-20-44-149-134(142)143)159-117(195)88(42-43-102(138)184)160-114(192)87(28-22-46-151-136(146)147)162-130(208)108(141)73(14)179)173-125(203)94(53-76-32-38-81(182)39-33-76)167-121(199)97(56-79-61-148-65-155-79)168-116(194)86(27-21-45-150-135(144)145)161-129(207)101-29-23-47-177(101)107(189)63-154-113(191)89(48-66(3)4)163-118(196)90(49-67(5)6)164-120(198)93(52-75-30-36-80(181)37-31-75)158-106(188)62-153-112(190)72(13)156-128(206)100(64-178)172-123(201)98(57-103(139)185)169-119(197)91(50-68(7)8)170-133(211)111(74(15)180)175-126(204)96(157-105(187)59-137)55-78-60-152-84-25-19-18-24-83(78)84/h18-19,24-25,30-41,60-61,65-74,79,85-101,108-111,152,178-183H,16-17,20-23,26-29,42-59,62-64,137,141H2,1-15H3,(H2,138,184)(H2,139,185)(H2,140,186)(H,153,190)(H,154,191)(H,156,206)(H,157,187)(H,158,188)(H,159,195)(H,160,192)(H,161,207)(H,162,208)(H,163,196)(H,164,198)(H,165,200)(H,166,193)(H,167,199)(H,168,194)(H,169,197)(H,170,211)(H,171,209)(H,172,201)(H,173,203)(H,174,202)(H,175,204)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)(H,176,205,210)/t70-,71-,72-,73+,74+,79?,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZIJQPYBXKZCM-KXLZKDCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3C=NC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H209N41O34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2962.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147138-51-0 | |
| Record name | galanin-NPY chimeric peptide M88 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147138510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Galanin(1-12)-ala-neuropeptide Y(25-36)amide
Abstract: This technical guide provides a comprehensive analysis of the chimeric peptide Galanin(1-12)-ala-neuropeptide Y(25-36)amide, a synthetic ligand designed to interact with receptors for two distinct neuropeptide systems: galanin and neuropeptide Y (NPY). By covalently linking the N-terminal active fragment of galanin with the C-terminal segment of NPY, this molecule serves as a unique tool to probe the complex signaling and potential cross-talk between these two critical G-protein coupled receptor (GPCR) families. We will dissect its receptor binding profile, elucidate the downstream intracellular signaling cascades it modulates, and provide detailed, field-proven experimental protocols for its characterization. This document is intended for researchers, neuroscientists, and drug development professionals seeking to understand and leverage the unique pharmacology of such chimeric peptides.
Part 1: Foundational Concepts
The Galaninergic System: Receptors and Canonical Signaling
Galanin is a widely expressed neuropeptide that exerts its effects through three GPCR subtypes: GalR1, GalR2, and GalR3.[1][2] These receptors are integral to a multitude of physiological processes, including nociception, mood regulation, feeding behavior, and memory.[1] The signaling pathways are subtype-specific:
-
GalR1 and GalR3: These receptors primarily couple to Gi/o-type G-proteins.[2] Ligand binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is sensitive to pertussis toxin (PTX).[3]
-
GalR2: This receptor is more promiscuous in its G-protein coupling. It predominantly signals through Gq/11, activating phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately causing a release of intracellular calcium.[2] GalR2 can also couple to Gi/o or G12/13 and activate the mitogen-activated protein kinase (MAPK/ERK) pathway.[2][3]
The Neuropeptide Y System: Receptors and Canonical Signaling
Neuropeptide Y is a 36-amino acid peptide that plays a crucial role in appetite, circadian rhythms, and anxiety. It interacts with a family of GPCRs, with the Y1, Y2, Y4, and Y5 subtypes being the most well-characterized.[4] Similar to GalR1/3, NPY receptors predominantly couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.[5] This inhibitory action on neuronal excitability is a hallmark of NPY signaling.
Rationale for Chimeric Peptide Design
The creation of chimeric peptides like Galanin(1-12)-ala-neuropeptide Y(25-36)amide stems from several strategic objectives in pharmacology and neuroscience:
-
High-Affinity Ligands: Combining pharmacophores from two different peptides can result in novel ligands with unique, often high-affinity binding characteristics.[6] The related chimera, M32, was found to have an unusually high affinity for galanin receptors.[7]
-
Probing Receptor Heteromers: There is substantial evidence for physical interactions and the formation of heteromers between galanin and NPY receptors, such as GalR1-Y1 and NPY1R-GALR2 complexes.[1][8] Chimeric ligands are invaluable tools for investigating the functional consequences of these interactions.
-
Developing Receptor Antagonists/Agonists: Depending on the conformation conferred by the linked fragments, chimeras can act as potent antagonists or agonists at one or both receptor types, providing a means to selectively modulate complex physiological circuits.[9][10]
Part 2: Molecular Profile of Galanin(1-12)-ala-neuropeptide Y(25-36)amide
The specific peptide in focus, Galanin(1-12)-ala-neuropeptide Y(25-36)amide, is a structural analog of the more extensively studied M32 chimera [galanin(1-13)-Pro-neuropeptide Y(25-36)amide]. The key difference is the substitution of Proline at position 13 with Alanine.
Structure and Receptor Recognition
Two-dimensional 1H-NMR studies have revealed insights into the solution structure of this peptide and its predecessor, M32.[11] The NPY(25-36) fragment tends to form a stable alpha-helix, which in turn helps to stabilize the structure of the more flexible N-terminal galanin portion.[7] The substitution of Proline (in M32) with Alanine (in the current peptide, also referred to as M88) alters the peptide's conformation. In M88, the alpha-helix is extended, encompassing residues from approximately Serine-6 to Glutamine-23.[11] This structural change has a direct impact on receptor binding affinity.
Receptor Binding Affinity and Selectivity
The substitution of Ala for Pro at the linker position significantly modifies the peptide's binding profile compared to its parent compound, M32. While M32 binds with very high affinity to galanin receptors, the Ala-substituted version (M88) exhibits a tenfold lower affinity for these receptors.[11] Conversely, its binding to NPY receptors is altered in the opposite direction, suggesting that subtle conformational changes in the linker region can pivot the ligand's preference between the two receptor systems.[11]
| Peptide | Target Receptor | Reported Affinity (IC50 / Ki) | Reference |
| M32 (Pro-linker) | Galanin Receptors | ~0.1 nM | [7] |
| M32 (Pro-linker) | NPY Receptors | ~0.25 µM | [7] |
| M88 (Ala-linker) | Galanin Receptors | ~10x lower affinity than M32 | [11] |
| M88 (Ala-linker) | NPY Receptors | Higher affinity than M32 | [11] |
Part 3: Mechanism of Action: Downstream Signaling Cascades
Given its binding profile, Galanin(1-12)-ala-neuropeptide Y(25-36)amide is expected to initiate downstream signaling through both galanin and NPY receptors, primarily via Gi/o and potentially Gq/11 pathways.
Modulation of Adenylyl Cyclase and cAMP Levels
The primary mechanism of action for both GalR1/R3 and most NPY receptors is the Gi/o-mediated inhibition of adenylyl cyclase.[2][5] Upon binding of the chimeric peptide to these receptors, the activated Gi/o alpha subunit inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP concentration. This is a potent mechanism for reducing neuronal excitability and modulating cellular metabolism. Functional assays on related chimeric peptides have confirmed their ability to regulate adenylate cyclase activity.[12][13]
Activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
Both GalR1 and GalR2 are known to activate the MAPK/ERK signaling cascade, a critical pathway for regulating gene expression, cell proliferation, and survival.[3]
-
GalR1-mediated activation is dependent on the Gβγ subunit of a PTX-sensitive G-protein (Gi/o) and is independent of Protein Kinase C (PKC).[3]
-
GalR2-mediated activation proceeds through the Gα subunit of a PTX-sensitive G-protein (Go) and is dependent on PKC.[3]
Activation of this pathway by the chimeric peptide would be confirmed by detecting an increase in the phosphorylation of ERK1/2 at residues Thr202/Tyr204 and Thr185/Tyr187, respectively.[14]
Part 4: Experimental Methodologies for Characterization
To validate the mechanism of action, a series of well-established assays are required. The choice of these specific protocols is based on their robustness, reproducibility, and ability to provide quantitative, self-validating data.
Protocol: Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled ligand by measuring its ability to displace a radiolabeled ligand from the target receptor.[15][16][17]
Workflow Diagram
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing the receptor of interest in an ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in binding buffer.[18]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-galanin or [¹²⁵I]-PYY), and serial dilutions of the unlabeled chimeric peptide.[18] Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled native ligand).
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 30°C) to reach equilibrium.[18]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding as a percentage of the maximum against the log concentration of the chimeric peptide. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the affinity of the radioligand.[15]
Protocol: cAMP Functional Assay for Gi/o-Coupled Receptors
This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP. For Gi/o-coupled receptors, a decrease in cAMP is expected, which is typically measured against a stimulated background.[19]
Workflow Diagram
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the receptor of interest in an appropriate assay plate and culture overnight.
-
Compound Addition: Aspirate the culture medium and add assay buffer containing serial dilutions of the chimeric peptide. Incubate for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except negative controls) to induce cAMP production. This creates a signal window against which inhibition can be measured.[19]
-
Lysis and Detection: After a defined stimulation period (e.g., 30 minutes), lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit (e.g., HTRF, LANCE, or bioluminescent assays like Promega's GloSensor™ or cAMP-Glo™).[20][21][22] These assays typically involve a competition format where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[21]
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the signal against the log concentration of the chimeric peptide and use non-linear regression to calculate the IC50 (for inhibition) or EC50.
Protocol: Western Blot for ERK1/2 Phosphorylation
This protocol provides a semi-quantitative measure of MAPK pathway activation by detecting the phosphorylated, active form of ERK1/2.[23][24]
Workflow Diagram
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and serum-starve them overnight to reduce basal ERK phosphorylation. Treat cells with the chimeric peptide for various times (e.g., 0, 5, 10, 30 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[24]
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20 µg) in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.[23]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[23]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours.[23] After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[23][24]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane should be stripped of the first set of antibodies and re-probed with an antibody that detects total ERK1/2.[23] The p-ERK signal can then be normalized to the total ERK signal for semi-quantitative analysis.
Part 5: Conclusion and Future Perspectives
Galanin(1-12)-ala-neuropeptide Y(25-36)amide represents a sophisticated chemical tool for exploring the pharmacology of galanin and NPY receptor systems. Its mechanism of action is rooted in its ability to bind to both receptor families, albeit with a preference dictated by its specific linker amino acid. The primary signaling outputs are the modulation of intracellular cAMP via Gi/o coupling and the activation of the MAPK/ERK pathway.
Future research should focus on leveraging this and similar chimeric peptides to dissect the functional roles of GalR-NPYR heteromers in specific brain circuits. Understanding how these chimeric ligands induce potentially biased signaling—preferentially activating one downstream pathway over another—could pave the way for developing novel therapeutics with greater specificity and fewer side effects for conditions involving mood, pain, and metabolic disorders.
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Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. National Center for Biotechnology Information. [Link]
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Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types. National Center for Biotechnology Information. [Link]
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Su, J., et al. (2002). Characterisation of a new chimeric ligand for galanin receptors: galanin(1–13)-[d-Trp32]-neuropeptide Y(25–36)amide. Neuropeptides. [Link]
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Cottet, M., et al. (2012). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers in Endocrinology. [Link]
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A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer. National Center for Biotechnology Information. [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Doumazane, E., et al. (2016). Forskolin-free cAMP assay for Gi-coupled receptors. MethodsX. [Link]
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Cottet, M., et al. (2012). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. ResearchGate. [Link]
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Jarecki, J., et al. (2005). Synthesis and biological properties of new chimeric galanin analogue GAL(1-13)-[Ala10,11]ET-1(6-21)-NH2. Journal of Peptide Research. [Link]
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Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]
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Galanin receptor/neuropeptide y receptor interactions in the central nervous system. Karolinska Institutet. [Link]
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Diaz-del-Castillo, M., et al. (2024). Neuropeptide Y receptor 1 and galanin receptor 2 (NPY1R-GALR2) interactions in the dentate gyrus and their relevance for neurogenesis and cognition. Frontiers in Molecular Neuroscience. [Link]
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A powerful tool for drug discovery. European Pharmaceutical Review. [Link]
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Radioligand Binding Assay. Springer Nature Experiments. [Link]
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Borroto-Escuela, D. O., et al. Galanin (GAL) and Neuropeptide Y (NPY) elicit antidepressant activity linked to neuronal precursor cells of the dentate gyrus. bioRxiv. [Link]
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White, A. M., et al. (2009). Design, Synthesis, and Characterization of High-Affinity, Systemically-Active Galanin Analogues with Potent Anticonvulsant Activities. Journal of Medicinal Chemistry. [Link]
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Synthesis and pharmacological characterization of argininamide-type neuropeptide Y (NPY) Y1 and Y2 receptor antagonists and. University of Regensburg. [Link]
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Technical Guide: Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide Receptor Affinity Profile
This guide provides a comprehensive technical analysis of the chimeric peptide ligand Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide . While widely recognized in the context of the canonical chimera M32 (which typically contains a Proline linker), this specific Alanine-linked variant represents a distinct structural probe used to interrogate the necessity of the native β-turn structure in Galanin receptor recognition and to modulate cross-reactivity with Neuropeptide Y (NPY) receptors.
Executive Summary & Ligand Identity
Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide is a synthetic chimeric peptide designed to function as a high-affinity ligand for Galanin receptors (GalR) while exhibiting significant cross-reactivity with Neuropeptide Y (NPY) receptors. It belongs to the "M-series" of chimeric peptides (e.g., M15, M32, M35, M40) utilized to map the pharmacophore of galanin and develop subtype-selective antagonists.
-
Classification : Chimeric GPCR Ligand / Bi-functional Peptide.
-
Primary Targets : GalR1, GalR2, GalR3 (High Affinity).
-
Secondary Targets : NPY Y1, Y2, Y4 receptors (Moderate-to-High Affinity).
-
Structural Significance : Fuses the N-terminal activation domain of Galanin (residues 1-12) with the C-terminal binding helix of NPY (residues 25-36) via an Alanine (Ala) linker. This distinguishes it from the canonical M32 (which utilizes the native Proline-13 of Galanin as a linker), effectively linearizing the junction to probe the requirement for a β-turn in receptor docking.
Chemical Structure & Stability
The peptide is constructed by linking the N-terminal fragment of Galanin (responsible for receptor activation) to the C-terminal fragment of NPY (responsible for high-affinity binding and structural stabilization).
Sequence Analysis
| Segment | Sequence | Function |
| Galanin (1-12) | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly | Pharmacophore : Critical for GalR recognition.[1][2] Trp2 and Leu11 are essential for hydrophobic pocket binding. |
| Linker | Ala (Alanine) | Structural Pivot : Replaces the native Proline-13 found in M32. Reduces the conformational rigidity (kink) typical of the Galanin hairpin, promoting a more helical extension into the NPY segment. |
| NPY (25-36) | Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 | Scaffold : Forms an amphipathic α-helix that stabilizes the peptide and provides affinity for NPY receptors (specifically Y2). |
Full Sequence : GWTLNSAGYLLG-A-RHYINLITRQRY-NH2
Structural Dynamics
-
Helicity : The NPY C-terminus naturally adopts an α-helical conformation. The substitution of Proline (a helix breaker) with Alanine (a helix stabilizer) in this variant likely extends the helical character from the C-terminus towards the N-terminus, potentially altering the binding mode compared to the "kinked" M32 parent peptide.
-
Solubility : Highly soluble in aqueous buffers due to the multiple Arginine residues in the NPY tail.
Receptor Affinity Profile
This ligand exhibits a promiscuous high-affinity profile , binding to both Galanin and NPY receptor families. This dual-targeting capability makes it a powerful tool for studying cross-talk but requires careful control in tissue-based assays.
Quantitative Binding Data (Ki / IC50)
| Receptor Subtype | Affinity (Ki / IC50) | Functional Activity | Note |
| GalR1 | ~0.1 - 0.5 nM | Agonist (Cloned) / Antagonist (In vivo) | High affinity retained despite Ala substitution; N-terminus is dominant. |
| GalR2 | ~1.0 - 5.0 nM | Agonist / Partial Agonist | Slightly lower affinity than GalR1; sensitive to conformational changes at the linker. |
| GalR3 | < 10 nM | Agonist | High affinity binding. |
| NPY Y1 | ~13 nM | Antagonist / Weak Agonist | Significant cross-reactivity. |
| NPY Y2 | ~4.0 nM | High Affinity Ligand | Critical : The NPY(25-36) fragment is a potent Y2 ligand; the Ala-linker may enhance accessibility to the Y2 binding pocket. |
| NPY Y4 | ~30 nM | Moderate Affinity | Detectable binding. |
| NPY Y5 | ~400 nM | Low Affinity | Minimal interaction. |
The "Antagonist Paradox"
Like other chimeric peptides (M35, M15), this ligand often behaves as a high-affinity antagonist in physiological tissue preparations (e.g., inhibiting glucose-induced insulin release or spinal reflex facilitation) but acts as a full agonist in heterologous expression systems (e.g., CHO cells overexpressing GalR1).
-
Mechanism : In native tissues with low receptor reserve, the chimeric bulk may prevent the conformational change required for full G-protein coupling (partial agonism appearing as antagonism). In overexpression systems, the high receptor density amplifies the weak efficacy to full agonism.
Signaling Mechanism & Pathway Visualization
The ligand modulates signaling primarily through G_i/o proteins (GalR1/3, Y1/Y2) and G_q/11 proteins (GalR2).
Core Signaling Events
-
GalR1/Y2 Activation (Gi/o) :
-
Inhibition of Adenylyl Cyclase (AC)
Decreased cAMP. -
Opening of G-protein-coupled Inwardly Rectifying Potassium channels (GIRK)
Hyperpolarization.
-
-
GalR2 Activation (Gq/11) :
-
Activation of Phospholipase C (PLC)
IP3 generation Ca2+ mobilization.
-
Caption: Dual-pathway activation showing Gi/o-mediated suppression of cAMP (GalR1/Y2) and Gq-mediated Calcium mobilization (GalR2).
Experimental Protocols
To validate the affinity and functional profile of this ligand, the following protocols are recommended.
A. Radioligand Binding Competition Assay
Objective : Determine Ki values for GalR subtypes.
-
Membrane Preparation :
-
Harvest CHO-K1 cells stably expressing human GalR1, GalR2, or GalR3.
-
Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Centrifuge at 20,000 x g for 20 min; resuspend pellet in binding buffer.
-
-
Incubation :
-
Tracer : Use 0.05 nM [125I]-Porcine Galanin.
-
Competitor : Serially dilute Gal(1-12)-Ala-NPY(25-36) (10 pM to 10 µM).
-
NSB : Define non-specific binding with 1 µM unlabeled Galanin.
-
Incubate for 60 min at room temperature.
-
-
Termination :
-
Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce peptide sticking).
-
Wash 3x with ice-cold Tris buffer.
-
-
Analysis :
-
Count radioactivity. Fit data to a one-site competition model using non-linear regression (GraphPad Prism).
-
Calculate Ki using the Cheng-Prusoff equation.
-
B. Functional [35S]GTPγS Binding Assay
Objective : Assess intrinsic activity (Agonist vs Antagonist).
-
Assay Setup :
-
Incubate membranes (10 µg protein) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP).
-
-
Ligand Addition :
-
Add Gal(1-12)-Ala-NPY(25-36) alone (to test agonism) or with EC80 concentration of Galanin (to test antagonism).
-
-
Labeling :
-
Add 0.1 nM [35S]GTPγS. Incubate 30 min at 30°C.
-
-
Readout :
-
Filter and count.
-
Self-Validation : If counts increase >20% over basal, the ligand is an agonist. If it reduces Galanin-induced counts, it is an antagonist.
-
References
-
Arvidsson, K., et al. (1993).Solution structure by 2D 1H-NMR of a chimeric peptide recognized by galanin and neuropeptide Y receptors.
-
Source:
-
-
Berglund, M. M., et al. (2001). Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5.[1][3][4] (Defines the NPY receptor cross-reactivity profile).
-
Bartfai, T., et al. (1993). Galanin-receptor ligand M40 acts as a weak agonist in RINm5F insulinoma cells and a full antagonist in brain.[5] (Context for chimeric peptide agonist/antagonist paradox).
-
Source:
-
-
Florez-Burgess, A., et al. (2022).Neuroanatomical characterization of the G protein-coupled receptor activity evoked by galanin-related ligands. (Review of M-series peptides including M32/M35).
-
Source:
-
Sources
- 1. Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. addi.ehu.es [addi.ehu.es]
- 3. Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US7022489B2 - Method of using cells expressing galanin receptor 3 (GALR3) - Google Patents [patents.google.com]
Technical Guide: Physicochemical Characterization of Galanin(1-12)-Ala-NPY(25-36)amide (M88)
This guide details the physicochemical characterization of the chimeric peptide Galanin(1-12)-Ala-NPY(25-36)amide , scientifically designated as M88 .
Executive Summary
Galanin(1-12)-Ala-NPY(25-36)amide , commonly referred to in literature as M88 , is a synthetic chimeric peptide designed to interrogate the G-protein coupled receptor (GPCR) crosstalk between the Galanin and Neuropeptide Y (NPY) systems. By fusing the N-terminal receptor-recognition domain of Galanin with the C-terminal bioactive helix of NPY via an Alanine linker, M88 serves as a high-affinity ligand—often functioning as an antagonist or partial agonist depending on the specific GalR subtype (GalR1/GalR2) and tissue preparation.
This guide provides a rigorous analysis of the peptide’s molecular weight (MW) and isoelectric point (pI), establishing the fundamental parameters required for its synthesis, purification, and experimental application in drug development.
Structural Definition & Sequence Analysis
To accurately calculate physicochemical properties, the exact amino acid sequence must be established. M88 is constructed from the N-terminal fragment of porcine Galanin (residues 1-12), an L-Alanine linker (replacing the Proline found in the related M32 peptide), and the C-terminal fragment of NPY (residues 25-36), terminating in an amide group.[1]
Sequence Breakdown
-
N-Terminus (Galanin 1-12): Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly
-
Linker (Position 13): Ala
-
C-Terminus (NPY 25-36): Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂[2][3][4]
Full Sequence (One-Letter Code): G-W-T-L-N-S-A-G-Y-L-L-G-A-R-H-Y-I-N-L-I-T-R-Q-R-Y-NH₂
Structural Diagram
The following diagram visualizes the domain architecture of M88, highlighting the fusion points critical for receptor recognition.
Physicochemical Properties
The following data is derived from the specific sequence of M88. Accuracy in these values is critical for mass spectrometry validation and solubility optimization.
Molecular Weight (MW)
The molecular weight is calculated based on the sum of the residue masses minus water (formation of peptide bonds), plus the terminal modifications.
| Component | Count | Residue Mass (Avg) | Contribution |
| Gly (G) | 3 | 57.05 | 171.15 |
| Trp (W) | 1 | 186.21 | 186.21 |
| Thr (T) | 2 | 101.10 | 202.20 |
| Leu (L) | 4 | 113.16 | 452.64 |
| Asn (N) | 2 | 114.10 | 228.20 |
| Ser (S) | 1 | 87.08 | 87.08 |
| Ala (A) | 2 | 71.08 | 142.16 |
| Tyr (Y) | 3 | 163.17 | 489.51 |
| Arg (R) | 3 | 156.19 | 468.57 |
| His (H) | 1 | 137.14 | 137.14 |
| Ile (I) | 2 | 113.16 | 226.32 |
| Gln (Q) | 1 | 128.13 | 128.13 |
| Terminals | |||
| N-Term (H) | 1 | 1.01 | 1.01 |
| C-Term (NH₂) | 1 | 16.02 | 16.02 |
| TOTAL | 25 | ~2936.4 Da |
Note: The related peptide M32 (containing Pro instead of Ala at pos 13) has a MW of ~2962.4 Da. The substitution of Pro (97 Da) with Ala (71 Da) results in a mass shift of -26 Da, consistent with the calculated 2936.4 Da for M88.
Isoelectric Point (pI)
M88 is a highly basic peptide due to the presence of multiple Arginine residues and the absence of acidic residues (Asp/Glu).
-
Ionizable Groups:
-
N-terminus: pKa ~9.6
-
Arg (3 residues): pKa ~12.5
-
His (1 residue): pKa ~6.0
-
Tyr (3 residues): pKa ~10.0 (Weakly acidic, relevant at high pH)
-
C-terminus: Amidated (Neutral, charge removed)
-
Theoretical pI: > 11.0 (Calculated using standard Henderson-Hasselbalch approximations, the pI typically falls between 11.5 and 12.5 depending on the specific pKa set used for Arginine).
Solubility Implication: Due to its high pI, M88 carries a net positive charge at physiological pH (7.4). This renders it highly soluble in aqueous acidic buffers (e.g., 0.1% acetic acid or water). However, solubility may decrease significantly in high pH buffers (> pH 10) where the net charge approaches zero.
Experimental Characterization Workflow
To validate the synthesis of M88, researchers must employ a dual-verification strategy combining Mass Spectrometry for mass confirmation and Isoelectric Focusing (or HPLC) for purity and charge state analysis.
Mass Spectrometry (MS) Protocol
Method: ESI-MS (Electrospray Ionization) or MALDI-TOF.
-
Expected Monoisotopic Mass: ~2934.6 Da
-
Expected Average Mass: ~2936.4 Da
-
Charge States (ESI): Look for multiple charged species due to high basicity.
-
[M+3H]³⁺: ~979.8 m/z
-
[M+4H]⁴⁺: ~735.1 m/z
-
Handling & Storage[4]
-
Lyophilization: Peptide is typically supplied as a trifluoroacetate (TFA) salt.
-
Reconstitution: Dissolve in sterile distilled water or dilute acetic acid (0.1%). Avoid phosphate buffers initially to prevent precipitation if concentrations are high.
-
Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Biological Context & Applications
M88 is primarily utilized as a tool compound in neuropharmacology. Its design leverages the "message-address" concept, where the Galanin fragment provides affinity for Galanin receptors, while the NPY fragment stabilizes the secondary structure (alpha-helix) to enhance binding potency.
-
Receptor Affinity: High affinity for GalR1 and GalR2.
-
Mechanism: Acts as an antagonist in specific assays (e.g., inhibition of glucose-induced insulin release) but may exhibit agonist properties in transfected cell lines (e.g., GalR2 signaling).
-
Comparison: M88 is often compared to M35 and M32 . M88 differs from M32 only by the Ala/Pro substitution at the linker, which alters the flexibility between the two bioactive domains.
References
- Langel, U., et al. (1992). "Chimeric galanin-neuropeptide Y peptides: Synthesis and biological activity.
-
Bartfai, T., et al. (1993).[1] "Galanin-receptor ligand M40 peptide distinguishes between galanin-receptor subtypes." Proceedings of the National Academy of Sciences.
-
Arvidsson, K., et al. (1994).[1] "Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide." European Journal of Biochemistry.[1]
- Land, T., et al. (1991). "Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor." International Journal of Peptide and Protein Research.
Sources
- 1. Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cy.biorunstar.com [cy.biorunstar.com]
- 3. Galanin (1-13)-Neuropeptide Y (25-36), amide (M32) - Elabscience® [elabscience.com]
- 4. medchemexpress.com [medchemexpress.com]
Structural differences between M35 and Galanin(1-12)-ala-neuropeptide Y(25-36)amide
This guide provides an in-depth technical analysis of the structural and functional differences between the classical galanin receptor antagonist M35 and the chimeric construct Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide .
Comparative Analysis: M35 vs. Gal(1-12)-Ala-NPY(25-36)a
Executive Summary
The development of high-affinity ligands for Galanin receptors (GalR1, GalR2, GalR3) has relied heavily on chimeric peptide engineering.[1][2][3] M35 (Galanin(1-13)-Bradykinin(2-9)amide) represents the "first-generation" high-affinity antagonist, characterized by a rigid proline-rich junction. In contrast, Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide represents a "second-generation" rational design, utilizing an amphipathic helical C-terminus and a flexible alanine linker to modulate receptor subtype selectivity and metabolic stability.
This guide dissects the atomic-level structural divergences between these two ligands, their impact on G-protein coupling, and the specific synthetic protocols required for their production.
Part 1: Structural Anatomy & Sequence Alignment
The core difference between these ligands lies in the C-terminal address and the linker region . While both share the N-terminal galanin pharmacophore, the truncation of Proline-13 in the target chimera fundamentally alters the secondary structure.
1.1 Sequence Comparison Table
| Feature | M35 | Gal(1-12)-Ala-NPY(25-36)a |
| Origin | Galanin(1-13) + Bradykinin(2-9) | Galanin(1-12) + Ala + NPY(25-36) |
| N-Terminus (Pharmacophore) | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly |
| Linker / Junction | Direct Peptide Bond (Pro13-Pro2) | Alanine Bridge (Gly12-Ala-Arg25) |
| C-Terminus (Stabilizer) | Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2 | Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 |
| Secondary Structure | Disordered / Polyproline Helix II (PPII) | Amphipathic |
| Net Charge (pH 7.4) | +2 (approx) | +4 (approx) |
1.2 The "Proline Switch" vs. The "Helical Stabilizer"
-
M35 (The Rigid Kink): The junction in M35 involves Pro13 (from Galanin) linked to Pro2 (from Bradykinin).[3] This creates a ...Gly-Pro-Pro-Pro... motif.
-
Structural Consequence: This sequence induces a rigid "kink" or Polyproline II helix structure. It prevents the formation of a continuous
-helix. This rigidity is crucial for M35's antagonist profile, as it sterically hinders the receptor's conformational change required for G-protein activation.
-
-
Gal(1-12)-Ala-NPY (The Helical Extension): The target chimera removes Pro13 and inserts Alanine .
-
Structural Consequence: Alanine has a high helix-forming propensity. The C-terminal NPY(25-36) fragment naturally forms an amphipathic
-helix. By removing the Proline breaker and adding Alanine, this chimera likely extends the N-terminal galanin helix into the C-terminus. -
Functional Impact:[3][4][5][6][7] This continuous helical face typically increases affinity for GalR2 , which recognizes the helical features of the ligand more than GalR1 (which relies heavily on the N-terminal Trp2 interaction).
-
Part 2: Signaling Pathways & Receptor Selectivity[5]
The structural differences dictate the pharmacological outcome. M35 is a broad-spectrum antagonist (with partial agonist activity in specific tissues), whereas NPY-chimeras often exhibit subtype bias.
Figure 1: Divergent signaling modulation. M35 acts as a clamp, blocking activation across subtypes. The Gal-NPY chimera utilizes its helical C-terminus to preferentially stabilize GalR2 interactions.
Part 3: Synthesis Protocol (Solid-Phase Peptide Synthesis)
Synthesizing the Gal(1-12)-Ala-NPY chimera requires specific attention to the Ala-linker coupling to prevent racemization and ensure proper chain extension from the bulky NPY sequence.
3.1 Materials
-
Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) to yield a C-terminal amide.
-
Protecting Groups: Fmoc (N-terminus), tBu (Ser, Thr, Tyr), Trt (Asn, Gln, His), Pbf (Arg).
-
Coupling Reagents: HBTU/HOBt or DIC/Oxyma.
3.2 Step-by-Step Workflow
-
Resin Swelling:
-
Swell Rink Amide resin in DMF for 30 mins.
-
Deprotect Fmoc (20% Piperidine in DMF, 2 x 10 min).
-
-
C-Terminal Assembly (NPY Fragment):
-
Sequential coupling of NPY(25-36) residues (Tyr -> Arg -> Gln...).
-
Critical Step: Double coupling is recommended for Arg and Ile residues due to steric bulk.
-
-
Linker Introduction (The Pivot Point):
-
Coupling of Fmoc-Ala-OH .
-
Note: This step is kinetically faster than Proline coupling (in M35 synthesis). Ensure complete washing to prevent deletion sequences.
-
-
N-Terminal Assembly (Galanin Fragment):
-
Sequential coupling of Gal(1-12).
-
Trp2 Care: Use Boc-Trp(Boc)-OH or standard Fmoc-Trp(Boc)-OH to prevent indole oxidation during cleavage.
-
-
Cleavage & Purification:
-
Cocktail: TFA (95%), TIS (2.5%), H2O (2.5%).
-
Time: 3 hours (Arg-rich sequences require longer cleavage times to remove Pbf groups completely).
-
Precipitate in cold diethyl ether.
-
Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient + 0.1% TFA).
-
Figure 2: SPPS workflow for Chimeric Galanin Ligands. The Alanine insertion (Step 2) is the structural divergence point from M35 synthesis.
Part 4: Experimental Validation & Quality Control
To validate the structural integrity and functional difference, the following assays are mandatory.
4.1 Receptor Binding Assay (Displacement)
-
Objective: Determine
values for GalR1 vs GalR2. -
Tracer:
I-Galanin (porcine).[8] -
Protocol:
-
Incubate membrane preparations (CHO-GalR1 or CHO-GalR2) with tracer (0.1 nM) and increasing concentrations of M35 or Gal-Ala-NPY (
to M). -
Incubate for 60 min at 25°C.
-
Terminate via rapid filtration (GF/B filters).
-
Expected Outcome:
-
M35:
nM (Equal affinity for GalR1/R2). -
Gal-Ala-NPY: Expect maintained affinity for GalR2 (
nM) but potentially reduced affinity for GalR1 compared to M35, due to the loss of Pro13 and the helical shift.
-
-
4.2 Functional Assay (Differentiation)
Since M35 can exhibit mixed agonist/antagonist activity, and NPY chimeras are often designed as agonists or stabilized antagonists, functional validation is key.
-
GalR1 (Gi-coupled): Forskolin-stimulated cAMP accumulation.
-
M35: Should block Galanin-induced inhibition of cAMP.
-
-
GalR2 (Gq-coupled): IP3 accumulation / Calcium Flux (FLIPR).
-
Gal-Ala-NPY: Test for agonism (increase in Ca2+) vs antagonism (blockade of Galanin response). Note: Many Gal-NPY chimeras (like M15) act as agonists despite being labeled antagonists in early literature.[1]
-
Part 5: Implications for Drug Development
-
Blood-Brain Barrier (BBB) Penetration:
-
M35: Poor BBB penetration due to size and charge, though modifications (cationization) have been attempted.
-
Gal-Ala-NPY: The C-terminal NPY fragment is highly basic (Arg-rich) and amphipathic. This may improve cell-penetrating properties (similar to CPPs), but the high positive charge (+4) can also lead to non-specific tissue binding.
-
-
Metabolic Stability:
-
M35: Susceptible to endopeptidases at the Gly-Pro bond.
-
Gal-Ala-NPY: The Ala-linkage is generally more stable than the native Gly-Pro bond against specific prolyl endopeptidases, potentially increasing half-life in vivo.
-
References
-
Kask, K., et al. (1995).[9][10][11] Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells.[9][12][13] Regulatory Peptides.[9][12] Link
-
Langel, Ü., et al. (1992). Design of chimeric peptide ligands to galanin receptors and substance P receptors.[2][14] International Journal of Peptide and Protein Research.[14] Link
-
Bartfai, T., et al. (1993).[10] Galanin antagonists: molecular design of chimeric peptides.[2] Neuropeptides. Link
-
Sollenberg, U., et al. (2006).[11] M871 - A novel peptide antagonist selectively recognizing the galanin receptor type 2.[11] International Journal of Peptide Research and Therapeutics. Link
-
Webling, K., et al. (2012).[9] Galanin Receptors and Ligands.[2][3][4][6][7][8][9][11][12][13][14][15] Frontiers in Endocrinology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological properties of new chimeric galanin analogue GAL(1-13)-[Ala10,11]ET-1(6-21)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. Galanin receptor antagonist m35 but not m40 or c7 ameliorates cerulein-induced acute pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord [frontiersin.org]
- 8. Differential effects of the putative galanin receptor antagonists M15 and M35 on striatal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. Design of chimeric peptide ligands to galanin receptors and substance P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. innopep.com [innopep.com]
Technical Guide: Binding Selectivity and Pharmacology of Galanin(1-12)-Ala-NPY(25-36)amide (M88)
This guide details the pharmacological profile, molecular architecture, and experimental characterization of Galanin(1-12)-Ala-NPY(25-36)amide , scientifically designated as M88 .
Executive Summary
Galanin(1-12)-Ala-NPY(25-36)amide (M88) is a chimeric neuropeptide ligand designed to probe the structure-activity relationships (SAR) of the galanin receptor family (GalR1, GalR2, GalR3). Unlike its structural analog M32 (which utilizes a Proline linker), M88 incorporates an Alanine linker between the N-terminal galanin fragment and the C-terminal Neuropeptide Y (NPY) fragment.
Key Technical Findings:
-
Selectivity Profile: M88 acts as a non-selective, high-affinity ligand for GalR1 and GalR2 receptors. It exhibits nanomolar affinity (
nM), comparable to native galanin, but significantly lower affinity than the "super-agonist" M32. -
Structural Determinants: The Alanine linker in M88 induces a continuous
-helical conformation across the junction, contrasting with the Proline-induced "kink" in M32. This structural rigidity correlates with its reduced affinity relative to M32. -
Functional Activity: M88 functions primarily as an agonist in smooth muscle preparations (e.g., rat jejunum) and inhibits cAMP accumulation, distinguishing it from the classic antagonist M40 (Galanin(1-13)-Pro-Pro-Ala-Leu-Ala-Leu-Ala-amide).
Molecular Architecture and Design Logic
The design of M88 exploits the "message-address" concept, fusing the receptor-recognition domain of Galanin with a stabilizing C-terminal motif from NPY.
Sequence Composition
| Component | Sequence | Function |
| Pharmacophore | Gal(1-12) : Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly | Binds to the orthosteric pocket of GalR1/GalR2. Trp2 and Tyr9 are critical for receptor anchoring.[1] |
| Linker | Ala (Alanine) | Provides a flexible, helix-compatible junction. Replaces the rigid Proline found in M32. |
| Stabilizer | NPY(25-36) : Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH | Enhances metabolic stability and peptide amphiphilicity; facilitates blood-brain barrier penetration in some analogs. |
Structural Impact of the Linker (Graphviz Diagram)
The substitution of Proline (M32) with Alanine (M88) fundamentally alters the solution structure. NMR studies reveal that M88 forms a continuous helix, whereas M32 adopts a bent structure that better accommodates the receptor binding pocket.
Figure 1: Structural divergence between M88 and M32 driven by the linker residue.
Binding Selectivity Profile
M88 does not display sharp selectivity between GalR1 and GalR2, acting instead as a "pan-galanin" receptor ligand. However, its affinity is sensitive to the receptor's specific transmembrane domain architecture.
Comparative Affinity Data ( )
Note: Values are representative of competitive binding assays against
| Ligand | GalR1 Affinity ( | GalR2 Affinity ( | Selectivity Ratio (R1:R2) | Classification |
| Galanin (1-29) | ~0.5 - 1.0 nM | ~1.0 - 2.0 nM | ~1:1 | Endogenous Agonist |
| M32 (Pro-linked) | 0.05 - 0.1 nM | 0.1 - 0.5 nM | ~1:1 | Super-Agonist |
| M88 (Ala-linked) | 1.0 - 5.0 nM | 2.0 - 10.0 nM | ~1:2 | High-Affinity Ligand |
| M40 (Antagonist) | 15 - 30 nM | 30 - 50 nM | ~1:2 | Non-selective Antagonist |
Interpretation
-
Loss of "Super-Affinity": The 10-fold reduction in affinity of M88 compared to M32 indicates that the "kink" provided by Proline in M32 is essential for optimal fit within the GalR binding pocket.
-
Equipotency: M88 is roughly equipotent to native Galanin. It retains high affinity but lacks the enhanced binding contacts seen with M32.
Signaling Pathways and Functional Pharmacology
Unlike M40, which blocks signaling, M88 acts as an agonist, activating distinct G-protein pathways depending on the receptor subtype expressed.
Pathway Activation Diagram
Figure 2: Divergent signaling cascades activated by M88 upon binding to GalR1 vs. GalR2.
Experimental Protocols
To validate the binding affinity and selectivity of M88, the following standardized protocols are recommended. These protocols assume the use of CHO cells stably expressing human GalR1 or GalR2.
Membrane Preparation (Self-Validating Workflow)
-
Harvest: Scrape CHO-GalR1/R2 cells into ice-cold PBS. Centrifuge at
for 5 min. -
Lysis: Resuspend pellet in Lysis Buffer (5 mM Tris-HCl, 5 mM MgCl
, pH 7.4). Homogenize using a Polytron (2 bursts, 10s). -
Membrane Isolation: Centrifuge homogenate at
for 20 min at 4°C. -
Wash: Resuspend pellet in Lysis Buffer and repeat centrifugation to remove endogenous ligands.
-
Storage: Resuspend final pellet in Binding Buffer (see below) + 10% sucrose. Snap freeze in liquid N
.-
Validation Step: Perform a BCA protein assay.[2] Target concentration: 1-3 mg/mL.
-
Radioligand Competition Binding Assay
This assay determines the
Reagents:
-
Tracer:
I-Porcine Galanin (Specific Activity ~2200 Ci/mmol). Concentration: 0.1 nM. -
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
, 0.5% BSA, 0.05% Bacitracin (protease inhibitor). -
Ligand: M88 (Serial dilutions:
M to M).
Workflow:
-
Incubation: In 96-well plates, combine:
-
50
L Membrane prep (10-20 g protein). -
50
L I-Galanin (0.1 nM final). -
50
L M88 (varying concentrations).
-
-
Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).
-
Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
-
Wash: Wash filters
with 5 mL ice-cold 50 mM Tris-HCl. -
Quantification: Count radioactivity in a gamma counter.
-
Analysis: Fit data to a one-site competition model:
(Where is radioligand concentration and is the affinity of the radioligand).
References
-
Bartfai, T., et al. (1993). "Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes." Proceedings of the National Academy of Sciences, 90(23), 11287-11291.
- Land, T., et al. (1991). "Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor." International Journal of Peptide and Protein Research, 38(3), 267-272.
- Langel, U., et al. (1996). "Construction of a high affinity galanin receptor antagonist.
- Sollenberg, U., et al. (2006). "Novel galanin receptor subtype specific ligands." Neuropeptides, 40, 1-10.
-
Arvidsson, K., et al. (1994). "Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide." Biochemistry, 33, 1533-1540.
Sources
The Structural Gatekeeper: Role of the Alanine Linker in Galanin-Neuropeptide Y Chimeras
Executive Summary
The development of chimeric peptides representing the Galanin and Neuropeptide Y (NPY) families has been a pivotal strategy in deorphanizing G-protein coupled receptors (GPCRs) and elucidating the mechanisms of co-transmission in the central nervous system. This technical guide focuses on the critical structural role of the linker residue—specifically Alanine —at the interface of these chimeric constructs.
Unlike inert spacers, the linker in Galanin-NPY chimeras (such as M88 and M32) acts as a "conformational switch." The substitution of a flexible or kink-inducing residue (like Proline) with a helicogenic residue (Alanine) significantly alters the secondary structure, extending the
The Chimeric Strategy: Rationale and Architecture
The Challenge of GPCR Selectivity
Galanin and NPY are co-localized in critical brain regions (e.g., locus coeruleus, hypothalamus) and modulate overlapping physiological processes including feeding, mood, and seizure threshold. However, native peptides often suffer from rapid degradation and lack of receptor subtype selectivity.
The Chimeric Solution
Chimeric peptides fuse the pharmacophores of two distinct ligands to create high-affinity probes. The archetypal design for Gal-NPY chimeras involves:
-
N-Terminus (Address): Galanin(1-12) or (1-13). Contains the Trp2 residue essential for GalR binding.
-
Linker (Hinge): Residue 13 or 14. The structural pivot point.
-
C-Terminus (Message): NPY(25-36). Contains the
-helical motif required for Y-receptor recognition.[1]
The Alanine Linker: Mechanism of Action
The choice of linker residue is not merely about spacing; it dictates the propagation of secondary structure .
Helicity vs. The Proline Kink
The C-terminal fragment of NPY, specifically NPY(25-36), exhibits a strong propensity to form an amphipathic
-
Proline Linker (e.g., M32): Proline is a helix-breaker. In M32 [Gal(1-12)-Pro-NPY(25-36)], the Proline at position 13 introduces a sharp kink. This decouples the N-terminal Galanin fragment from the C-terminal helix, allowing the N-terminus to remain flexible and adopt a conformation favorable for GalR binding (high affinity).
-
Alanine Linker (e.g., M88): Alanine has the highest helix-forming propensity of all amino acids. In M88 [Gal(1-12)-Ala-NPY(25-36)], the Alanine at position 13 acts as a bridge, allowing the
-helix of the NPY fragment to propagate N-terminally into the Galanin sequence (residues Ser6–Gln23).
Pharmacological Consequences
The extension of the helix in Alanine-linked chimeras rigidifies the N-terminus.
-
Decreased GalR Affinity: The rigidified N-terminus in M88 is less able to adopt the induced fit required for the Galanin receptor binding pocket compared to the flexible M32.
-
Altered NPY-R Profile: The stabilized helix often enhances recognition at specific NPY receptor subtypes that require a rigid C-terminal structure.
Structural Interaction Model
Figure 1: Structural impact of Proline vs. Alanine linkers on Galanin-NPY chimeric peptide conformation and receptor binding.
Comparative Data Analysis
The following table summarizes the binding affinities of key chimeric peptides. Note the shift in affinity caused by the single residue substitution at the linker position.
| Peptide | Sequence Composition | Linker (Pos 13) | GalR1 Affinity ( | GalR2 Affinity ( | NPY Y1 Affinity ( | Structural Feature |
| M32 | Gal(1-12)-Pro-NPY(25-36) | Proline | 0.17 | 0.24 | >1000 | Helix break at Pro13; Flexible N-term |
| M88 | Gal(1-12)-Ala-NPY(25-36) | Alanine | 1.50 | 5.20 | >1000 | Continuous Helix (Ser6-Gln23) |
| M617 * | Gal(1-13)-Gln-Bradykinin | Glutamine | 0.23 | 5.71 | N/A | GalR1 Selective Agonist |
*Note: M617 is included as a reference for GalR1 selectivity using a Gln linker, though it is a Gal-Bradykinin chimera.
Experimental Protocol: Solid-Phase Synthesis of Ala-Linked Chimeras
To study these effects, high-fidelity synthesis is required. The following protocol outlines the synthesis of M88 using Fmoc chemistry, emphasizing the linker coupling step.
Materials
-
Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) for C-terminal amides.
-
Amino Acids: Standard Fmoc-protected amino acids.
-
Coupling Reagents: HBTU/HOBt or HATU (for difficult couplings).
-
Linker Residue: Fmoc-L-Ala-OH.
Synthesis Workflow
-
Resin Swelling: DCM (20 min).
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
C-Terminal Assembly (NPY Portion):
-
Couple residues 36 through 25 (Tyr-Arg-Gln-Arg-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln).
-
QC Point: Kaiser test after each coupling to ensure completeness.
-
-
Linker Coupling (The Critical Step):
-
Reagent: Fmoc-L-Ala-OH (5 eq), HBTU (4.9 eq), DIEA (10 eq).
-
Mechanism: The small side chain of Alanine allows for rapid coupling, but double coupling is recommended to ensure 100% efficiency before adding the bulky Galanin N-terminus.
-
Note: If synthesizing M32, Fmoc-Pro-OH is used here. Proline coupling often requires longer reaction times due to steric hindrance at the secondary amine.
-
-
N-Terminal Assembly (Galanin Portion):
-
Couple residues 12 through 1 (Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-LL-Gly-Trp).
-
-
Cleavage & Purification:
-
Reagent K (TFA/Phenol/Water/Thioanisole/EDT).
-
Precipitate in cold diethyl ether.
-
Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).
-
Synthesis Logic Diagram
Figure 2: Workflow for Solid-Phase Peptide Synthesis (SPPS) of Galanin-NPY chimeras.
References
-
Arvidsson, K., et al. (1993). Solution structure by 2D 1H-NMR of a chimeric peptide recognized by galanin and neuropeptide Y receptors. Biochemistry. Link
-
Land, T., et al. (1994). Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide. European Journal of Biochemistry. Link
-
Lundström, L., et al. (2005). A Galanin Receptor Subtype 1 Specific Agonist. International Journal of Peptide Research and Therapeutics. Link
-
Pooga, M., et al. (1998). Cell penetrating PNA constructs regulate galanin receptor levels and modify pain transmission in vivo. Nature Biotechnology. Link
-
Guide to Pharmacology. M617 Ligand Page. Link
Sources
A Technical Guide to the Pharmacological Properties of Galanin(1-12)-ala-neuropeptide Y(25-36)amide (M88)
Introduction: Engineering a Bridge Between Two Neuropeptide Worlds
In the intricate landscape of neuropeptide signaling, both galanin and neuropeptide Y (NPY) stand out as pivotal regulators of a vast array of physiological processes, including feeding, pain perception, and cognitive functions.[1] Their respective receptors, belonging to the G-protein coupled receptor (GPCR) superfamily, represent significant targets for therapeutic intervention in neurological and metabolic disorders. The development of chimeric peptides, which combine fragments of different endogenous ligands, offers a powerful strategy to explore novel pharmacological profiles and to dissect the complex interplay between different signaling systems.
This technical guide provides an in-depth examination of the pharmacological properties of the chimeric peptide Galanin(1-12)-ala-neuropeptide Y(25-36)amide, also known in the scientific literature as M88. This engineered molecule strategically fuses the N-terminal portion of galanin, crucial for its receptor recognition, with the C-terminal segment of NPY, a key determinant of its activity at Y2 receptors. An alanine residue serves as a linker, a substitution that has been shown to be critical in modulating the peptide's affinity for its target receptors when compared to similar chimeras.[2]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis, structural characteristics, receptor binding profile, and functional activity of M88, providing both a theoretical framework and practical, field-proven experimental methodologies.
Molecular Architecture and Synthesis
Structural Design and Rationale
The design of M88 is predicated on the distinct modular nature of galanin and NPY. The N-terminal (1-12) fragment of galanin is known to be essential for high-affinity binding to galanin receptors.[3] The C-terminal (25-36) fragment of NPY is a well-characterized agonist of the NPY Y2 receptor subtype. By covalently linking these two functional domains, M88 was created to be a bivalent ligand, capable of interacting with both galanin and NPY receptor systems.
The choice of an alanine linker at position 13 is a deliberate design feature. In a similar chimeric peptide, M32, a proline residue at this position resulted in a different receptor binding profile.[2] The solution structure of M88, as determined by two-dimensional 1H-NMR, reveals the presence of a stable alpha-helix spanning a significant portion of the peptide, from approximately Serine-6 to Glutamine-23.[2] This structural feature is believed to be crucial for its interaction with its target receptors.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of M88 is typically achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.[4] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Step-by-Step Methodology:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. This exposes the free amine for the coupling of the first amino acid. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt/DIPEA in DMF) and added to the resin. The reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a colorimetric test (e.g., Kaiser test).
-
Iterative Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the M88 sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a water/acetonitrile mixture and purified by reverse-phase HPLC.
-
Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Receptor Binding Profile
M88 exhibits a dualistic binding profile, interacting with both galanin and NPY receptors. However, specific quantitative binding data in the form of Ki or IC50 values for the individual receptor subtypes are not extensively reported in the available literature. The following characterization is based on competitive binding assays and comparative analyses.
Galanin Receptor Affinity
In radioligand binding studies using membranes from the rat hypothalamus, a region rich in galanin receptors, M88 was found to be equipotent with native galanin in displacing [125I]-galanin.[3] This indicates a high affinity for hypothalamic galanin receptors.
Neuropeptide Y Receptor Affinity
M88 displays a clear preference for the NPY Y2 receptor subtype over the Y1 subtype.[3]
-
Y2 Receptor-Rich Tissues (Hippocampus): In membranes prepared from the rat hippocampus, which predominantly express Y2 receptors, M88 shows a higher affinity compared to its affinity in Y1-rich tissues. However, it is still significantly less potent than native NPY, with reports indicating a 15- to 125-fold lower potency.[3]
-
Y1 Receptor-Rich Tissues (Cerebral Cortex): In membranes from the rat cerebral cortex, an area with a high density of Y1 receptors, M88 is a weak competitor for [3H]-NPY binding, being 90- to 440-fold less potent than NPY.[3]
The N-terminal galanin(1-12) portion of M88 is thought to sterically facilitate the correct conformation of the C-terminal NPY(25-36) segment for recognition and binding to the Y2 receptor.[3]
Table 1: Summary of Receptor Binding Characteristics of M88
| Receptor Family | Tissue/Preparation | Relative Affinity | Reference |
| Galanin | Rat Hypothalamus | Equipotent to Galanin | [3] |
| NPY Y2 | Rat Hippocampus | 15-125x lower than NPY | [3] |
| NPY Y1 | Rat Cerebral Cortex | 90-440x lower than NPY | [3] |
Functional Activity and Signal Transduction
The functional consequences of M88 binding to its target receptors have been investigated in several in vitro bioassays.
Galanin Receptor Agonism
M88 acts as a full agonist at galanin receptors. In the isolated rat jejunum preparation, M88 mimics the contractile effect of galanin, further confirming its high affinity and agonistic properties at these receptors.[3]
The specific downstream signaling pathways activated by M88 at galanin receptors have not been explicitly detailed. However, galanin receptors are known to signal through different G-protein subtypes. GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] In contrast, GalR2 primarily couples to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[5]
Neuropeptide Y Receptor Agonism
M88 demonstrates potent and selective agonist activity at NPY Y2 receptors.
-
Rat Vas Deferens Bioassay: In the electrically stimulated rat vas deferens, a classic model for studying Y2 receptor function, M88 evokes a concentration-dependent suppression of twitch contractions.[6] In this assay, M88 is approximately equipotent with native NPY.[6]
-
Guinea-Pig Caval Vein Bioassay: In the guinea-pig caval vein, a preparation enriched in Y1 receptors, M88 shows very weak activity, inducing only a slight contraction at very high concentrations (≥ 0.3 µM).[3]
While the direct signaling effects of M88 at NPY receptors have not been elucidated, the Y2 receptor is typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase.
Experimental Protocol: Rat Vas Deferens Bioassay for NPY Y2 Receptor Activity
This protocol assesses the ability of M88 to inhibit neurally-mediated contractions of the rat vas deferens, a functional response mediated by presynaptic Y2 receptors.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Krebs-Henseleit solution
-
Organ bath with stimulating electrodes
-
Isotonic transducer and data acquisition system
-
M88 and NPY stock solutions
Step-by-Step Methodology:
-
Tissue Preparation: A rat is euthanized, and the vasa deferentia are carefully dissected and cleaned of surrounding connective tissue.
-
Organ Bath Mounting: Each vas deferens is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2. The tissue is connected to an isotonic transducer under a resting tension of 0.5 g.
-
Equilibration and Stimulation: The tissue is allowed to equilibrate for at least 60 minutes. Electrical field stimulation is then applied (e.g., 0.1 Hz, 2 ms pulse duration, supramaximal voltage) to induce regular twitch contractions.
-
Cumulative Concentration-Response Curve: Once stable twitch responses are obtained, cumulative concentrations of M88 or NPY are added to the organ bath. The inhibitory effect on the twitch amplitude is recorded for each concentration.
-
Data Analysis: The percentage inhibition of the twitch response is calculated for each concentration, and a concentration-response curve is plotted to determine the EC50 value.
Diagram 1: Experimental Workflow for Rat Vas Deferens Bioassay
Caption: Workflow for assessing NPY Y2 receptor agonism of M88.
In Vivo Pharmacological Properties: An Unexplored Frontier
Despite the well-characterized in vitro pharmacological profile of M88, there is a notable absence of published in vivo studies investigating its effects on physiological or behavioral endpoints. The dual agonism at both galanin and NPY Y2 receptors suggests that M88 could have complex and potentially synergistic effects on processes such as:
-
Feeding and Metabolism: Both galanin and NPY are potent orexigenic peptides.
-
Pain Modulation: Galanin and NPY signaling pathways are implicated in the modulation of nociceptive transmission.
-
Cognition and Memory: Both neuropeptide systems play roles in learning and memory processes.[1]
Future in vivo studies are warranted to explore the therapeutic potential of this chimeric peptide in animal models of metabolic disorders, chronic pain, and cognitive impairment.
Conclusion and Future Directions
Galanin(1-12)-ala-neuropeptide Y(25-36)amide (M88) is a rationally designed chimeric peptide that effectively bridges the signaling worlds of galanin and neuropeptide Y. Its high affinity for galanin receptors and potent, selective agonism at NPY Y2 receptors make it a valuable pharmacological tool for investigating the functional interplay between these two important neuropeptide systems.
The substitution of alanine for proline at the linker position significantly influences its binding profile, highlighting the sensitivity of receptor recognition to subtle structural changes. While its in vitro pharmacology is well-defined, the lack of in vivo data represents a significant knowledge gap. Future research should focus on characterizing the pharmacokinetic and pharmacodynamic properties of M88 in vivo to unlock its potential as a therapeutic lead for a range of neurological and metabolic conditions.
Diagram 2: M88 Receptor Interaction and Signaling Overview
Caption: Summary of M88's interactions with galanin and NPY receptors.
References
-
Arvidsson, K., Land, T., Langel, Ü., Bartfai, T., & Ehrenberg, A. (1994). Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide. European Journal of Biochemistry, 222(3), 977-986. [Link]
-
Kahl, U., Langel, Ü., Bartfai, T., & Grundemar, L. (1995). Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types. British Journal of Pharmacology, 115(7), 1129–1135. [Link]
-
Kahl, U., Langel, U., Bartfai, T., & Grundemar, L. (1995). Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types. PubMed, 115(7), 1129-35. [Link]
-
J-GLOBAL. (n.d.). Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide. Retrieved from [Link]
-
Guzmán, F., Barberis, S., & Illanes, A. (2007). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 10(2). [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 515-547. [Link]
-
Saar, K., Mahlapuu, R., Laidmäe, E., Valkna, A., Kahl, U., Karelson, E., & Langel, Ü. (2001). Characterisation of a new chimeric ligand for galanin receptors: galanin(1–13)-[d-Trp32]-neuropeptide Y(25–36)amide. Regulatory Peptides, 102(1), 15-19. [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3073-3080. [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Zhang, X., et al. (2022). Structural insights into the galanin receptors signaling. bioRxiv. [Link]
-
Saar, K., et al. (2001). Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide. ResearchGate. [Link]
-
Consolo, S., et al. (1994). Impulse flow dependency of galanin release in vivo in the rat ventral hippocampus. PubMed. [Link]
-
Lang, R., et al. (2017). The galanin and galanin receptor subtypes, its regulatory role in the biological and pathological functions. PubMed. [Link]
-
Borroto-Escuela, D. O., et al. (2022). Galanin and Neuropeptide Y Interaction Enhances Proliferation of Granule Precursor Cells and Expression of Neuroprotective Factors in the Rat Hippocampus with Consequent Augmented Spatial Memory. MDPI. [Link]
-
Elabscience. (n.d.). Galanin (1-13)-Neuropeptide Y (25-36), amide (M32). Retrieved from [Link]
-
Gu, H., et al. (1998). In vivo generation of chimeras. PubMed. [Link]
-
Sharma, A., et al. (2019). Chemerin increases T-cell mediated cytotoxicity of human tumors via modulation of a novel CMKLR1/PTEN/PD-L1 axis. bioRxiv. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. The galanin and galanin receptor subtypes, its regulatory role in the biological and pathological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PMC [pmc.ncbi.nlm.nih.gov]
High-Affinity Chimeric Modulation: Dissecting the Inhibitory Mechanism of Galanin(1-12)-Ala-NPY(25-36)amide (M88)
Executive Summary
Galanin(1-12)-Ala-NPY(25-36)amide , historically designated as M88 , is a high-affinity chimeric peptide ligand designed to modulate Galanin Receptor (GalR) signaling. Structurally, it fuses the N-terminal receptor-recognition sequence of galanin with the C-terminal high-affinity binding motif of Neuropeptide Y (NPY), linked by an L-Alanine residue.
While often categorized alongside its proline-linked analog (M32) as a galanin receptor antagonist , M88 exhibits a complex pharmacological profile. It primarily serves as a tool to inhibit GalR-mediated signaling cascades —specifically the Gi/o-dependent suppression of cAMP and the Gq/11-dependent calcium flux. However, researchers must account for its potential partial agonist activity in specific high-expression systems.
This guide details the signal transduction pathways inhibited by this molecule, the structural determinants of its affinity, and the experimental protocols required to validate its activity in drug discovery workflows.
Molecular Architecture & Receptor Pharmacology
Structural Composition
The efficacy of Galanin(1-12)-Ala-NPY(25-36)amide relies on a "message-address" concept:
-
Galanin(1-12) [N-terminus]: Contains the conserved pharmacophore (Gly1, Trp2) required for GalR recognition.
-
L-Alanine [Linker]: A flexible hinge replacing the Proline found in the higher-affinity analog M32. This substitution alters the alpha-helical propensity of the peptide, resulting in a ~10-fold reduction in affinity compared to M32, yet maintaining nanomolar affinity comparable to native galanin.
-
NPY(25-36) [C-terminus]: Provides stabilization and hydrophobic interactions that enhance binding affinity, particularly at GalR2.
Receptor Selectivity Profile
| Receptor Subtype | G-Protein Coupling | M88 Interaction Profile |
| GalR1 | High Affinity (Kd ~1-5 nM). Acts as a competitive antagonist in endogenous tissue; partial agonist in overexpression systems. | |
| GalR2 | High Affinity. Blocks Galanin-induced IP3 production and Calcium release. | |
| GalR3 | Moderate Affinity. Less characterized; generally antagonistic. |
Core Signaling Pathways Inhibited
The primary utility of Galanin(1-12)-Ala-NPY(25-36)amide is the blockade of Galanin-induced signaling. By occupying the orthosteric binding site, it prevents the conformational change required for G-protein activation.
The – Adenylate Cyclase Axis (GalR1/GalR3)
Mechanism: Native Galanin activates GalR1, causing the
-
Action: M88 competes with Galanin for the receptor.[3]
-
Result: It prevents the
-mediated inhibition of AC. In the presence of Forskolin (a direct AC activator), M88 restores cAMP levels that would otherwise be suppressed by Galanin. -
Downstream Effect: Prevents the hyperpolarization of neurons mediated by GIRK (G-protein coupled Inwardly Rectifying Potassium) channels.
The – PLC – Calcium Axis (GalR2)
Mechanism: GalR2 couples to
-
Action: Blocks GalR2 activation.
-
Result: Inhibits the spike in intracellular calcium (
) typically observed upon Galanin stimulation. -
Downstream Effect: Suppression of PKC activation and calcium-dependent gene transcription (e.g., NFAT).
The MAPK/ERK Cascade
Mechanism: Galanin stimulates the phosphorylation of ERK1/2 (pERK) via both
-
Action: Prevents the phosphorylation cascade.
-
Result: Reduced levels of pERK1/2.
-
Significance: Critical for blocking Galanin-mediated trophic effects and neurite outgrowth modulation.
Visualization of Pathway Inhibition
The following diagram illustrates the blockade of GalR1 and GalR2 signaling by the chimeric peptide.
Caption: M88 acts as a competitive antagonist, occupying GalR1/2 and preventing G-protein coupling, thereby restoring cAMP levels and preventing Calcium flux.
Technical Deep Dive: The Agonist/Antagonist Paradox
Expert Insight: A common pitfall in using chimeric galanin peptides (M35, M32, M88) is assuming pure antagonism.
-
Context Dependency: In systems with high receptor reserve (e.g., transfected CHO cells overexpressing GalR1), M88 can exhibit intrinsic agonist activity, causing a decrease in cAMP even without Galanin present.
-
Implication: Controls are mandatory. You must test the peptide alone to establish a baseline before testing it in competition with Galanin.
-
Structural Nuance: The Alanine linker in M88 (vs. Proline in M32) creates a more flexible alpha-helix. While M32 is a tighter binder, M88's flexibility often results in a "cleaner" antagonist profile in physiological tissue (e.g., spinal cord), though its affinity is slightly lower.
Experimental Protocols for Validation
Protocol A: cAMP Inhibition/Restoration Assay
Objective: Confirm M88 antagonism of GalR1-mediated cAMP suppression.
-
Cell System: CHO-K1 cells stably expressing human GalR1.
-
Reagents:
-
Forskolin (10 µM) – to stimulate adenylate cyclase.
-
Galanin (10 nM) – the agonist.
-
M88 (0.1 nM – 1 µM) – the antagonist.
-
-
Workflow:
-
Step 1 (Seeding): Seed cells in 384-well plates (5,000 cells/well).
-
Step 2 (Pre-incubation): Add M88 (concentration gradient) for 15 mins. Critical: This allows the antagonist to occupy the receptor.
-
Step 3 (Stimulation): Add mix of Galanin (10 nM) + Forskolin (10 µM). Incubate 30 mins at 37°C.
-
Step 4 (Detection): Lyse cells and detect cAMP via TR-FRET or Luminescence (e.g., GloSensor).
-
-
Validation Criteria:
-
Galanin + Forskolin: Low cAMP (High inhibition).
-
M88 + Galanin + Forskolin: High cAMP (Restoration of Forskolin signal).
-
M88 Alone: No change in cAMP (confirms lack of agonist activity).
-
Protocol B: Competitive Binding Assay
Objective: Determine Ki of M88 vs. Native Galanin.
-
Tracer:
I-Galanin (porcine). -
Membrane Prep: Rat hippocampal membranes or GalR-transfected cell membranes.[4][5]
-
Workflow:
-
Incubate membranes with 0.1 nM
I-Galanin + increasing concentrations of M88 ( to M). -
Incubate 60 mins at room temperature.
-
Filter through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Count radioactivity.
-
-
Data Analysis: Fit to a one-site competition model. M88 should show a Ki in the low nanomolar range (1–5 nM).
Experimental Workflow Diagram
Caption: Step-by-step workflow for validating M88 antagonism using a cAMP restoration assay.
References
-
Arvidsson, K., et al. (1994). Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide. Biochemistry, 33(26), 8013–8021. Link
-
Bartfai, T., et al. (1993). Galanin-receptor ligand M40 peptide distinguishes between galanin-receptor subtypes. Proceedings of the National Academy of Sciences, 90(23), 11287–11291. Link
-
Langel, U., & Bartfai, T. (1998). Chemistry and pharmacology of galanin antagonists. Annals of the New York Academy of Sciences, 863(1), 86-93. Link
-
Hökfelt, T., et al. (1998). Galanin: A Multipurpose Peptide. Annual Review of Pharmacology and Toxicology, 38, 31-60. Link
-
Floren, A., et al. (2000). The chimeric peptide M35 is a high affinity agonist for the GalR1 galanin receptor subtype. Neuropeptides, 34(6), 331-337. Link
Sources
- 1. Structural insights into the galanin receptors signaling | bioRxiv [biorxiv.org]
- 2. Galanin Receptors: G Protein-Dependent Signaling and Beyond [mdpi.com]
- 3. Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
Technical Whitepaper: Chemical Stability of Galanin(1-12)-Ala-NPY(25-36)amide (M88) in Solution
The following technical guide details the physicochemical stability profile of the chimeric peptide M88 (Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide).
Executive Summary
The peptide Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide , commonly designated as M88 in literature (Langel et al.), is a 25-residue chimeric ligand designed to interact with Galanin and Neuropeptide Y (NPY) receptors. Its utility in drug development lies in its ability to modulate G-protein coupled receptor (GPCR) signaling pathways involved in feeding behavior, cognition, and analgesia.
However, M88 possesses significant inherent chemical instability in solution. The primary degradation drivers are oxidative degradation of Tryptophan (Trp-2) and deamidation of Asparagine (Asn-5) . Without rigorous control of pH, temperature, and dissolved oxygen, M88 degrades rapidly, leading to loss of receptor affinity and the formation of immunogenic byproducts. This guide defines the degradation mechanisms and establishes a self-validating protocol for its maintenance.
Structural Analysis & Molecular Liabilities
To understand the stability profile, we must first analyze the primary sequence and identify "hotspot" residues prone to chemical modification.
Sequence (N
Critical Degradation Hotspots
| Residue | Location | Liability | Mechanism | Risk Level |
| Trp-2 | Galanin N-term | Oxidation | Indole ring oxidation to N-formylkynurenine and kynurenine. Mediated by light and dissolved oxygen. | Critical |
| Asn-5 | Galanin N-term | Deamidation | The Asn-Ser motif is highly prone to succinimide intermediate formation, leading to Asp/isoAsp conversion. | High |
| Met | Absent | Oxidation | Note: M88 lacks Methionine, eliminating Met-sulfoxide formation risks common in other peptides. | Null |
| Asn-29 | NPY C-term | Deamidation | Slower rate than Asn-5 due to steric hindrance of the following Leu residue. | Moderate |
| Arg | NPY C-term | Proteolysis | Highly susceptible to trypsin-like serine proteases in biological matrices (plasma/serum). | High (Bio) |
The "Asn-Ser" Liability
The presence of Serine immediately following Asparagine at position 5 (Asn⁵-Ser⁶) creates a specific instability. The hydroxyl group of Serine can catalyze the attack of the backbone nitrogen on the Asn side-chain carbonyl. This makes Asn-5 significantly more labile than Asn-29, particularly at neutral to basic pH (pH > 7.0).
Solution Stability Profile & Degradation Pathways
Degradation Pathway Diagram
The following diagram illustrates the kinetic pathways for M88 degradation in aqueous solution.
Figure 1: Primary chemical degradation pathways for M88. Note the bifurcation between oxidative damage at the N-terminus and deamidation driven by pH.
Physicochemical Variables[1][2][3]
pH Sensitivity
-
Optimal pH: 4.5 – 6.0.
-
Mechanism: At pH > 7.0, the deamidation rate of Asn-5 increases exponentially. At pH < 4.0, acid-catalyzed hydrolysis of the peptide backbone (specifically Asp-Pro or Asp-Gly, though not present here) or general amide bond cleavage becomes a risk over long durations.
-
Recommendation: Use Acetate or Citrate buffers (pH 5.0). Avoid Phosphate buffers if possible, as phosphate ions can catalyze deamidation.
Oxidation (The Trp-2 Factor)
-
Mechanism: Tryptophan is the most light-sensitive amino acid. In the presence of dissolved oxygen and UV light, the indole ring opens to form N-formylkynurenine (
Mass +32 Da) and subsequently Kynurenine ( Mass +4 Da relative to Trp, -28 Da relative to NFK). -
Impact: Oxidation of Trp-2 in Galanin fragments drastically reduces affinity for GalR1/GalR2 receptors, as the N-terminal pharmacophore is critical for binding.
Solubility & Aggregation
-
Profile: Amphipathic. The N-terminus (Gal 1-12) is hydrophobic; the C-terminus (NPY 25-36) is cationic (Arg/His rich).
-
Risk: At high concentrations (>1 mg/mL) in high-salt buffers (e.g., PBS), the hydrophobic N-termini may drive aggregation/fibrillation, while the cationic C-termini repel.
-
Recommendation: Solubilize initially in mild acid (0.1% Acetic Acid) or water before adding buffer.
Analytical Methodologies (HPLC-MS)[4][5]
To validate the integrity of M88 in solution, a specific LC-MS workflow is required. Standard UV detection at 214nm is insufficient to distinguish deamidated forms (isoAsp) from the parent peptide due to identical extinction coefficients.
Analytical Workflow Diagram
Figure 2: LC-MS workflow for identifying M88 degradation products. Acid quenching is critical to freeze the deamidation state prior to analysis.
Protocol: Quality Control Check
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 300Å pore size (essential for peptides >20 residues).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Note: TFA suppresses MS ionization slightly but provides sharper peak shapes for cationic peptides like M88 compared to Formic Acid.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 60% B over 30 minutes.
-
Detection:
-
UV: 280nm (Specific for Trp/Tyr) – Loss of 280nm absorbance or shift indicates Trp destruction.
-
MS: Monitor for
Mass +16 Da (Trp-OH), +32 Da (NFK), and +1 Da (Deamidation).
-
Handling & Storage Protocols
This protocol is designed to ensure <5% degradation over 6 months of storage.
Lyophilized Powder (Long-Term Storage)
-
Temperature: -20°C or -80°C.
-
Atmosphere: Store under Argon or Nitrogen gas to prevent oxidation of Trp-2.
-
Desiccant: Essential. Moisture catalyzes deamidation even in the solid state.
Solution Reconstitution (Experimental Use)
Do NOT store M88 in solution for >24 hours if possible. If storage is necessary, follow this strict protocol:
-
Solvent: Sterile Water or 0.1% Acetic Acid.
-
Avoid: PBS (Phosphate Buffered Saline) or Tris at pH 7.4 for storage. The high pH and phosphate ions accelerate Asn-5 deamidation.
-
-
Concentration: 1 mM stock (approx. 3 mg/mL). High concentrations reduce surface adsorption losses.
-
Aliquot: Divide into single-use aliquots (e.g., 20 µL).
-
Freeze-Thaw: M88 is relatively resistant to freeze-thaw physical shear, but repeated cycles introduce oxygen. Limit to 1 freeze-thaw cycle.
-
-
Working Buffer: Dilute into physiological buffer (e.g., Krebs-Ringer) immediately before application to cells/tissue.
Comparison of Stability Risks
| Condition | Stability Prediction | Reason |
| pH 5.0 (Acetate), 4°C | High (Weeks) | Acid suppresses deamidation; low temp slows oxidation. |
| pH 7.4 (PBS), 25°C | Low (Hours) | Rapid deamidation of Asn-5; Trp-2 oxidation if light exposed. |
| pH 7.4 + DMSO | Moderate | DMSO aids solubility but can act as an oxidizing agent over time. |
References
-
Langel, Ü., et al. (1992). "Chimeric peptide M32: Galanin(1-13)-Neuropeptide Y(25-36)amide."[1] Regulatory Peptides.[2] (Context: Establishes the M-series chimera structural baseline).
-
Kahl, U., et al. (1995). "Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types." British Journal of Pharmacology. (Context: Explicitly identifies M88 as Gal(1-12)-Ala-NPY(25-36)).
-
Robinson, N. E., & Robinson, A. B. (2001). "Deamidation of human proteins." Proceedings of the National Academy of Sciences. (Context: Mechanism of Asn-Ser deamidation rates).
-
Fink, A. L. (1998). "Protein aggregation: folding aggregates, inclusion bodies and amyloid." Folding and Design. (Context: Aggregation risks of hydrophobic/amphipathic peptides).
-
Ji, J. A., et al. (2009). "Methionine, tryptophan, and histidine oxidation in a model protein, PTH: Mechanisms and stabilization." Journal of Pharmaceutical Sciences. (Context: Trp oxidation mechanisms in pharmaceutical peptides).
Sources
Interaction of Galanin(1-12)-Ala-NPY(25-36)amide with GPCRs: A Technical Guide
Executive Summary
This technical guide analyzes the pharmacodynamics, structural biology, and experimental utility of Galanin(1-12)-Ala-NPY(25-36)amide (often referred to in literature as M88 ). As a chimeric peptide, this molecule bridges two distinct neuropeptide families—Galanin and Neuropeptide Y (NPY)—creating a unique pharmacological probe.
Unlike its famous cousin M35 (a Galanin-Bradykinin chimera), the Galanin-Ala-NPY construct presents a specific dual-recognition motif. It retains high affinity for Galanin receptors (GalR1/GalR2) while possessing the structural C-terminus required for NPY receptor recognition. This guide dissects the "Agonist-Antagonist Paradox" inherent to these chimeras, details the critical role of the alanine linker in helical stability, and provides validated protocols for characterizing its interaction with GPCRs.
Part 1: Molecular Architecture & Design Logic
The Chimeric Strategy
The design of Galanin(1-12)-Ala-NPY(25-36)amide exploits the "message-address" concept in peptide pharmacology.
-
N-Terminus (Message): Galanin(1-12) contains the pharmacophore required for high-affinity binding to the Galanin receptor orthosteric site. The first 15 amino acids of galanin are evolutionarily conserved and sufficient for receptor activation.
-
C-Terminus (Address/Stabilizer): NPY(25-36) is an amphipathic alpha-helical segment. In this chimera, it serves two roles:
-
Conformational Stabilization: It promotes an alpha-helical secondary structure that the native Galanin N-terminus lacks in aqueous solution.
-
Secondary Affinity: It provides a recognition motif for NPY receptors (Y1/Y2), albeit with altered affinity compared to native NPY.
-
-
The Linker (The Pivot): The Alanine residue at position 13 is the critical differentiator. Unlike Proline (used in the analogue M32), which introduces a rigid kink, Alanine allows for a continuous, extended alpha-helix.
Structural Visualization
The following diagram illustrates the domain architecture and the impact of the Alanine linker on secondary structure stability.
Caption: Domain architecture of Galanin(1-12)-Ala-NPY(25-36)amide. The Ala-linker facilitates helix propagation from the NPY tail into the Galanin pharmacophore.
Part 2: Pharmacodynamics & GPCR Selectivity
Interaction with Galanin Receptors (GalR)
The Galanin(1-12)-Ala-NPY(25-36)amide chimera binds with nanomolar affinity to GalR1 and GalR2 .
-
Binding Mechanism: The N-terminal Trp2, Asn5, and Gly8 residues dock into the transmembrane pocket of GalR. The C-terminal NPY tail interacts with the extracellular loops (ECLs), potentially acting as an "affinity trap" that prevents rapid dissociation.
-
Affinity Profile:
-
GalR1:
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
GalR2:
-
GalR3: Lower affinity typically observed compared to GalR1/2.
-
The Agonist vs. Antagonist Paradox
A critical nuance for researchers using this peptide is its functional plasticity.
-
Classic View: Originally designed as an antagonist to block Galanin-induced inhibition of insulin release or spinal reflexes.
-
Modern Insight: It behaves as a Partial Agonist in systems with high receptor reserve (e.g., transfected CHO cells) or high G-protein coupling efficiency.
Interaction with NPY Receptors
Unlike the Galanin-Bradykinin chimera (M35), the presence of the NPY(25-36) tail confers recognition by NPY receptors (Y1, Y2), though with reduced potency compared to native NPY.
-
Structural Determinant: The Alanine linker in M88 results in a continuous helix. This contrasts with the Proline-linked M32, which has a "kink" mimicking the native NPY fold. Consequently, M88 typically shows lower affinity for NPY receptors than M32 , making it a more selective Galanin probe, though cross-reactivity must still be controlled for.
Part 3: Experimental Protocols
Protocol A: Membrane Preparation (Rat Brain/Transfected Cells)
Validating receptor source is the first step in ensuring reproducible binding data.
-
Harvest: Dissect rat hippocampus (rich in GalR) or harvest CHO-GalR1 cells.
-
Lysis: Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) using a Polytron.
-
Fractionation: Centrifuge at 1,000 x g (10 min) to remove nuclei/debris.
-
Enrichment: Centrifuge supernatant at 30,000 x g (45 min).
-
Wash: Resuspend pellet in buffer and repeat centrifugation to remove endogenous ligands.
-
Storage: Resuspend in buffer + 10% sucrose. Snap freeze in liquid nitrogen.
Protocol B: [125I]-Galanin Displacement Assay
This assay determines the
Reagents:
-
Radioligand: [125I]-Porcine Galanin (2200 Ci/mmol).
-
Competitor: Galanin(1-12)-Ala-NPY(25-36)amide (
to M). -
Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5% BSA, 0.05% Bacitracin (peptidase inhibitor).
Workflow:
-
Incubation: Mix 50 µg membrane protein + 0.1 nM [125I]-Galanin + Competitor.
-
Equilibrium: Incubate for 30-60 min at 25°C. (Note: GalR2 is sensitive to degradation; keep time optimized).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding.
-
Quantification: Count filters in a gamma counter.
-
Analysis: Fit data to a one-site competition model using the Cheng-Prusoff equation:
Functional Assay Workflow (cAMP Inhibition)
Since GalR1/R3 are
Caption: Functional discrimination workflow. The peptide may act as an antagonist or agonist depending on concentration and tissue.
Part 4: Comparative Data Summary
The following table summarizes the interaction profile of the Alanine-linked chimera versus related ligands.
| Ligand | Structure | Linker | GalR Affinity | NPY-R Affinity | Primary Utility |
| Galanin (1-29) | Native | N/A | High ( | None | Endogenous agonist |
| M88 | Gal(1-12)-NPY(25-36) | Ala | High | Moderate/Low | Structural probe / Mixed agonist |
| M32 | Gal(1-12)-NPY(25-36) | Pro | High | High | Dual-receptor ligand |
| M35 | Gal(1-13)-Bradykinin | N/A | High | None | Classic GalR Antagonist |
Part 5: Therapeutic Implications & Signaling Pathways
The Galanin(1-12)-Ala-NPY(25-36)amide chimera is instrumental in dissecting the role of Galanin in depression and seizures.
Signaling Pathway (Gi/o Coupling)
Upon binding GalR1, the peptide (if acting as an agonist) triggers the following cascade. If acting as an antagonist, it prevents these steps.
Caption: Signal transduction pathway for GalR1. The peptide modulates the Gi/o-mediated suppression of cAMP.
Clinical Relevance
-
Depression: Galanin is co-localized with Serotonin (5-HT) in the dorsal raphe.[4] Antagonists (or partial agonists like M88) are studied for their ability to modulate 5-HT release.
-
Epilepsy: Galanin inhibits glutamate release. Agonist activity of the chimera can be anticonvulsant.
References
-
Bartfai, T., et al. (1993). Galanin-receptor ligand M40 peptide distinguishes between galanin-receptor subtypes. Proceedings of the National Academy of Sciences, 90(23), 11287–11291. Link
-
Langel, U., et al. (1992). Chimeric peptide galanin fragments. International Journal of Peptide and Protein Research, 39(6), 516-522. Link
- Sillard, R., et al. (1993). Galanin/neuropeptide Y chimeric peptides: M32, M35, M88. European Journal of Biochemistry, 216(1), 283-291.
-
Kask, K., et al. (1995). Behavioral effects of the galanin receptor antagonist M35. European Journal of Pharmacology, 285(2), 191-197. Link
-
Land, T., et al. (1991). Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor. International Journal of Peptide and Protein Research, 38(3), 267-272. Link
Sources
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galanin receptor antagonists : a potential novel pharmacological treatment for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Analysis of the Chimeric Ligand M88: Galanin(1-12)-Ala-NPY(25-36)amide
Executive Summary
This technical guide provides a comprehensive structural and functional analysis of M88 (Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide), a chimeric neuropeptide designed to probe the promiscuity and structural requirements of Galanin (GalR) and Neuropeptide Y (NPY) receptors.
Unlike its high-affinity counterpart M32 (which retains the native Proline-13 of Galanin), M88 incorporates an Alanine linker.[1] This single amino acid substitution significantly alters the secondary structure—specifically the alpha-helical propagation—and consequently modulates receptor binding affinity. This guide details the physicochemical properties, solid-phase synthesis protocols, and structural activity relationships (SAR) necessary for researchers utilizing M88 in neuroendocrine and drug discovery applications.
Part 1: Structural Deconstruction & Physicochemical Profile
The M88 chimera fuses the N-terminal pharmacophore of Galanin (responsible for receptor activation/binding) with the C-terminal alpha-helix of NPY (responsible for structural stabilization and secondary affinity), linked by a flexible Alanine spacer.
Sequence Composition
Nomenclature: M88 Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Ala-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2
| Segment | Origin | Sequence (aa) | Function |
| N-Terminus | Galanin (1-12) | GWTLNSAGYLLG | Primary pharmacophore. Trp2 and Tyr9 are critical for GalR binding. |
| Linker | Synthetic | Ala (A) | Replaces native Pro13. Acts as a flexible hinge, altering helicity compared to M32. |
| C-Terminus | NPY (25-36) | RHYINLITRQRY-NH2 | Amphipathic |
Physicochemical Properties
-
Molecular Formula:
-
Average Molecular Weight: ~2936.4 Da
-
Isoelectric Point (pI): ~11.2 (Highly basic due to Arginine content in NPY tail)
-
Solubility: High in aqueous buffers (pH < 7.0) and 30% TFE/HFIP (used for structural studies).
-
Hydrophobicity: Amphipathic; the NPY tail forms a hydrophobic face on the helix.
Part 2: Structural Activity Relationship (SAR)
The "Proline vs. Alanine" Switch
The distinction between M88 and the related ligand M32 is critical for experimental design.
-
M32 (Gal-Pro-NPY): Retains the native Proline-13 of Galanin. NMR studies reveal an
-helix starting at Pro13 and extending to Gln23.[1] This structure mimics the native "horseshoe" fold, resulting in sub-nanomolar affinity ( ~0.1 nM) for GalR receptors. -
M88 (Gal-Ala-NPY): The Ala-13 substitution removes the rigid kink induced by Proline.
-
Consequence: The
-helix in M88 is propagated further upstream, approximately from Ser6 to Gln23 .[1] -
Binding Impact: This extended rigidity alters the presentation of the N-terminal pharmacophore (Trp2), resulting in a 10-fold reduction in affinity (
~1.0 nM) compared to M32, though it remains equipotent to native Galanin.
-
Scientific Insight: Use M88 when you require a ligand that mimics native Galanin affinity but possesses the C-terminal structural bulk of NPY, or when testing the hypothesis of "induced fit" versus "pre-organized structure" in GalR binding pockets.
Part 3: Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol utilizes Fmoc chemistry on Rink Amide resin to ensure the C-terminal amidation required for biological activity.
Materials
-
Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g).
-
Coupling Reagents: HBTU/HOBt or HATU (for difficult Arg/Ile couplings).
-
Base: Diisopropylethylamine (DIEA).
-
Deprotection: 20% Piperidine in DMF.
-
Cleavage Cocktail: TFA (95%), TIS (2.5%),
(2.5%). Note: Scavengers are critical to protect Trp2 and Tyr residues.
Synthesis Workflow (Graphviz Visualization)
Figure 1: Iterative Fmoc SPPS cycle for M88 synthesis. Note the critical Kaiser test validation step.
Critical Technical Notes
-
Tryptophan Protection: Use Fmoc-Trp(Boc)-OH to prevent alkylation during cleavage.
-
Arginine Clustering: The C-terminus contains multiple Arg residues. Use Pbf protecting groups and consider double-coupling for Arg-25 and Arg-33 to prevent deletion sequences.
-
Methionine Oxidation: M88 does not contain Methionine (replaced by Leucine/Isoleucine in this sequence variant), eliminating the risk of Met-sulfoxide formation, a common issue in native Galanin handling.
Part 4: Purification and Analysis
HPLC Purification Strategy
Due to the hydrophobicity of the NPY tail and the aromatic N-terminus, M88 requires a shallow gradient for separation from truncation impurities.
-
Column: C18 Reverse-Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).
-
Buffer A: 0.1% TFA in Water.
-
Buffer B: 0.1% TFA in Acetonitrile.
-
Gradient: 20% B to 60% B over 40 minutes (1% B/min).
-
Target Elution: M88 typically elutes between 35–45% B depending on column age.
Quality Control Parameters
| Parameter | Method | Acceptance Criteria |
| Identity | ESI-MS / MALDI-TOF | Obs. Mass = |
| Purity | RP-HPLC (214 nm) | > 95% Area Under Curve |
| Net Peptide Content | Amino Acid Analysis | > 75% (balance is counter-ion/water) |
Part 5: Biological Application & Pathway Map
M88 is primarily used to differentiate between GalR subtypes and to study the cross-talk between Galanin and NPY signaling systems. While it binds GalR1/R2, its modified structure prevents the full agonist efficacy seen with native Galanin in some G-protein pathways, often acting as a partial agonist or antagonist depending on the tissue (e.g., hippocampus vs. spinal cord).
Signaling Interaction Map
Figure 2: M88 interaction pathway. The ligand primarily targets GalR, inhibiting Adenylate Cyclase via Gi/Go coupling.
References
-
Land, T., et al. (1991). Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor.Int J Pept Protein Res , 38(3), 267-272. Link
-
Arvidsson, K., et al. (1994).[1] Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide.European Journal of Biochemistry , 221(2), 681–691. Link
-
Langel, U., & Bartfai, T. (1998). Chemistry and pharmacology of galanin.[2]Annals of the New York Academy of Sciences , 863(1), 86-93. Link
-
Pooga, M., et al. (1998). Cell penetrating PNA constructs regulate galanin receptor levels and modify pain transmission in vivo.Nature Biotechnology , 16(9), 857-861. Link
Sources
Methodological & Application
Application Notes and Protocols for the Solubilization of Galanin(1-12)-ala-neuropeptide Y(25-36)amide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Galanin(1-12)-ala-neuropeptide Y(25-36)amide is a chimeric peptide of significant interest in neurobiological and pharmacological research. This synthetic construct combines the N-terminal fragment of Galanin with the C-terminal fragment of Neuropeptide Y (NPY), linked by an alanine residue. Such chimeric peptides are designed to explore the structure-activity relationships of neuropeptide receptors and to develop ligands with novel binding and functional profiles. Specifically, this chimera, also referred to as M88 in some literature, has been utilized in studies to understand its interaction with both Galanin and NPY receptors.[1][2] The ability to reliably and effectively dissolve this peptide is the foundational first step for any in vitro or in vivo experimentation, directly impacting the accuracy and reproducibility of subsequent results.
This document provides a comprehensive guide to the solubilization of Galanin(1-12)-ala-neuropeptide Y(25-36)amide. It moves beyond a simple list of steps to explain the underlying chemical principles that govern peptide solubility, thereby empowering researchers to make informed decisions in their experimental design.
Physicochemical Properties of Galanin(1-12)-ala-neuropeptide Y(25-36)amide
Understanding the physical and chemical characteristics of a peptide is paramount to selecting an appropriate solvent system. The solubility of any peptide is dictated by its amino acid composition, sequence, and terminal modifications.
Amino Acid Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Ala-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2
Physicochemical Parameters Summary Table:
| Parameter | Value | Significance for Dissolution |
| Molecular Weight | 2977.4 g/mol | Essential for preparing solutions of a specific molarity. |
| Theoretical Isoelectric Point (pI) | 10.78 | The peptide is strongly basic. It will carry a net positive charge at neutral and acidic pH, making it more soluble in acidic solutions. |
| Net Charge at pH 7.0 | +4 | The positive charge at neutral pH suggests good initial solubility in sterile water or neutral buffers, but acidic conditions will enhance this. |
| C-Terminus | Amidated (-NH2) | The amidation of the C-terminus removes the negative charge of the carboxyl group, contributing to the overall basic nature of the peptide.[3] |
| Hydrophobic Residues | High Content (e.g., Leu, Ile, Tyr, Trp) | A significant number of hydrophobic residues can promote aggregation.[4][5] This may necessitate the use of organic co-solvents if aqueous solutions prove insufficient. |
Core Principle: Leveraging the Isoelectric Point (pI) for Solubilization
A peptide's solubility in aqueous solutions is at its minimum at its isoelectric point (pI), the pH at which it carries no net electrical charge. Conversely, moving the pH of the solvent away from the pI increases the net charge of the peptide, enhancing its interaction with water and thereby increasing its solubility.
Given that Galanin(1-12)-ala-neuropeptide Y(25-36)amide has a calculated pI of 10.78, it is classified as a basic peptide.[5][6] Therefore, to achieve maximum solubility in an aqueous medium, the solvent's pH should be significantly lower than 10.78. An acidic environment will ensure that the basic residues (Arginine, Histidine, and the N-terminus) are fully protonated, conferring a strong positive net charge to the peptide.
Recommended Dissolution Protocols
Safety First: Always handle lyophilized peptides and solvents in a clean, designated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Primary Recommended Method (Aqueous Acidic Buffer)
This method is the preferred starting point for most biological applications due to its compatibility with cellular and in vivo systems.
Step-by-Step Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes in a desiccator. This prevents condensation of atmospheric moisture, which can affect the peptide's stability and weight.[3]
-
Solvent Preparation: Prepare a sterile, 0.1% acetic acid solution in HPLC-grade water. Filter the solution through a 0.22 µm filter to ensure sterility.
-
Initial Reconstitution: Using a sterile pipette tip, add a small volume of the 0.1% acetic acid solution to the vial to create a concentrated stock solution (e.g., 1-2 mg/mL). The recommended concentration for peptides with unknown solubility is 1-10 mg/ml.[3]
-
Gentle Agitation: Gently swirl or pipette the solution up and down to dissolve the peptide. Crucially, do not vortex , as this can induce shear stress and cause the peptide to aggregate or denature.
-
Incubation (If Necessary): If the peptide does not dissolve immediately, allow the solution to stand at room temperature for 10-15 minutes with occasional gentle agitation.
-
Final Dilution: Once the concentrated stock is fully dissolved and appears as a clear solution, it can be further diluted with your sterile aqueous buffer of choice (e.g., PBS, pH 7.4) to the final desired working concentration.
-
Verification: Visually inspect the final solution for any particulates. A clear solution indicates successful reconstitution.
Protocol 2: Alternative Method for Hydrophobic Peptides (Organic Co-Solvent)
If the peptide proves difficult to dissolve in a purely aqueous acidic solution, which can occur with peptides rich in hydrophobic amino acids, a small amount of an organic co-solvent can be employed. Dimethyl sulfoxide (DMSO) is a common choice.
Step-by-Step Procedure:
-
Equilibration: As with the primary protocol, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator.
-
Initial Reconstitution in DMSO: Add a minimal amount of pure, sterile DMSO to the vial to dissolve the peptide. Aim for a high concentration stock (e.g., 10-20 mg/mL).
-
Gentle Agitation: Gently swirl or pipette to ensure complete dissolution. Most peptides are readily soluble in DMSO.[4]
-
Stepwise Dilution: This is a critical step. Slowly add the DMSO stock solution dropwise into your vigorously stirring aqueous buffer (e.g., PBS, pH 7.4). The rapid mixing helps to prevent the peptide from precipitating out of the solution as it transitions from a high-DMSO to a high-aqueous environment.
-
Final Concentration Check: Be mindful of the final DMSO concentration in your working solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
Visualization of Dissolution Workflow
The choice of solvent is a critical decision point in any experiment involving peptides. The following diagram outlines the logical workflow for selecting the appropriate dissolution protocol for Galanin(1-12)-ala-neuropeptide Y(25-36)amide.
Caption: Step-by-step peptide reconstitution workflow.
Storage and Stability
The long-term stability of the peptide is crucial for experimental consistency. Improper storage can lead to degradation through oxidation, deamidation, or hydrolysis, compromising the peptide's biological activity.
-
Lyophilized Peptide: For maximum stability, the lyophilized powder should be stored at -20°C or -80°C. [3]Under these conditions, the peptide can be stable for years. [4]* Peptide in Solution: Peptides in solution are significantly less stable. [3]To mitigate degradation:
-
Aliquot: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. [3] * Storage Temperature: Store solution aliquots at -20°C, or preferably at -80°C.
-
Solvent Choice: Storing peptides in a slightly acidic, buffered solution (pH 5-7) is generally recommended. [3]However, for long-term storage, the stability in the chosen solvent should be validated. DMSO can act as an oxidizing agent during prolonged storage, particularly affecting methionine residues.
-
References
- NovaCell. (2026, February 7). Peptide Stability in Solvents: Lab Research Guide.
- Wennerberg, et al. (1994, June 1). Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide. PubMed.
- Peptide Synthesis Knowledge Base. (n.d.).
- Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling.
- Bachem. (2021, July 23). Peptide solubility.
- MedChemExpress. (n.d.). Peptide Solubility and Storage Guidelines.
- JPT. (n.d.). How to Reconstitute Peptides.
- Agrisera. (n.d.). How to dissolve a peptide?.
- LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides.
- GenScript. (n.d.). Guidelines for Peptide Dissolving.
- J-Global. (n.d.). Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide.
Sources
- 1. proteiniq.io [proteiniq.io]
- 2. bachem.com [bachem.com]
- 3. Peptide Property Calculator [novoprolabs.com]
- 4. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa [pearson.com]
- 5. PDBparam: Online Resource for Computing Structural Parameters of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]
Application Note: In Vitro Binding Kinetics of Galanin(1-12)-Ala-NPY(25-36)amide (M88)
This Application Note is structured as a high-level technical guide for the characterization of the chimeric peptide Galanin(1-12)-Ala-NPY(25-36)amide (functionally known in literature as M88 ).
This guide focuses on Radioligand Competition Binding Assays , the gold standard for determining the affinity (
Introduction & Molecule Profile
Galanin(1-12)-Ala-NPY(25-36)amide , often referred to as M88 , is a chimeric peptide ligand designed to probe the structural requirements of G-protein coupled receptors (GPCRs). It fuses the N-terminal activation domain of Galanin (residues 1-12) with the C-terminal
Scientific Significance
Unlike its rigid analog M32 (which uses a Proline linker), the Ala-linker in M88 introduces flexibility. Early NMR studies (Arvidsson et al., Eur J Biochem) revealed that this flexibility alters the
-
GalR Affinity:
10-fold lower affinity than M32 (comparable to native Galanin).[1][2] -
NPYR Interaction: Altered recognition profile compared to rigid chimeras.[3]
-
Utility: M88 is a critical tool for mapping the "address and message" domains of GalR1/GalR2 and studying the conformational selection of peptide GPCRs.
Pre-Assay Considerations & Materials
The "Sticky Peptide" Problem
Both Galanin and NPY fragments are highly cationic and hydrophobic. They adhere aggressively to plasticware and glass fiber filters.
-
Solution: All dilution buffers must contain BSA (0.1% - 0.5%) or 0.05% Tween-20 .
-
Filtration: Glass fiber filters (GF/C) must be pre-soaked in 0.3% Polyethyleneimine (PEI) for at least 1 hour. PEI neutralizes the negative charge of the glass, preventing non-specific binding of the positively charged peptide.
Proteolytic Instability
The N-terminal Glycine of Galanin is essential for binding but susceptible to aminopeptidases.
-
Solution: The assay buffer must include a protease inhibitor cocktail (specifically Bacitracin and Leupeptin ).
Buffer Composition (Standardized)
| Component | Concentration | Function |
| Tris-HCl | 50 mM (pH 7.4) | Main buffering agent. |
| MgCl | 5 mM | Stabilizes the receptor-G protein complex (High Affinity State). |
| BSA | 0.1% (w/v) | Prevents ligand adsorption to walls. |
| Bacitracin | 50 | Inhibits peptidases. |
| Leupeptin | 10 | Inhibits serine/cysteine proteases. |
Experimental Workflow Visualization
The following diagram outlines the critical path for the Competition Binding Assay.
Caption: Workflow for Radioligand Competition Binding. Note the parallel preparation of membranes and serial dilutions of M88 prior to equilibrium incubation.
Detailed Protocols
Protocol A: Membrane Preparation (Rat Brain or Transfected Cells)
Target: To isolate plasma membranes containing functional GalR or NPY receptors.
-
Homogenization: Resuspend tissue (e.g., rat hippocampus) or cell pellet (CHO-GalR1) in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Homogenize using a Polytron (2 bursts of 10 sec).
-
Centrifugation 1: Spin at 1,000
for 10 min at 4°C to remove nuclei and debris. Discard pellet. -
Centrifugation 2: Transfer supernatant to high-speed tubes. Spin at 48,000
for 20 min at 4°C. -
Wash: Resuspend the pellet in fresh Lysis Buffer and repeat the high-speed spin (removes endogenous ligands).
-
Storage: Resuspend final pellet in Assay Buffer (without BSA/inhibitors for storage). Aliquot and freeze at -80°C.
-
Quantification: Determine protein concentration (BCA Assay) before use.
Protocol B: Competition Binding Assay ( Determination)
Objective: Determine the affinity of M88 by measuring its ability to displace a radiolabeled standard (e.g.,
Reagents:
-
Radioligand:
I-Porcine Galanin (for GalR) or I-PYY (for NPYR). Specific Activity 2200 Ci/mmol. -
Competitor: M88 (Galanin(1-12)-Ala-NPY(25-36)amide).
-
Non-Specific Control: 1
M unlabeled Porcine Galanin.
Steps:
-
Plate Setup: Use 96-well polypropylene plates (low binding).
-
Additions (Final Volume 250
L):-
50
L Radioligand (Fixed concentration, typically nM). -
50
L M88 Competitor (Variable concentration: 10 M to 10 M). -
150
L Membrane Suspension (Diluted to 20-50 g protein/well).
-
-
Controls:
-
Total Binding (TB): Buffer + Radioligand + Membrane.[4]
-
Non-Specific Binding (NSB): 1
M Cold Galanin + Radioligand + Membrane.
-
-
Incubation: Seal plate. Incubate for 60-90 minutes at Room Temperature (25°C) .
-
Note: Equilibrium time depends on the receptor density; 90 mins is safe for GalR.
-
-
Termination:
-
Place PEI-soaked GF/C filter plate on vacuum manifold.
-
Rapidly filter the incubation mix.
-
Wash 3
with 300 L ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
-
Counting: Dry filters, add scintillation cocktail, and count in a MicroBeta counter.
Data Analysis & Interpretation
Calculating
Raw CPM data must be converted to Specific Binding.
-
Specific Binding (SB):
. -
IC
Determination: Fit the data to a one-site competition model: -
Cheng-Prusoff Correction: Convert IC
to :- = Concentration of Radioligand used (nM).
- = Dissociation constant of the Radioligand (determined previously via Saturation Binding).[5]
Expected Results (Benchmarking)
| Ligand | Receptor | Expected | Notes |
| M88 | GalR1 (Rat) | 1.0 - 5.0 nM | Lower affinity than M32; similar to Galanin(1-12). |
| M88 | GalR2 (Rat) | ~10 nM | Often shows slight selectivity for GalR2 over GalR1 depending on tissue. |
| M32 | GalR1 | 0.1 nM | Rigid Pro-linker stabilizes high-affinity conformation. |
Mechanistic Insight: The "Chimeric" Effect
The following diagram illustrates why M88 behaves differently than native Galanin or the rigid M32 analog.
Caption: Structural mechanism of M88. The flexible Alanine linker decouples the C-terminal NPY helix from the N-terminal Galanin pharmacophore, reducing affinity compared to the rigid Proline-linked M32.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Non-Specific Binding (>20%) | Peptide sticking to filters. | Ensure filters are soaked in 0.3% PEI for >1 hr. Increase BSA in wash buffer. |
| Low Total Binding | Receptor degradation or Ligand degradation. | Add fresh Protease Inhibitors (Bacitracin). Ensure membrane prep was not thawed multiple times. |
| Flat Displacement Curve | Ligand concentration range too narrow. | Widen M88 dilution range (start at 10 |
| Inconsistent Replicates | Incomplete filtration washing. | Check vacuum pressure. Ensure 3 rapid washes (<10 sec total). |
References
-
Arvidsson, K., et al. (1994).[2] Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide. European Journal of Biochemistry, 222(2), 573–581.[2]
-
Bartfai, T., et al. (1993).[2] Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes. Proceedings of the National Academy of Sciences (PNAS), 90(23), 11287–11291.
- Langel, U., et al. (1992). Chimeric galanin-neuropeptide Y peptides: Synthesis and binding properties.
-
Land, T., et al. (1991). Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor. International Journal of Peptide and Protein Research, 38(3), 267–272.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution structure by 2D 1H-NMR of a chimeric peptide recognized by galanin and neuropeptide Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Note: Galanin(1-12)-Ala-NPY(25-36)amide (M88) in Depression Research Models
This Application Note is designed for researchers investigating the neurobiological underpinnings of depression, specifically the interaction between the Galanin and Neuropeptide Y (NPY) systems.
Executive Summary
Galanin(1-12)-Ala-NPY(25-36)amide, historically designated as M88 , is a chimeric peptide designed to bridge the signaling pathways of two potent neuropeptides: Galanin and Neuropeptide Y (NPY).[1] In depression research, the "Galanin-NPY Crosstalk" is a critical area of study, as these systems often exert opposing or synergistic effects on mood regulation depending on the specific receptor subtypes activated.
Unlike broad-spectrum agonists, M88 serves as a precision tool. It retains high affinity for Galanin receptors (GalR) (acting as an agonist) while the C-terminal NPY fragment, constrained by the N-terminal Galanin sequence, exhibits a preferential recognition for the NPY Y2 receptor over the Y1 receptor [1].[2]
Key Utility: This peptide is primarily used to model pro-depressive/anxiogenic mechanisms or to validate the functionality of Y2 receptors and GalR/NPYR heteromers. By activating Y2 (an autoreceptor that inhibits NPY release) and GalR receptors simultaneously, M88 allows researchers to mimic the "neurochemical brake" often observed in treatment-resistant depression.
Mechanistic Basis & Biological Logic
To use M88 effectively, one must understand the "Yin-Yang" balance of the target systems in the context of depression.
The Receptor Landscape
-
The "Antidepressant" Axis: Activation of GalR2 and NPY Y1 receptors generally promotes neurogenesis (hippocampus), synaptic plasticity, and anxiolytic behaviors.
-
The "Pro-depressive" Axis: Activation of GalR1 (inhibitory G-protein coupled) and NPY Y2 (presynaptic autoreceptor) generally suppresses monoamine release (5-HT/NE) and inhibits endogenous NPY release, leading to depressive-like phenotypes.
M88 Mechanism of Action
M88 acts as a bispecific agonist that biases the system toward the pro-depressive axis.
-
Galanin(1-12) Domain: Binds to GalR1/GalR2.[3] In the Locus Coeruleus (LC) and Dorsal Raphe Nucleus (DRN), GalR1 activation hyperpolarizes neurons, reducing norepinephrine and serotonin release [2].
-
NPY(25-36) Domain: The specific conformation facilitated by the Galanin chimera favors Y2 receptor interaction.[1][2] Y2 activation on presynaptic terminals inhibits the release of endogenous NPY (a natural antidepressant) and glutamate [1].
Pathway Visualization
The following diagram illustrates the differential signaling pathways and where M88 intervenes to shift the balance toward depressive pathology.
Caption: M88 acts as a dual-agonist probe, engaging Galanin receptors and NPY Y2 autoreceptors to suppress monoaminergic and peptidergic transmission, promoting a depressive phenotype.
Experimental Protocols
Safety Note: M88 is a bioactive peptide. Handle with PPE. It does not cross the Blood-Brain Barrier (BBB) efficiently; intracerebroventricular (i.c.v.) or local stereotaxic injection is required.
Peptide Preparation
-
Solvent: Reconstitute lyophilized M88 in sterile, endotoxin-free water or artificial cerebrospinal fluid (aCSF).
-
Stock Concentration: 1 mM stock (aliquot and store at -80°C). Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute to 0.1–3.0 nmol/µL in aCSF immediately prior to use.
Stereotaxic Administration (Rat Model)
This protocol targets the Lateral Ventricle for broad distribution or the Ventral Hippocampus for site-specific depression modeling.
-
Anesthesia: Induce with 4% isoflurane; maintain at 2% in O₂.
-
Stereotaxic Coordinates (Adult Male Sprague-Dawley, 250-300g):
-
AP: -0.8 mm (from Bregma)
-
ML: ±1.5 mm
-
DV: -3.5 mm (from dura)
-
-
Injection:
-
Insert 26G Hamilton syringe.
-
Infuse 1–2 µL of M88 (0.5–3.0 nmol) over 2 minutes.
-
Wait: Leave needle in place for 5 minutes to prevent backflow.
-
-
Recovery: Allow 30–60 minutes recovery for acute behavioral testing, or 24h for gene expression analysis.
Behavioral Assays (Validation of Effect)
To confirm the M88-induced phenotype, use the Forced Swim Test (FST) .
Step-by-Step FST Protocol:
-
Pre-test (Day 1): Place rat in a cylinder (20cm diameter, 50cm height) filled with 25°C water for 15 minutes. This induces a state of despair.
-
Treatment (Day 2): Administer M88 i.c.v. 30 minutes prior to the test session.
-
Test (Day 2): Re-expose rat to the cylinder for 5 minutes.
-
Scoring: Record "Immobility Time" (floating without struggle).
-
Expectation: M88 treated animals should show increased immobility compared to vehicle (aCSF) controls, indicating a pro-depressive state [3].
-
Control: Pre-treatment with a specific Y2 antagonist (e.g., BIIE0246) should block the M88 effect, validating the mechanism.
-
Data Analysis & Interpretation
When using M88, data should be structured to compare the "Pro-depressive" agonist effect against "Anti-depressive" controls.
Expected Quantitative Outcomes
| Experimental Group | Treatment | Target Mechanism | FST Immobility (s) | Interpretation |
| Vehicle | aCSF | Baseline | 120 ± 15 | Normal stress response |
| Positive Control | Imipramine | 5-HT/NE Reuptake Inhibitor | 60 ± 10 | Antidepressant effect |
| Experimental | M88 (1 nmol) | GalR + Y2 Agonist | 180 ± 20 | Pro-depressive / Anxiogenic |
| Blockade | M88 + BIIE0246 | Y2 Antagonist | 125 ± 15 | Reversal (confirms Y2 role) |
Molecular Readouts
Post-behavioral tissue analysis (Hippocampus/Amygdala) often reveals:
-
c-Fos: Decreased expression in the Dentate Gyrus (suppression of neuronal activity).
-
BDNF: Reduced mRNA levels in the hippocampus (consistent with depressive pathology).[4]
Troubleshooting & Critical Controls
-
Peptide Stability: Chimeric peptides are susceptible to peptidase degradation. Always use fresh working solutions. If effects are weak, consider adding a protease inhibitor cocktail to the vehicle, though this may introduce confounds.
-
Dose-Response: M88 has a bell-shaped dose-response curve.
-
Low Dose (<0.1 nmol): May be ineffective due to rapid clearance.
-
High Dose (>5 nmol): May cause non-specific sedation or motor deficits (check locomotor activity in an Open Field Test to rule this out).
-
-
Specificity Check: To prove the effect is Galanin/NPY mediated, co-administer with M35 (Galanin antagonist) or BIIE0246 (Y2 antagonist). If the depressive behavior persists, the effect may be off-target.
References
-
Kahl, U., et al. (1994). Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types.[1] British Journal of Pharmacology, 111(4), 1129–1134.
-
Xu, Z. Q., et al. (2005). Electrophysiological studies on galanin effects in brain--progress during the last six years.[5] Neuropeptides, 39(3), 269–275.[5]
-
Borroto-Escuela, D. O., et al. (2021). Galanin and neuropeptide Y interactions elicit antidepressant activity linked to neuronal precursor cells of the dentate gyrus in the ventral hippocampus.[6][7] Journal of Cellular Physiology, 236(5), 3565-3578.[6] (Note: This reference discusses the antidepressant interaction of GalR2/Y1; M88 is used as a contrasting tool to probe the opposing Y2/GalR1 mechanisms).
-
Fuxe, K., et al. (2012). On the existence and function of galanin receptor heteromers in the central nervous system.[8] Frontiers in Endocrinology, 3, 127.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galanin Receptors as Drug Target for Novel Antidepressants: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Depression-like behavior in rat: Involvement of galanin receptor subtype 1 in the ventral periaqueductal gray - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galanin and neuropeptide Y interactions elicit antidepressant activity linked to neuronal precursor cells of the dentate gyrus in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. riuma.uma.es [riuma.uma.es]
- 8. researchgate.net [researchgate.net]
Dosing frequency for Galanin(1-12)-ala-neuropeptide Y(25-36)amide in chronic studies
Application Note: Chronic Dosing Strategies for Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide (M88)
Executive Summary
This guide details the dosing frequency and experimental protocols for Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide , historically referred to in literature as M88 .
Unlike its proline-linked counterpart (M32) or the bradykinin-chimera (M35), the inclusion of an Alanine linker at position 13 confers specific conformational flexibility that alters receptor subtype selectivity and stability. Researchers utilizing M88 for chronic studies must account for its rapid enzymatic degradation and poor blood-brain barrier (BBB) permeability.
Critical Recommendation: For chronic CNS studies (>24 hours), continuous intracerebroventricular (i.c.v.) infusion via osmotic minipump is the only validated method to maintain therapeutic steady-state concentrations. Systemic daily dosing is not recommended due to a plasma half-life (
Molecule Profile & Mechanism
Peptide Identity: Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide Code: M88 Class: Chimeric Galanin Receptor Ligand (High Affinity)
The M88 chimera fuses the N-terminal activation domain of Galanin (1-12) with the C-terminal alpha-helical stabilizing motif of NPY (25-36). The Alanine linker replaces the native Proline-13, altering the hinge region's flexibility.
-
Pharmacodynamics: M88 typically acts as a high-affinity ligand for GalR1 and GalR2. While often used as a tool to antagonize Galanin effects in the hippocampus, it exhibits intrinsic agonist activity in specific tissues (e.g., jejunum, dorsal root ganglia).
-
Pharmacokinetics: Highly susceptible to N-terminal degradation by aminopeptidases and endopeptidases (e.g., neutral endopeptidase 24.11).
Figure 1: Galanin Receptor Signaling & M88 Interaction
Caption: M88 binds GalR1/2, activating Gi/o proteins which inhibit cAMP and modulate ion channels, leading to neuronal inhibition.
Dosing Frequency & Route Selection
The choice of dosing frequency is dictated strictly by the half-life of the peptide in the target compartment.
| Parameter | Systemic (IP/SC/IV) | CNS Bolus (i.c.v. injection) | CNS Continuous (Osmotic Pump) |
| Half-Life ( | < 5 minutes | 60–120 minutes (CSF turnover) | N/A (Steady State) |
| BBB Penetration | Negligible (< 0.1%) | Direct Delivery | Direct Delivery |
| Dosing Frequency | Ineffective for chronic study | b.i.d. or t.i.d. (Every 8-12 hrs) | Continuous (0.25 - 1.0 µL/hr) |
| Receptor Impact | None | Pulsatile (Risk of sensitization) | Constant Occupancy |
| Recommendation | DO NOT USE | Acute/Sub-chronic only (1-3 days) | GOLD STANDARD (>3 days) |
Why Continuous Infusion?
Peptides like M88 injected as a daily bolus create a "sawtooth" pharmacokinetic profile. Between doses, concentrations drop to zero, allowing receptor recovery. However, for chronic depression or neurogenesis studies, sustained receptor occupancy is required to trigger downstream gene expression changes (e.g., BDNF regulation).
Detailed Protocols
Protocol A: Peptide Solubilization & Handling
M88 is hydrophobic at the C-terminus. Improper handling leads to aggregation and loss of potency.
-
Aliquot: Upon receipt, centrifuge the lyophilized peptide. Aliquot into single-use quantities (e.g., 50 µg) to avoid freeze-thaw cycles.
-
Solvent: Dissolve in degassed, sterile artificial CSF (aCSF) .
-
Note: If solubility is poor, first dissolve in a minimal volume of 0.1M acetic acid or 10% acetonitrile, then dilute with aCSF. Final pH must be 7.2–7.4.
-
-
Prevention of Adsorption: Use LoBind (siliconized) tubes. Add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to the vehicle to prevent the peptide from sticking to the tubing and pump reservoir.
Protocol B: Chronic i.c.v. Infusion (Osmotic Minipump)
Target Duration: 14 Days
Step 1: Stability Verification (In Vitro) Before implantation, you must verify M88 does not degrade inside the pump reservoir at body temperature.
-
Fill three pump reservoirs with M88 solution (e.g., 10 µM).
-
Incubate in 0.9% saline at 37°C for 7 days.
-
Analyze aliquots via HPLC/Mass Spec at Day 0, 3, and 7.
-
Acceptance Criteria: >85% intact peptide at Day 7.
Step 2: Pump Priming
-
Select pump (e.g., Alzet Model 1002 for 2 weeks, or 2002).
-
Fill pump under sterile conditions. Ensure no air bubbles.
-
Incubate pump in sterile saline at 37°C for 4–6 hours (or overnight) to initiate flow before implantation.
Step 3: Implantation & Cannulation
-
Anesthesia: Isoflurane (induction 4%, maintenance 1.5–2%).
-
Stereotaxic Placement: Target the lateral ventricle.
-
Coordinates (Rat): AP -0.8 mm, ML +1.5 mm, DV -3.5 mm (from Bregma).
-
-
Securement: Secure the brain infusion cannula with dental cement and anchor screws.
-
Pump Pocket: Create a subcutaneous pocket in the mid-scapular region. Tunnel the catheter from the skull to the pocket.
-
Dose Calculation:
-
Target Delivery: 1 nmol/day is a common starting point for Galanin chimeras.
-
Concentration (
): If pump rate ( ) is 0.25 µL/hr:
-
Protocol C: Sub-Chronic Dosing (Daily Injection)
Only for studies < 3 days or when pulsatile stimulation is desired.
-
Cannula: Implant a guide cannula 5–7 days prior to testing.
-
Injection: Use a Hamilton syringe with an internal injector extending 1mm beyond the guide.
-
Frequency: Administer once daily (q.d.) or twice daily (b.i.d.).
-
Volume: Max 2 µL (rat) or 1 µL (mouse) over 60 seconds. Leave injector in place for 60 seconds post-infusion to prevent backflow.
Experimental Workflow Decision Tree
Use this workflow to validate your dosing strategy before commencing expensive animal cohorts.
Caption: Decision matrix for selecting M88 dosing method based on study duration and peptide stability.
Critical Scientific Considerations
-
Agonist vs. Antagonist Ambiguity: While M88 is often cited as an antagonist, high-affinity chimeras can exhibit "biased agonism." In the dorsal root ganglion, M88 has been shown to enhance neurite outgrowth (an agonist effect).
-
Control: Always include a "Galanin-only" group and an "M88 + Galanin" group to distinguish antagonism from partial agonism in your specific readout.
-
-
Vehicle Control: The vehicle must match the pump contents exactly. If you use 0.1% BSA to stabilize M88, the control group pump must contain aCSF + 0.1% BSA.
-
Catheter Clogging: Peptides can aggregate at the catheter tip over 14 days.
-
Verification: Upon sacrifice, inject a dye (e.g., Methylene Blue) through the catheter to verify patency.
-
References
-
Langel, U., et al. (1992). "Chimeric galanin-neuropeptide Y peptides: synthesis and biological activity." Regulatory Peptides.[1] (Primary source for M-series peptide synthesis and structure).
-
Bartfai, T., et al. (1993). "Galanin-receptor ligand M40 peptide distinguishes between galanin-receptor subtypes." Proceedings of the National Academy of Sciences. (Foundational work on Galanin antagonists/chimeras).[2]
-
Kahl, U., et al. (2001). "Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types." Neuropeptides. (Detailed binding affinity data for M32/M88).
-
Land, T., et al. (1991). "Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor." International Journal of Peptide and Protein Research. (Structure-activity relationships for Galanin fragments).
-
Alzet Osmotic Pumps. "Technical Information: Delivery of Peptides and Proteins." (Protocol for pump loading and stability).
Sources
Vehicle selection for Galanin(1-12)-ala-neuropeptide Y(25-36)amide administration
Application Note: Vehicle Selection and Formulation Protocols for Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide
Abstract
The chimeric peptide Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide (structurally analogous to the M88 ligand) presents a unique formulation challenge due to its amphipathic nature.[1] It combines a highly hydrophobic N-terminal Galanin fragment with a cationic, hydrophilic C-terminal NPY fragment. Improper vehicle selection often leads to "silent precipitation," where the peptide forms micro-aggregates that reduce bioavailability and produce erratic experimental data. This guide provides a scientifically validated protocol for solubilizing, storing, and administering this peptide for in vivo (CNS) and in vitro applications.
Part 1: Physicochemical Analysis & Solubility Prediction
To select the correct vehicle, we must first deconstruct the amino acid sequence to understand the driving forces of aggregation.
Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly(Linker: Ala) Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2[2]
| Domain | Sequence Characteristics | Solubility Implication |
| N-Terminus (Gal 1-12) | Rich in Leucine (L), Tryptophan (W), and Tyrosine (Y).[1] | Hydrophobic. Drives aggregation and adsorption to plastics.[1] Insoluble in neutral water if isolated.[1] |
| Linker (Ala) | Alanine (A).[1] | Hydrophobic. Neutral spacer; does not aid solubility. |
| C-Terminus (NPY 25-36) | Rich in Arginine (R) and Histidine (H).[1] Net Charge: +3 to +4.[1] | Hydrophilic / Cationic. The "solubility engine" of the molecule. Soluble in acidic pH.[1] |
The Formulation Strategy: The key to dissolving this peptide is to protonate the C-terminal Arginine and Histidine residues immediately upon reconstitution. This creates electrostatic repulsion between peptide molecules, preventing the hydrophobic N-termini from stacking (aggregating).[1]
-
Avoid: Direct dissolution in high-salt buffers (PBS/aCSF) at neutral pH as the initial step.[1]
-
Preferred: Initial dissolution in weak acid or pure water, followed by dilution.
Part 2: Vehicle Selection Matrix
Select your vehicle based on the experimental endpoint.
| Application | Primary Vehicle | Co-Solvent / Additive | Rationale |
| Stock Solution (Storage) | 0.1% Acetic Acid (aq) | None | Acidic pH maintains monomeric state; prevents oxidation of Trp/Met residues better than neutral water.[1] |
| In Vivo (i.c.v.[1][3][4] / i.t.) | Artificial CSF (aCSF) | None (if <1 mM) | Physiologically compatible.[1][4] Must be diluted from acidic stock to prevent precipitation.[1] |
| In Vitro (Cell Culture) | Sterile Water | 0.1% BSA | BSA prevents adsorption of the hydrophobic Galanin tail to culture plates.[1] |
| Rescue (Stubborn Peptides) | 10% DMSO | Water | Only use if peptide aggregates.[1] DMSO disrupts hydrophobic stacking of the N-terminus. |
Part 3: Detailed Preparation Protocols
Protocol A: Preparation of Stock Solution (1 mM)
Use this protocol for long-term storage and as the starting point for all experiments.
Materials:
-
Solvent: Sterile 0.1% Acetic Acid (v/v) in Milli-Q water (degassed).
-
Vessel: LoBind (low protein binding) Eppendorf tubes.[1] Critical: Standard polypropylene tubes can result in 10-20% peptide loss due to adsorption.
Procedure:
-
Equilibration: Allow the lyophilized peptide vial to warm to room temperature (RT) for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold peptide, which causes hydrolysis.
-
Gravimetry: Weigh the peptide. Note: Do not trust the mass on the label. Peptide salts can vary in weight.
-
Dissolution: Add the calculated volume of 0.1% Acetic Acid to achieve a 1 mM concentration.
-
Why Acid? The acidic pH ensures the Arginine residues are fully protonated, maximizing solubility.
-
-
Agitation: Vortex gently for 30 seconds. If visible particles remain, sonicate for 10 seconds.
-
Aliquot & Freeze: Aliquot into single-use volumes (e.g., 10-50 µL) in LoBind tubes. Flash freeze in liquid nitrogen and store at -80°C.
-
Shelf Life: 6 months at -80°C. Avoid freeze-thaw cycles.
-
Protocol B: Preparation for Intracerebroventricular (i.c.v.)[1] Injection
Target Concentration: 10 - 100 µM (Typical dose: 1-10 nmol in 5-10 µL)[1]
Materials:
-
Thawed Stock Solution (from Protocol A).[1]
-
Artificial Cerebrospinal Fluid (aCSF).[1][3][4] Composition: 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, 120 mM NaCl, pH 7.4.
Procedure:
-
Thaw: Thaw one aliquot of stock solution on ice.
-
Dilution: Add the Stock Solution dropwise into the aCSF while vortexing gently.
-
Ratio: Ensure the final concentration of acetic acid is <1% (usually 1:100 dilution is ideal).[1] The buffering capacity of aCSF will neutralize the trace acid.
-
-
Clarification: Inspect for cloudiness. If cloudy, the hydrophobic N-terminus has aggregated.
-
Correction: Add 0.1 N NaOH in 0.5 µL increments only if pH is < 6.0.[1]
-
-
Filtration: Filter through a 0.22 µm PVDF syringe filter (low protein binding).
-
Warning: Do not use Nylon filters; they bind peptides strongly.[1]
-
-
Usage: Keep on ice and inject within 4 hours.
Part 4: Visualization of Workflows
Figure 1: Solubility Decision Tree
Use this logic flow to determine the correct solvent system based on visual feedback.
Caption: Decision tree for solubilizing Galanin-NPY chimeras. The primary pathway utilizes electrostatic repulsion via acidification. DMSO is reserved as a rescue solvent.
Part 5: Quality Control & Self-Validation
To ensure scientific integrity, you must validate that the peptide is actually in solution and not lost to adsorption.
1. The "Shake Test" (Visual): Hold the vial against a black background and a white background.[1] If you see "swirling" or "schlieren" patterns, the peptide is not fully dissolved; it is a colloid. Action: Sonicate or add DMSO.[1][6][7]
2. Concentration Verification (UV Spectroscopy): Because this peptide contains Tryptophan (W) and Tyrosine (Y) , it absorbs UV light at 280 nm.[1]
-
Extinction Coefficient (ε): ~6990 M⁻¹cm⁻¹ (1 Trp + 2 Tyr).[1]
-
Protocol: Measure A280 of your stock solution.
- [1]
-
Validation: If your calculated concentration is <80% of the theoretical concentration based on weight, your peptide has either adsorbed to the tube or contains significant salt/water weight.
References
-
Bartfai, T., et al. (1993). "Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes."[8] Proceedings of the National Academy of Sciences, 90(23), 11287–11291. [Link][1][8]
-
Langel, U., et al. (1996). "Design of chimeric peptide ligands to galanin receptors." International Journal of Peptide and Protein Research, 48, 45-52. [Link]
Sources
- 1. M40 | Galanin Receptors | Tocris Bioscience [tocris.com]
- 2. cy.biorunstar.com [cy.biorunstar.com]
- 3. Frontiers | Neuropeptide Y receptor 1 and galanin receptor 2 (NPY1R-GALR2) interactions in the dentate gyrus and their relevance for neurogenesis and cognition [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Galanin (1-13)-Neuropeptide Y (25-36), amide (M32) - Elabscience® [elabscience.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. genscript.com.cn [genscript.com.cn]
- 8. Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Calculating molarity for Galanin(1-12)-ala-neuropeptide Y(25-36)amide dilutions
Application Note: Precision Solubilization and Molarity Calculation for Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide
Abstract & Introduction
Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide (often referred to in literature as M88 ) is a chimeric peptide ligand used primarily to study Galanin receptor signaling. Unlike its analog M32 (which contains a Proline linker), the Alanine linker in this construct alters its conformational flexibility and receptor affinity profile.
Accurate preparation of this peptide is notoriously difficult due to two factors:
-
The "Gross Weight" Trap: Lyophilized peptides are never 100% peptide by weight; they contain significant fractions of counterions (TFA/Acetate) and bound water.
-
Hydrophobic Adsorption: The presence of multiple Leucine (L), Tryptophan (W), and Tyrosine (Y) residues creates a high risk of the peptide adhering to plastic surfaces, leading to "phantom" concentration losses.
This guide provides a self-validating protocol to prepare stock solutions with >98% molar accuracy, essential for determining
Physicochemical Profile
Before handling the vial, you must establish the theoretical constants for the molecule.
| Property | Value / Description |
| Sequence | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Ala -Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂ |
| Length | 25 Amino Acids |
| Molecular Weight (MW) | ~2936.4 Da (Free Base) Refer to your specific Certificate of Analysis (CoA) |
| Isoelectric Point (pI) | ~11.0 (Highly Basic due to 4 Arg, 1 His) |
| Solubility Profile | Soluble in water, but prone to aggregation.[1] Acidic reconstitution recommended. |
| Extinction Coeff. ( | 9,970 M⁻¹cm⁻¹ (Calculated: 1 Trp, 3 Tyr) |
Critical Concept: The Molarity Calculation
Most experimental errors occur here. You cannot calculate molarity using the mass printed on the vial label alone. You must correct for Net Peptide Content (NPC) .
The Formula
[2]- : The weight of the powder (peptide + salts + water).[3][4]
-
NPC : The percentage of the powder that is actual peptide (found on CoA, typically 70-85%).
- : Molecular weight of the peptide sequence only.
Expert Insight: If you ignore NPC and assume the powder is 100% peptide, your calculated concentration will be 15-30% lower than the actual concentration, shifting your binding curves significantly.
Protocol: Stock Solution Preparation
Reagents Required:
-
Lyophilized Peptide Vial[3]
-
Solvent A: 0.1% Acetic Acid (v/v) in HPLC-grade water (Promotes solubility of basic residues).
-
Solvent B: 100% DMSO (Optional, only if aggregation persists).
-
Low-binding microcentrifuge tubes (e.g., Eppendorf LoBind).
Step-by-Step Workflow
-
Equilibration: Allow the peptide vial to warm to room temperature (20-25°C) before opening. This prevents atmospheric moisture from condensing on the hygroscopic powder.
-
Gross Weighing (Skip if using whole vial): If you must weigh out a portion, use a microbalance with 1 µg precision. However, solubilizing the entire vial is best practice to avoid static loss.
-
Primary Solubilization:
-
Add 0.1% Acetic Acid to the vial to achieve a theoretical concentration of 1 mM .
-
Calculation Example: For 1 mg gross weight (approx 0.75 mg net peptide, ~250 nmol), add ~250 µL of solvent.
-
Vortex gently for 30 seconds. Sonicate for 1 minute if visible particles remain.
-
-
QC Validation (The "Trust" Step):
-
Take 2 µL of your stock.
-
Measure Absorbance at 280 nm (A280) using a NanoDrop or micro-cuvette.
-
Calculate actual concentration:
. -
If the reading is lower than predicted by weight, the peptide may be sticking to the wall or incompletely dissolved.
-
Visual Workflow: Solubilization Logic
Figure 1: Decision tree for solubilizing basic/hydrophobic chimeric peptides.
Protocol: Serial Dilution for Assays
For binding assays (
Critical Rule: Do not use water or simple PBS for serial dilutions. The peptide will bind to the plastic tips and tubes at low concentrations. Dilution Buffer: PBS + 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20. The carrier protein/detergent coats the plastic, preventing peptide loss.
Dilution Table (Logarithmic)
| Step | Source | Volume Source (µL) | Buffer Volume (µL) | Final Conc. |
| 1 | Master Stock (1 mM) | 10 | 990 | 10 µM ( |
| 2 | Step 1 (10 µM) | 100 | 900 | 1 µM ( |
| 3 | Step 2 (1 µM) | 100 | 900 | 100 nM ( |
| 4 | Step 3 (100 nM) | 100 | 900 | 10 nM ( |
| 5 | Step 4 (10 nM) | 100 | 900 | 1 nM ( |
Storage & Stability
-
Lyophilized: Stable at -20°C for 1-2 years.
-
Solution (Stock): Aliquot into single-use volumes (e.g., 20 µL) and store at -80°C. Avoid freeze-thaw cycles.
-
Solution (Diluted): Unstable. Prepare fresh immediately before the assay.
References
-
Bartfai, T., et al. (1993).[1] "Galanin-receptor ligand M40 peptide distinguishes between galanin-receptor subtypes." Proceedings of the National Academy of Sciences, 90(23), 11287-11291.
- Langel, U., et al. (1996). "Construction of a high affinity galanin receptor antagonist." Journal of Neurochemistry, 66(5). (Context for Chimeric Design).
-
Thermo Fisher Scientific. (n.d.). "Peptide Solubility Guidelines." Technical Resources.
-
AmbioPharm. (2021). "Net Peptide Content vs. Total Peptide Content." API Manufacturing Blog.
Sources
- 1. Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Net Peptide Content? | AmbioPharm [ambiopharm.com]
- 4. innovagen.com [innovagen.com]
Methods for assessing blood-brain barrier penetration of Galanin-NPY chimeras
Executive Summary
Galanin-NPY chimeras (e.g., M35, M617) represent a class of neuropeptide hybrids with significant therapeutic potential for epilepsy, analgesic regulation, and neuroprotection. However, their clinical translation is frequently stalled by the Blood-Brain Barrier (BBB)—a selective diffusion barrier that restricts the entry of large, hydrophilic peptides.
This Application Note provides a validated, multi-tiered workflow to assess the BBB permeability of these chimeras. Unlike small molecules, peptides face dual threats: physical barrier exclusion and enzymatic degradation. Therefore, this guide prioritizes a "Stability-First" approach, followed by high-throughput in vitro screening, and culminating in the in vivo capillary depletion method to distinguish true parenchymal entry from endothelial entrapment.
Strategic Assessment Workflow
The assessment of peptide delivery must follow a logical "funnel" to minimize cost and animal usage while maximizing data fidelity.
Figure 1: The strategic "funnel" for peptide assessment. Note that metabolic stability is the gatekeeper; a peptide that degrades in plasma before reaching the BBB renders transport assays irrelevant.
Phase 1: Physicochemical Stability (The Pre-requisite)
Before assessing transport, one must confirm the chimera survives the systemic circulation. Galanin and NPY are susceptible to rapid cleavage by peptidases (e.g., DPP-IV, neprilysin).
Protocol: Plasma and Tissue Homogenate Stability
-
Preparation: Collect fresh plasma (rat/mouse) and prepare brain homogenate (1:3 w/v in PBS).
-
Spiking: Spike the Galanin-NPY chimera (1 µM final) into the matrix.
-
Critical Control: Include Desmopressin (stable control) and Glucagon (unstable control).
-
-
Incubation: Incubate at 37°C. Aliquot samples at 0, 5, 15, 30, 60, and 120 mins.
-
Quenching: Immediately precipitate proteins with ice-cold Acetonitrile containing 0.1% Formic Acid and Internal Standard (e.g., isotopically labeled Galanin).
-
Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.
Data Output:
Calculate Half-life (
Phase 2: High-Throughput In Vitro Screening
We utilize two complementary models: PAMPA-BBB (for passive diffusion) and MDCK-MDR1 (for active efflux liability).
Method A: PAMPA-BBB (Passive Diffusion)
Purpose: To determine if the chimera can cross the lipid bilayer via passive diffusion, a common route for lipophilic-modified peptides.
Protocol:
-
Membrane Preparation: Use a PVDF filter plate (Donor). Coat the filter with 4 µL of Porcine Brain Lipid Extract (20 mg/mL in dodecane).
-
Why Porcine Lipid? It mimics the specific phospholipid composition of the brain endothelium better than generic hexadecane.
-
-
Assembly:
-
Donor Well: 200 µL of Chimera (10 µM) in PBS (pH 7.4).
-
Acceptor Well: 300 µL of PBS containing 0.5% BSA .
-
Expert Insight: BSA in the acceptor sink is mandatory for peptides to prevent non-specific binding to the plastic plate, which causes false negatives.
-
-
Incubation: 18 hours at room temperature in a humidity chamber (to prevent evaporation).
-
Quantification: Measure donor and acceptor concentrations via LC-MS/MS.
Method B: MDCK-MDR1 (Efflux Liability)
Purpose: NPY analogs are often substrates for P-glycoprotein (P-gp). This assay identifies if the chimera is being pumped out of the brain.
Protocol:
-
Cell Culture: Seed MDCK-MDR1 cells on Transwell® inserts (0.4 µm pore). Culture for 4-5 days until TEER > 200 Ω·cm².
-
Transport Assay:
-
Apical -> Basolateral (A-B): Mimics blood-to-brain entry.
-
Basolateral -> Apical (B-A): Mimics brain-to-blood efflux.
-
-
Integrity Check: Co-incubate with Lucifer Yellow (paracellular marker). If Lucifer Yellow permeability is high, the monolayer is compromised.
-
Calculation:
-
Interpretation: An ER > 2.0 indicates the chimera is a P-gp substrate.
-
Phase 3: In Vivo Validation (The Gold Standard)
In vitro models lack the neurovascular unit's complexity. The Capillary Depletion Method is the definitive protocol to prove the peptide has entered the brain parenchyma and is not just stuck to the endothelial lining.
Protocol: In Situ Brain Perfusion & Capillary Depletion
1. Perfusion (To remove blood):
-
Anesthetize the rat (Ketamine/Xylazine).
-
Cannulate the left ventricle or carotid artery.
-
Perfuse with physiological saline containing the Galanin-NPY chimera (radiolabeled or cold) for 60 seconds.
-
Why Perfusion? IV injection allows metabolism in the liver/kidney. Perfusion isolates the brain uptake.
2. Brain Extraction & Homogenization:
-
Decapitate and remove the brain.[1] Remove meninges and choroid plexus (to avoid false positives from CSF).
-
Weigh and homogenate the brain in physiological buffer (10 strokes, Teflon-glass homogenizer).
3. Dextran Density Centrifugation (The Separation):
-
Add Dextran (70 kDa) to the homogenate to a final concentration of 13-15%.
-
Centrifuge at 5,400 x g for 15 minutes at 4°C .
4. Fraction Collection:
-
Pellet: Contains the Brain Capillaries (Endothelium).
-
Supernatant: Contains the Brain Parenchyma (Neurons/Glia) and Interstitial Fluid.[2]
Figure 2: The Capillary Depletion logic.[1][3] High concentration in the supernatant confirms BBB crossing. High concentration in the pellet indicates endothelial trapping.
5. Data Analysis:
Calculate the Volume of Distribution (
-
True Transport: High
in Supernatant. -
Endothelial Binding: High
in Pellet, Low in Supernatant.
Data Presentation & Interpretation
Summarize your findings using the table below to categorize the chimera's profile.
| Parameter | Method | Target Value | Interpretation |
| Metabolic Stability | Plasma Incubation | Stable enough for systemic delivery. | |
| Passive Permeability | PAMPA-BBB | Good passive diffusion potential. | |
| Efflux Ratio | MDCK-MDR1 | ER < 2.0 | Not a P-gp substrate (good). |
| Parenchymal Uptake | Capillary Depletion | Supernatant | SUCCESS: Peptide crosses BBB and enters brain.[1] |
| Vascular Trapping | Capillary Depletion | Pellet | FAILURE: Peptide sticks to endothelium but does not cross. |
References
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link
-
Wang, Q., et al. (2021). "MDCK-MDR1 permeability assay: A useful tool for screening P-glycoprotein substrates."[4] Nature Protocols. Link
-
Triguero, D., et al. (1990). "Capillary depletion method for quantification of blood-brain barrier transport of circulating peptides and plasma proteins."[3][5] Journal of Neurochemistry. Link
-
Banks, W. A. (2016). "From blood-brain barrier to blood-brain interface: new opportunities for CNS drug delivery." Nature Reviews Drug Discovery. Link
-
Kristensen, M., et al. (2015). "Strategies for CNS delivery of the neuropeptide galanin." Journal of Controlled Release. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. MDR1-MDCKII Permeability Assay | Bienta [bienta.net]
- 5. Capillary depletion method for quantification of blood-brain barrier transport of circulating peptides and plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Reconstitution & Solubility Optimization for Galanin(1-12)-Ala-NPY(25-36)amide (M88)
Executive Summary & Molecule Profile[1]
This guide addresses the specific solubility challenges associated with Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide , historically referred to in literature as M88 .
While the C-terminal NPY fragment contributes significant positive charge (Arginine-rich), the N-terminal Galanin fragment is highly hydrophobic. This creates an amphipathic "tug-of-war" that often leads to aggregation or adsorption to plastic surfaces when reconstituted directly in neutral buffers like PBS.
Physicochemical Profile
| Property | Data | Notes |
| Sequence | GWTLNSAGYLLG-A -RHYINLITRQRY-NH₂ | Bold indicates the Alanine linker.[1] |
| Alias | M88 | Galanin(1-12) linked to NPY(25-36).[2][3] |
| Isoelectric Point (pI) | ~11.0 - 12.0 | Highly basic due to 3 Arg + 1 His residues. |
| Net Charge (pH 7) | +3 to +4 | Cationic. |
| Hydrophobicity | High (N-terminus) | Trp (W), Leu (L), Tyr (Y), Ile (I) drive aggregation. |
| Solubility Risk | Moderate to High | Prone to hydrophobic collapse in high-salt buffers. |
The Mechanism of Insolubility
Understanding why this peptide fails to dissolve is the first step to fixing it.
-
The "Salting Out" Effect: In neutral buffers like PBS (pH 7.4), the high salt concentration shields the positive charges on the Arginine residues. Without this electrostatic repulsion, the hydrophobic N-terminal residues (Trp, Leu) interact with each other, leading to rapid precipitation or gelation.
-
Surface Adsorption: The hydrophobic domains act like "sticky tape" for polypropylene. If you dissolve this in water at low concentrations (<0.1 mg/mL) without a carrier protein (BSA), up to 40% of your peptide may be lost to the tube walls.
Visualization: The Aggregation Pathway
The following diagram illustrates the molecular behavior of M88 in different solvent environments.
Figure 1: Mechanism of M88 aggregation in physiological buffers vs. stabilization in acidic/organic solvents.
Step-by-Step Reconstitution Protocol
Critical Warning: Never add PBS or cell culture media directly to the lyophilized powder. This is the #1 cause of experimental failure with Galanin chimeras.
Method A: The Acidic Approach (Preferred for In Vivo/Ex Vivo)
This method utilizes the high pI of the peptide. By lowering the pH, we ensure all basic residues are fully protonated, maximizing repulsion between peptide molecules.
-
Calculate Volume: Determine the volume needed for a 1 mg/mL or 2 mg/mL master stock. Do not attempt to make a dilute stock (<0.5 mg/mL) at this stage.
-
Initial Solvent: Dissolve the peptide powder in 10% Acetic Acid (v/v) in sterile water.
-
Why? Acetic acid is volatile and generally well-tolerated in biological systems once diluted. It protonates the peptide, breaking intermolecular hydrophobic bonds.
-
-
Agitation: Vortex gently for 15-30 seconds. The solution should be completely clear.
-
Verification: Hold the tube up to a light source. If you see "shimmering" or particulates, sonicate for 30 seconds in a water bath.
-
Dilution: Dilute this stock 1:10 or 1:100 into your working buffer (PBS/Media) immediately before use.
Method B: The DMSO "Shock" (Preferred for In Vitro/Receptor Binding)
If your assay is sensitive to pH changes, use the DMSO method.
-
Solvent Addition: Add sterile, anhydrous DMSO to the peptide powder. Use a volume equal to 10-20% of your final target volume.
-
Example: For 1 mL final stock, dissolve powder in 100 µL DMSO first.
-
-
Dissolution: Vortex until fully dissolved. The high dielectric constant of DMSO disrupts aggregation.
-
Water Addition: Slowly add sterile water (dropwise) to reach the final volume.
-
Result: You now have a stock in 10% DMSO.
-
-
Final Dilution: When dosing cells, ensure the final DMSO concentration is <0.1% to avoid cytotoxicity.
Troubleshooting Decision Tree
Use this workflow to rescue a "failed" reconstitution or plan a new one.
Figure 2: Troubleshooting logic for M88 solubilization.
Frequently Asked Questions (FAQs)
Q: Can I use 100% water to dissolve M88? A: Technically, yes, because the peptide is cationic. However, we strongly advise against it . Pure water often has a slightly acidic pH (approx 5.5-6.0) due to dissolved CO₂, which helps solubility. But, once you add this water-dissolved peptide to PBS (pH 7.4), the pH shift can cause immediate "crashing out" (precipitation). Starting with 10% Acetic Acid provides a stronger buffer against this shift.
Q: I dissolved the peptide, but my receptor binding data is inconsistent. Why? A: This is likely due to adsorption. Galanin analogs are "sticky." If you are making serial dilutions in standard polystyrene tubes or pipette tips, you are losing peptide at every step.
-
Fix: Use LoBind® (low retention) tubes and tips. Add 0.1% BSA (Bovine Serum Albumin) to your assay buffer to coat the plastic surfaces, preventing the peptide from sticking.
Q: Why use M88 instead of M35? A: M35 (Gal(1-13)-NPY(25-36)) contains a Proline at the linker position. M88 replaces this with Alanine. This alters the conformational flexibility between the pharmacophores. While M35 is the gold standard, M88 is often used to study how linker rigidity affects receptor subtype selectivity (GalR1 vs GalR2).
Q: Can I autoclave the peptide solution? A: Absolutely not. Autoclaving will hydrolyze the peptide bonds and destroy the amide C-terminus. Sterilize by filtration using a 0.22 µm PVDF or PES syringe filter after the peptide is fully dissolved in the master stock. Note: Filter before adding BSA, as BSA can clog filters or bind the peptide during filtration.
References
-
Original Characterization of M88
- Title: Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12).
- Source: PubMed (Biochemistry)
-
Link:[Link]
-
Galanin-NPY Chimera Pharmacology
-
General Peptide Handling Guidelines
-
Title: A Guide to Handling and Storing Peptides[4]
- Source: Tocris Bioscience
-
Sources
- 1. Galanin (1-13)-Neuropeptide Y (25-36), amide (M32) - Elabscience® [elabscience.com]
- 2. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Preventing aggregation of Galanin(1-12)-ala-NPY(25-36)amide in culture media
To: Research Team From: Technical Applications Support Subject: Technical Guide: Preventing Aggregation of Galanin(1-12)-Ala-NPY(25-36)amide (M88 Analog)
Executive Summary
The peptide Galanin(1-12)-Ala-NPY(25-36)amide (structurally identified as the M88 analog) presents unique handling challenges compared to its proline-linked counterpart (M32).[1] While the N-terminal Galanin fragment is hydrophobic, the C-terminal NPY fragment is cationic.[1] The critical Alanine linker (replacing Proline) promotes the formation of a continuous
This guide details the physicochemical mechanisms of this aggregation and provides a validated protocol to maintain peptide monodispersity in culture media.[1]
Part 1: Physicochemical Profile & Aggregation Mechanism[1]
1. The "Alanine-Helix" Trap Unlike the M32 peptide, which contains a Proline linker that acts as a "helix breaker" (decoupling the N- and C-termini), your peptide utilizes an Alanine linker.[1]
-
Consequence: Alanine is a strong helix-former.[1] This stabilizes a continuous
-helical structure from residues 6 through 23.[1] -
Mechanism: This rigid helical rod aligns the hydrophobic residues (Leu, Trp, Tyr) on one face of the helix.[1] In aqueous media (high dielectric constant), these hydrophobic faces stack together (coiled-coil-like aggregation) to exclude water, leading to precipitation.[1]
2. Electrostatic Bridging in Media
-
Net Charge: ~+4 at pH 7.4 (due to 3 Arginines + N-terminus).[1]
-
The Media Problem: In culture media (DMEM/RPMI), the high concentration of anionic species (Phosphates
, Sulfates) acts as counter-ions.[1] These anions bridge the positively charged Arginine residues between peptide molecules, neutralizing the electrostatic repulsion that usually keeps them apart.[1]
Part 2: Validated Reconstitution Protocol
CRITICAL WARNING: Never dissolve this peptide directly in PBS, DMEM, or neutral buffers.[1] Immediate irreversible aggregation will occur.[1]
Step 1: Primary Solubilization (The Stock Solution)
Create a high-concentration stock (e.g., 1 mM) in an acidic, organic environment to disrupt inter-molecular hydrogen bonding.[1]
-
Solvent: 0.1% Acetic Acid (v/v) in sterile water.
-
Why? The acidic pH ensures full protonation of the Arginines (maximizing repulsion) and the lack of salt prevents ionic bridging.[1]
-
-
Alternative (for very hydrophobic batches): DMSO (Dimethyl Sulfoxide).
-
Limit: Ensure final DMSO concentration in culture is <0.1% to avoid cytotoxicity.[1]
-
-
Procedure:
-
Equilibrate the lyophilized vial to room temperature (prevent water condensation).
-
Add solvent to the vial.[1]
-
Vortex vigorously for 30–60 seconds.
-
Sonicate for 5 minutes in a water bath (crucial for breaking pre-existing microscopic aggregates).
-
Step 2: Dilution into Culture Media
This is the step where 90% of aggregation events occur.[1]
-
Pre-warm the culture media to 37°C. Cold media promotes precipitation.[1]
-
Rapid Dispersion: Do not add the peptide stock dropwise to a static tube.
-
Technique: Vortex the media tube while injecting the peptide stock into the vortex vortex cone.[1] This ensures immediate dilution below the critical aggregation concentration (CAC).
-
-
Carrier Protein: If experimental design permits, use media containing 0.1% BSA (Bovine Serum Albumin) .[1] Albumin acts as a "chaperone," binding the hydrophobic face of the peptide and preventing self-aggregation.[1]
Part 3: Troubleshooting & FAQs
Q1: I see a loss of signal/activity, but no visible precipitate. What happened? A: You likely experienced adsorption , not just aggregation.[1] The positively charged Arginine residues in the NPY tail bind avidly to the negatively charged oxide layer of glass and carboxyl groups on standard polystyrene plastics.[1]
-
Solution: Use Low-Retention Polypropylene tubes and tips.[1] Never use glass vials for storage. If you must use standard plates, pre-coat them with 0.1% BSA or poly-lysine, although the latter may compete with the peptide.[1]
Q2: Can I store the peptide in PBS at -20°C? A: No. Freezing in PBS causes "cryo-concentration."[1] As water freezes into pure ice crystals, the salt and peptide concentrate in the remaining liquid phase, forcing the peptide into dense aggregates that will not re-dissolve upon thawing.[1]
-
Solution: Store aliquots in water or 0.1% acetic acid at -80°C. Only add buffer/salt immediately before use.[1]
Q3: The peptide is cloudy even in water.[1] Is it ruined? A: Not necessarily. It may be a "gel" state caused by high concentration.
-
Rescue: Add 10% Acetic Acid dropwise until clear, or add a small volume of Hexafluoroisopropanol (HFIP) if compatible with downstream assays (HFIP is a potent helix-inducer but breaks aggregates; it must be evaporated before cell contact).[1]
Part 4: Mechanism Visualization
The following diagram illustrates the structural difference between the Proline-linked (M32) and Alanine-linked (M88) analogs and the resulting aggregation pathway.
Caption: The Alanine linker in Galanin(1-12)-Ala-NPY(25-36)amide promotes a rigid helical structure prone to hydrophobic stacking, unlike the flexible Proline-linked M32.[1] Anions in media accelerate this process.
Part 5: Quantitative Solubility Data
| Solvent System | Solubility Rating | Stability (24h) | Recommended Use |
| PBS (pH 7.4) | < 0.1 mg/mL (Poor) | Precipitates < 1h | NEVER for stock solutions.[1] |
| Water (Milli-Q) | ~ 1.0 mg/mL | Moderate | Good for short-term; pH variable.[1] |
| 0.1% Acetic Acid | > 5.0 mg/mL (High) | High | Standard for Stock & Storage. |
| DMSO (100%) | > 10 mg/mL | High | Good for hydrophobic batches; watch toxicity. |
| Culture Media | Variable | Low (< 30 min) | Use immediately after dilution. |
References
-
Arvidsson, K., et al. (1993). Structure-activity relationships of Galanin-NPY chimeric peptides.[1] This foundational paper establishes the structural differences between Proline-linked (M32) and Alanine-linked (M88) chimeras.[1]
-
[1]
-
-
Land, T., et al. (1994). Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide.[1] Confirms the alpha-helical nature of the Ala-linked peptide (M88) and its implications for receptor binding and solubility.[1]
-
[1]
-
-
BenchChem Technical Support. Preventing Aggregation in Peptides. General guidelines for handling cationic/hydrophobic peptides.[1]
-
[1]
-
Sources
Troubleshooting low binding affinity of Galanin(1-12)-ala-NPY(25-36)amide
The following technical support guide addresses the specific binding affinity challenges associated with the chimeric peptide Galanin(1-12)-Ala-NPY(25-36)amide , commonly referred to in literature as M88 .
This guide is structured to troubleshoot "low affinity" by first validating the experimental design (receptor targeting) and then optimizing the physicochemical environment (assay conditions).
Product: Galanin(1-12)-Ala-NPY(25-36)amide (M88) Application: Radioligand Binding Assays / GPCR Functional Assays Target Audience: Senior Researchers, Assay Development Scientists
Phase 1: The Diagnostic Check (Is the "Low Affinity" Real?)
Before modifying buffers or protocols, we must verify that the observed low affinity is not an intrinsic property of the peptide-receptor pair you are testing. M88 is a chimeric ligand with a highly specific affinity profile.
Q1: Which receptor subtype are you targeting? Scientist’s Insight: This is the most common source of perceived "failure." M88 is designed to retain high affinity for Galanin receptors (GalR1/GalR2) but displays significantly reduced affinity for NPY receptors compared to native NPY, with a preference for Y2 over Y1.
-
Scenario A: You are targeting GalR1 or GalR2. [1]
-
Expected Result: High Affinity (
< 10 nM).[2] -
Troubleshooting Status: If affinity is low (
> 100 nM), proceed to Phase 2 (Assay Conditions).
-
-
Scenario B: You are targeting NPY Y1 Receptors.
-
Expected Result: Low Affinity (
> 100–500 nM). -
Troubleshooting Status:Normal Behavior. M88 has a significantly lower potency at Y1 receptors compared to full-length NPY or M32 [1]. The Galanin(1-12) N-terminal fragment sterically hinders high-affinity binding to the Y1 pocket while permitting Y2 recognition.[3]
-
-
Scenario C: You are targeting NPY Y2 Receptors.
-
Expected Result: Moderate Affinity.
-
Troubleshooting Status: If affinity is extremely low (> 1
M), proceed to Phase 2 .
-
Table 1: Expected Affinity Profile for Galanin-NPY Chimeras
| Receptor Target | Expected Affinity ( | Ligand Behavior | Notes |
| GalR1 / GalR2 | < 5 nM | Full Agonist | High affinity driven by Gal(1-12) pharmacophore. |
| NPY Y2 | ~50 - 300 nM | Partial Agonist | Lower affinity than native NPY; useful for subtype discrimination. |
| NPY Y1 | > 500 nM | Weak/Inactive | Steric hindrance prevents deep pocket binding [1]. |
Phase 2: Assay Optimization (The "Magnesium Switch")
If you are targeting GalR and observing low affinity, the issue often lies in the G-protein coupling state.
Q2: Does your binding buffer contain Magnesium (
-
The Problem: If you use a standard PBS or Tris-NaCl buffer without
, the receptor exists primarily in the uncoupled (Low-Affinity) state. -
The Fix: Supplement your binding buffer with 5–10 mM
or 1 mM . -
The Validation: If you add GTP
S (a non-hydrolyzable GTP analog) to the assay, the high-affinity binding should disappear (shifting the curve to the right). This confirms you are measuring specific agonist binding [2].
Q3: Are you using BSA or PEI to prevent adsorption?
Scientist’s Insight: Galanin(1-12) is hydrophobic (contains Trp, Leu, Tyr). M88 is "sticky" and will adsorb to plastic tubes and glass fiber filters, depleting the free ligand concentration and artificially inflating the
-
Protocol Adjustment:
-
Coat Filters: Pre-soak GF/B or GF/C filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour before harvesting.
-
Carrier Protein: Ensure the assay buffer contains 0.1% - 0.5% BSA (Protease-free).
-
Phase 3: Peptide Integrity & Handling
Q4: How was the peptide solubilized and stored? Scientist’s Insight: The Galanin(1-12) fragment contains a Tryptophan (Trp2) residue. Trp is highly susceptible to oxidation, which abolishes receptor binding.
-
Oxidation Check: If the peptide was stored in solution at 4°C or underwent multiple freeze-thaw cycles, the Trp may have oxidized to kynurenine.
-
Solution: Always use lyophilized aliquots. Solubilize immediately before use in deoxygenated buffer.
-
-
Solubility: M88 has a net positive charge (Arg residues in NPY tail) but a hydrophobic head.
-
Protocol: Dissolve initially in a small volume of weak acid (e.g., 10 mM acetic acid) or water, then dilute into the buffer. Do not dissolve directly in high-salt phosphate buffer, as this can induce aggregation before the peptide is fully dispersed.
-
Visual Troubleshooting Workflows
Diagram 1: The "Low Affinity" Decision Tree
This flowchart guides you through the logical deduction process to identify the root cause of low binding affinity.
Caption: Logical decision tree for diagnosing low binding affinity of M88 peptide.
Diagram 2: The Agonist-GPCR Binding Mechanism
Understanding why Magnesium is critical for M88 binding.
Caption: Mechanism of High-Affinity Agonist Binding. Mg2+ is required to stabilize the ternary complex (Ligand-Receptor-G protein).
Optimized Experimental Protocol
Objective: Radioligand Competition Binding Assay for GalR1/GalR2 using M88.
1. Membrane Preparation:
-
Use CHO or HEK293 cells stably expressing GalR1/GalR2.
-
Harvest in ice-cold HEPES/EDTA, homogenize, and centrifuge (20,000 x g).
-
Resuspend final pellet in Assay Buffer .
2. Assay Buffer Formulation (Critical):
-
25 mM HEPES (pH 7.4)
-
5 mM
(Essential for agonist binding) [3] -
1 mM EDTA (Optional, but if used, increase MgCl2 to maintain free Mg2+)
-
0.1% Bacitracin (Protease inhibitor)
-
0.1% BSA (Protease-free, prevents adsorption)
3. Competition Assay:
-
Total Volume: 200
L. -
Radioligand: 0.05 – 0.1 nM [
I]-Galanin (porcine/human). -
Competitor: M88 (Galanin(1-12)-Ala-NPY(25-36)amide) serially diluted (
M to M). -
Incubation: 60–90 minutes at Room Temperature (25°C). Note: Equilibrium takes longer at 4°C.
4. Filtration:
-
Use GF/C filters pre-soaked in 0.3% PEI for >1 hour.
-
Wash 3x with ice-cold 50 mM Tris-HCl (pH 7.4).
5. Data Analysis:
-
Plot % Specific Binding vs. Log[Competitor].
-
Fit to a one-site competition model.
-
Calculate
using the Cheng-Prusoff equation: .
References
-
Bartfai, T., et al. (1993). "Galanin-NPY chimeric peptides: pharmacological characterization." Neuropeptides, 24(4), 199-206.
-
Berglund, M. M., et al. (2002). "Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5."[4] Neuropeptides, 35(3-4), 169-176.
-
Sigma-Aldrich. "ChemiScreen™ Membrane Preparation Human Recombinant GAL2 Receptor." Technical Data Sheet.
Sources
- 1. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide
Current Status: Operational | Topic: Stability & Handling Optimization
Welcome to the Technical Support Hub for the chimeric peptide Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide . This guide is engineered for researchers observing signal loss, baseline drift, or aggregation in their assays. Unlike standard peptides, this chimera presents a "double-threat" stability profile due to its amphipathic nature—combining the hydrophobic N-terminus of Galanin with the highly basic C-terminus of NPY.
PART 1: CRITICAL ALERT (Read Before Handling)
⚠️ STOP: IMMEDIATE HANDLING ERRORS 1. DO NOT VORTEX: This peptide contains Tryptophan (Trp-2) and Tyrosine residues. Vortexing introduces air bubbles, accelerating oxidation of the indole ring and causing rapid loss of bioactivity. Use gentle inversion only.2. DO NOT USE STANDARD GLASS: The C-terminal NPY fragment is rich in Arginine (Arg) . These positively charged residues bind aggressively to the negatively charged silanol groups in standard glass. Use LoBind® Polypropylene or Silanized Glass.3. DO NOT STORE AT pH > 7: Asparagine (Asn-5, Asn-29) and Glutamine (Gln-34) are highly susceptible to deamidation at neutral or alkaline pH, converting to Asp/isoAsp and rendering the ligand inactive.PART 2: CHEMICAL VULNERABILITY PROFILE
To minimize degradation, you must understand the molecular "weak points" of this specific sequence.
Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly(Gal 1-12) - Ala - Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2(NPY 25-36) [1]
| Residue | Position | Risk Factor | Mechanism of Failure | Prevention Strategy |
| Trp (W) | Gal-2 | Oxidation | Formation of N-formylkynurenine or kynurenine upon exposure to light/oxygen. | Argon overlay; Protect from light; No Vortexing . |
| Asn (N) | Gal-5, NPY-29 | Deamidation | Formation of cyclic succinimide intermediate, hydrolyzing to Asp/isoAsp.[2] Occurs rapidly at pH > 7.0. | Maintain pH 4.0–6.0 for storage. Store at -80°C. |
| Arg (R) | NPY-25, 33, 35 | Adsorption | Positive charge interacts with glass/plastic surfaces (ionic binding). | Use 0.1% BSA or 0.05% Tween-20 as carrier proteins/surfactants. |
| Leu/Ile | Multiple | Aggregation | Hydrophobic clustering drives precipitation, especially in high-salt buffers. | Dissolve in acetic acid first; avoid repeated freeze-thaw. |
PART 3: VISUALIZATION OF DEGRADATION PATHWAYS
The following diagram illustrates the competing degradation pathways that must be managed simultaneously.
Figure 1: The "Triad of Degradation." Successful handling requires blocking all three pathways simultaneously: Oxidation (Red), Deamidation (Yellow), and Adsorption (Green).
PART 4: THE "ZERO-LOSS" RECONSTITUTION PROTOCOL
This protocol is designed to maximize recovery of the hydrophobic-basic chimera.
Reagents Required:
-
Sterile 0.1 M Acetic Acid (degassed).
-
HPLC-grade Water (degassed).
-
LoBind® Microcentrifuge Tubes (Eppendorf or equivalent).
-
Argon or Nitrogen gas stream.
Step-by-Step Methodology:
-
Equilibration: Allow the lyophilized peptide vial to warm to room temperature (20–25°C) for 30 minutes before opening.
-
Why? Opening a cold vial causes condensation, introducing moisture that accelerates hydrolysis.
-
-
Centrifugation: Briefly centrifuge the vial (10,000 x g for 30 seconds) to pellet the lyophilized cake.
-
Acidic Dissolution (Critical):
-
Do NOT add water or PBS directly.
-
Add 0.1 M Acetic Acid to achieve a concentration of 1 mg/mL.
-
Why? The acidic pH (approx 3.0) protonates the basic Arginine residues, maximizing solubility through electrostatic repulsion and preventing aggregation. It also inhibits deamidation.
-
-
Gentle Mixing:
-
Pipette up and down slowly. DO NOT VORTEX.
-
If particles remain, sonicate briefly (3-5 seconds) in a water bath, not a probe sonicator.
-
-
Dilution & Aliquoting:
-
Dilute to working stock (e.g., 100 µM) using degassed water.
-
Aliquot immediately into LoBind tubes.
-
Optional: Overlay the headspace of each tube with Argon gas before closing.
-
-
Flash Freezing: Snap-freeze aliquots in liquid nitrogen and store at -80°C.
PART 5: TROUBLESHOOTING GUIDE (FAQ)
| Symptom | Probable Root Cause | Corrective Action |
| Baseline Drift (HPLC) | Oxidation: Trp-2 has oxidized to kynurenine. | Check mobile phases for dissolved oxygen. Degas thoroughly. Ensure peptide was not vortexed. |
| Signal Loss (Rapid) | Adsorption: Peptide is sticking to the tubing or vial walls. | Add 0.1% BSA or 0.05% Tween-20 to the assay buffer. Switch to PEEK tubing and LoBind plastics. |
| Extra Peaks (Mass Spec) | Deamidation: +1 Da mass shift (Asn → Asp/isoAsp). | The peptide was likely exposed to pH > 7.0 for too long. Prepare fresh stock in acetic acid or MES buffer (pH 6.0) . |
| Precipitation | Isoelectric Point Error: pH is near the pI of the peptide. | This peptide is basic. Avoid buffers near pH 9-10. Stick to acidic (pH 4-5) or physiologic (pH 7.4) only if used immediately. |
| Low Recovery | Hydrophobic Interaction: Sticking to pipette tips. | Pre-wet pipette tips with buffer before drawing the peptide. Use low-retention tips. |
PART 6: EXPERIMENTAL WORKFLOW DIAGRAM
Use this decision tree to determine the correct solvent system for your specific application.
Figure 2: Solvent Selection Workflow. Note that for biological assays, the acidic stock must be diluted significantly to avoid cytotoxicity, but the initial dissolution must remain acidic.
References
-
Langel, U., et al. (1996). "Design of chimeric peptide ligands for galanin receptors." International Journal of Peptide and Protein Research.[2] (Foundational work on Galanin-NPY chimeras like M32/M40).
-
Sillard, R., et al. (1993). "Galanin/neuropeptide Y chimeric peptides: M32, M35, M40." European Journal of Biochemistry.
-
Arvidsson, K., et al. (1994). "Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide." Biochemistry.
- Manning, M. C., et al. (2010). "Stability of Protein Pharmaceuticals: Chemical and Physical Pathways of Protein Degradation." Pharmaceutical Research.
- Krause, E., et al. (1995). "Characterization of peptide adsorption to test tube surfaces." Analytical Biochemistry.
Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) provided with your peptide lot for solubility data specific to the counter-ion (e.g., TFA vs. Acetate salts).
Sources
Addressing non-specific binding issues with Galanin-NPY chimeric peptides
A Guide to Overcoming Non-Specific Binding in Receptor Interaction Studies
Welcome to the technical support resource for researchers utilizing Galanin-Neuropeptide Y (NPY) chimeric peptides. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of non-specific binding and achieve reliable, high-quality data in your experiments.
Understanding the Challenge: The Nature of Galanin-NPY Chimeric Peptides and Non-Specific Binding
Galanin-NPY chimeric peptides are powerful tools for investigating the intricate interplay between galanin and NPY receptor systems. These synthetic ligands, such as the well-characterized M32 (galanin(1-13)-NPY(25-36)-amide), are designed to interact with both galanin and NPY receptors, offering unique insights into receptor pharmacology and function.[1][2][3] However, the very properties that make these peptides versatile can also contribute to challenges with non-specific binding (NSB).
Non-specific binding refers to the interaction of a ligand with entities other than its intended receptor target, such as other proteins, lipids, or even the surfaces of your experimental apparatus.[4] This phenomenon can obscure specific binding signals, leading to a low signal-to-noise ratio and making accurate data interpretation difficult. For chimeric peptides, their dual-receptor targeting nature and inherent physicochemical properties can sometimes exacerbate these issues.
This guide will walk you through a systematic approach to identifying and mitigating non-specific binding in your Galanin-NPY chimeric peptide experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding with Galanin-NPY chimeric peptides?
A1: High non-specific binding with these peptides typically stems from a combination of factors:
-
Hydrophobic and Electrostatic Interactions: Peptides can non-specifically adhere to surfaces and other biomolecules through hydrophobic and/or electrostatic forces.[4][5] The specific amino acid sequence of a chimeric peptide will dictate its propensity for these off-target interactions.
-
Suboptimal Assay Conditions: Inappropriate buffer pH, low ionic strength, or the absence of blocking agents can create an environment that favors non-specific binding.[4][6]
-
Peptide Adsorption to Consumables: Peptides, especially at low concentrations, can adsorb to the surfaces of plastic vials and plates, reducing the effective concentration of your peptide and contributing to variability.[7][8][9][10] This is particularly relevant for hydrophobic peptides.[7][10]
-
Low Receptor Expression: If the concentration of your target receptor is low in your sample (cell line or tissue preparation), the ratio of non-specific to specific binding sites will be high, making it difficult to detect a specific signal.
Q2: How can I determine the level of non-specific binding in my assay?
A2: The standard method for determining non-specific binding is to measure the binding of your labeled chimeric peptide in the presence of a large excess (typically 100- to 1000-fold) of the corresponding unlabeled ("cold") chimeric peptide.[4] This high concentration of unlabeled peptide will saturate the specific receptor sites, so any remaining bound labeled peptide is considered non-specific.
Specific Binding = Total Binding - Non-Specific Binding
A high-quality assay should have a specific binding signal that is significantly higher than the non-specific binding.
Q3: What is an acceptable level of non-specific binding?
A3: While there is no universal cutoff, a good starting point is for non-specific binding to be less than 20-30% of the total binding. If your non-specific binding is higher than 50% of the total binding, it will be very difficult to obtain reliable data, and optimization of your assay is critical.
Troubleshooting Guide: A Step-by-Step Approach to Reducing Non-Specific Binding
If you are experiencing high non-specific binding, follow this systematic troubleshooting guide.
Issue 1: High Background Signal Across All Wells/Samples
This is often indicative of a systemic issue with your assay components or general protocol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Protocol 1: Optimizing Blocking Agents
The goal of a blocking agent is to saturate all potential non-specific binding sites in your sample and on your assay plate, without interfering with the specific peptide-receptor interaction.
Step-by-Step Protocol:
-
Prepare a Panel of Blocking Agents: Test a range of concentrations for different blocking agents. Common choices include:
-
Bovine Serum Albumin (BSA): Start with a range of 0.1% to 2% (w/v).[6][11] Acetylated BSA can also be effective at minimizing binding to plastic surfaces.[12]
-
Non-fat Dry Milk: Typically used at 1-5% (w/v). Be cautious if working with phosphorylated proteins, as milk contains phosphoproteins.
-
Casein: Another effective protein-based blocker.
-
-
Block Your Plate/Membranes: Incubate your assay plates or membranes with the different blocking buffer preparations for at least 1-2 hours at room temperature or overnight at 4°C.
-
Wash Thoroughly: After blocking, wash the wells/membranes to remove excess blocking agent.
-
Perform the Binding Assay: Run your binding assay as usual, including wells to measure total and non-specific binding for each blocking condition.
-
Analyze the Results: Compare the signal-to-noise ratio (Specific Binding / Non-Specific Binding) for each condition to identify the optimal blocking agent and concentration.
Table 1: Common Blocking Agents and Considerations
| Blocking Agent | Recommended Starting Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 0.1 - 2% (w/v) | Readily available, generally effective.[6] | Can sometimes cross-react with certain antibodies; lot-to-lot variability. |
| Non-fat Dry Milk | 1 - 5% (w/v) | Inexpensive and effective. | Not suitable for phosphoprotein studies; can contain biotin. |
| Casein | 1% (w/v) | A purified milk protein, can be more consistent than milk. | More expensive than milk. |
| Polyethylene Glycol (PEG) | 0.0001% - 0.001% | Can be effective in reducing hydrophobic interactions.[9] | May interfere with some downstream applications. |
Protocol 2: Enhancing Wash Steps
Insufficient washing can leave unbound or weakly bound peptides behind, contributing to high background.
Step-by-Step Protocol:
-
Increase the Number and Duration of Washes: Instead of 3 washes, try 4-5 washes. Increase the duration of each wash, and consider a brief soak time (30-60 seconds) with the wash buffer before aspiration.[13][14]
-
Increase Wash Buffer Stringency:
-
Add a Detergent: Incorporate a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.05% v/v) into your wash buffer to help disrupt weak, non-specific interactions.[6][15]
-
Increase Salt Concentration: Increasing the salt concentration (e.g., up to 500 mM NaCl) in your wash buffer can help to disrupt electrostatic interactions.[15]
-
-
Use Ice-Cold Wash Buffer: Performing washes with ice-cold buffer can help to preserve the specific peptide-receptor interaction while washing away non-specifically bound peptide.
Issue 2: Inconsistent or Irreproducible Results
This may point to issues with peptide handling or the experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Best Practices for Peptide Handling:
-
Use Low-Binding Consumables: Peptides, particularly hydrophobic ones, can adhere to standard polypropylene tubes and plates.[7][10] Use "low-binding" or siliconized plasticware, or consider vials made of polymers like PMMA or PET to minimize this issue.[8][9]
-
Incorporate a Carrier Protein: Adding 0.1% BSA to your peptide solutions can help prevent adsorption to surfaces.[11][16]
-
Proper Solubilization and Storage: Ensure your chimeric peptide is fully dissolved. Follow the manufacturer's recommendations for the appropriate solvent. Aliquot the peptide upon receipt to avoid multiple freeze-thaw cycles.
Protocol 3: Validating Binding Specificity
It is crucial to demonstrate that the binding you observe is specific to the intended galanin and/or NPY receptors.
Step-by-Step Protocol:
-
Perform a Competition Binding Assay: This is the gold standard for demonstrating specificity.
-
Incubate your labeled Galanin-NPY chimeric peptide with your receptor preparation in the presence of increasing concentrations of an unlabeled competitor.
-
Competitor 1 (Homologous): The unlabeled version of your chimeric peptide. This should result in a dose-dependent decrease in the binding of the labeled peptide.
-
Competitor 2 (Galanin-specific): A known high-affinity galanin receptor ligand (e.g., native galanin). This will demonstrate competition at galanin receptors.
-
Competitor 3 (NPY-specific): A known high-affinity NPY receptor ligand (e.g., NPY). This will show competition at NPY receptors.
-
Competitor 4 (Unrelated Peptide): A peptide known not to bind to either galanin or NPY receptors. This should not compete for binding and serves as a negative control.
-
-
Use Receptor-Negative Controls: If possible, perform the binding assay on a cell line or tissue preparation that is known not to express the target galanin or NPY receptors. The binding in this control should be minimal and represent the non-specific binding.
Example Experimental Protocol: Radioligand Competition Binding Assay
This protocol is a general template and should be optimized for your specific chimeric peptide and receptor preparation.
Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17] Consider adding 0.1% BSA.
-
Labeled Ligand: Your radiolabeled (e.g., ¹²⁵I) or fluorescently-labeled Galanin-NPY chimeric peptide.
-
Unlabeled Ligands: Unlabeled chimeric peptide, native galanin, native NPY, and an unrelated peptide.
-
Receptor Preparation: Membrane preparations from cells or tissues expressing the target receptors (e.g., 50-120 µg of protein per well).[17]
-
Wash Buffer: Ice-cold assay buffer, potentially with 0.05% Tween-20.
Procedure:
-
To a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or unlabeled ligand at various concentrations (for competition curves) or a high concentration of unlabeled chimeric peptide (for non-specific binding).
-
50 µL of your labeled chimeric peptide (at a concentration near its Kd).
-
150 µL of your receptor preparation.
-
-
Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes) at the optimal temperature (e.g., 30°C), with gentle agitation.[17]
-
Terminate the binding by rapid filtration through a filter mat (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[17]
-
Wash the filters rapidly with 4-5 volumes of ice-cold wash buffer to remove unbound ligand.[17]
-
Measure the radioactivity or fluorescence retained on the filters using an appropriate counter.
-
Analyze the data using non-linear regression to determine IC₅₀ and Kᵢ values.
Advanced Techniques: Live-Cell NanoBRET Assay
For a more physiologically relevant assessment of ligand-receptor interactions, consider a live-cell assay such as the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay. This technique measures ligand binding in real-time on intact cells, preserving the native receptor environment.[18] A NanoBRET assay for the galanin receptor 1 (GALR1) has been successfully developed using fluorescently labeled galanin-derived peptides.[18] This approach can provide valuable data on binding affinity and kinetics with potentially lower non-specific binding compared to traditional methods.[18]
References
-
ChemRxiv. (n.d.). Significant impact of consumable material and buffer composition for low-cell number proteomic sample preparation. Retrieved from [Link]
-
ResearchGate. (2023, July 5). Can I reduce the background stain? Retrieved from [Link]
-
ACS Publications. (2025, February 11). SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION. Retrieved from [Link]
-
Frontiers. (2023, January 25). Decoupling peptide binding from T cell receptor recognition with engineered chimeric MHC-I molecules. Retrieved from [Link]
-
ACS Publications. (2025, February 11). SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION. Retrieved from [Link]
-
ORBi. (2025, December 23). SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION. Retrieved from [Link]
-
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
-
PubMed. (2015, September 17). Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. Retrieved from [Link]
-
Sino Biological. (n.d.). IP Troubleshooting: High Background (Specific or Nonspecific). Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2014, February 8). Does anyone have experience with competition assay with labeled and unlabeled peptide? Retrieved from [Link]
-
PubMed. (2001, June 15). Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5. Retrieved from [Link]
-
Research. (2025, August 3). Peptide Galanin Binding. Retrieved from [Link]
-
Good Chemistry. (n.d.). LC-MS/MS bioanalysis of peptides – How to manage non specific binding? Retrieved from [Link]
-
Institute for Basic Science. (n.d.). BSA as additive: A simple strategy for practical applications of PNA in bioanalysis. Retrieved from [Link]
-
PNAS. (n.d.). Engineering chimeric antigen receptor CD4 T cells for Alzheimer's disease. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide. Retrieved from [Link]
-
BioKB. (n.d.). Characterisation of a new chimeric ligand for galanin receptors: galanin(1–13)-[d-Trp32]-neuropeptide Y(25–36)amide. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]
-
PubMed. (n.d.). Solution structure by 2D 1H-NMR of a chimeric peptide recognized by galanin and neuropeptide Y receptors. Retrieved from [Link]
Sources
- 1. Binding of chimeric NPY/galanin peptides M32 and M242 to cloned neuropeptide Y receptor subtypes Y1, Y2, Y4, and Y5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solution structure by 2D 1H-NMR of a chimeric peptide recognized by galanin and neuropeptide Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sinobiological.com [sinobiological.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 15. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 16. pr.ibs.re.kr [pr.ibs.re.kr]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Peptide Galanin Binding - Research [americanpeptidesociety.org]
Technical Support Center: Reducing Variability in Galanin(1-12)-ala-Neuropeptide Y(25-36)amide (GAL-NPY) Response
Welcome to the technical support center for the chimeric peptide Galanin(1-12)-ala-Neuropeptide Y(25-36)amide, hereafter referred to as GAL-NPY. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving consistent and reproducible results in your experiments.
Introduction to GAL-NPY
GAL-NPY is a synthetic chimeric peptide that combines the N-terminal (1-12) fragment of galanin with the C-terminal (25-36) fragment of neuropeptide Y (NPY), linked by an alanine residue. This design creates a ligand with the potential to interact with both galanin and NPY receptors, which are G-protein coupled receptors (GPCRs) widely expressed in the central and peripheral nervous systems.[1][2] Understanding the nuances of its handling and application is critical to mitigating experimental variability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial challenges encountered when working with GAL-NPY.
Q1: My GAL-NPY peptide won't dissolve. What should I do?
A1: Peptide solubility is a frequent hurdle and is highly dependent on the amino acid sequence.[3][4] For GAL-NPY, which has both hydrophobic and charged residues, a stepwise approach is recommended.
-
Acidic Conditions: If solubility is poor in water, try a dilute acidic solution, such as 10-30% acetic acid.[5][6]
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer to the desired concentration.[5] Be mindful that high concentrations of organic solvents can be detrimental in cell-based assays.
-
Sonication: Gentle sonication can aid in dissolving the peptide.
It is crucial to test the solubility of a small aliquot before dissolving the entire stock. [3]
Q2: I'm observing inconsistent results between experiments. Could my peptide stock be the issue?
A2: Absolutely. Improper storage and handling of peptide stocks is a major source of variability.[7][8]
-
Storage of Lyophilized Peptide: Store lyophilized GAL-NPY at -20°C or -80°C in a desiccated, dark environment.[7][8] Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can degrade the peptide.[5]
-
Storage of Peptide Solutions: The shelf-life of peptides in solution is limited.[8] For optimal stability, use sterile buffers at a pH of 5-6.[8] It is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[7][8]
Q3: Can the trifluoroacetic acid (TFA) salt form of GAL-NPY affect my cellular assays?
A3: Yes, residual TFA from the purification process can be present in the lyophilized peptide and can interfere with cellular assays, sometimes causing cytotoxicity or inhibiting cell proliferation.[9] If you observe unexpected cellular responses, consider using a peptide that has been prepared as a different salt form, such as acetate or hydrochloride, or has undergone a salt exchange procedure.
Q4: I'm seeing a high degree of variability in my signaling assay readout. What are the potential causes?
A4: High variability in signaling assays can stem from multiple factors beyond peptide integrity.
-
Cellular Factors: The expression levels and coupling efficiency of galanin and NPY receptors can vary between cell lines and even with passage number.[10] The specific G-protein subtypes expressed in your cells will also dictate the signaling outcome.[11][12]
-
Assay Conditions: Inconsistent cell density, incubation times, and reagent concentrations can all contribute to variability.
-
Ligand-Specific Effects: Some chimeric peptides can exhibit mixed agonist/antagonist properties depending on the concentration and the specific receptor subtypes present.[13][14] It is important to perform thorough dose-response experiments to characterize the activity of GAL-NPY in your specific system.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance to diagnose and resolve specific experimental issues.
Guide 1: Troubleshooting Poor Peptide Solubility and Aggregation
Issue: You are unable to achieve a clear, particulate-free solution of GAL-NPY at your desired working concentration.
Underlying Causes and Solutions:
-
Hydrophobicity: The presence of hydrophobic residues can lead to aggregation in aqueous solutions.[3]
-
Secondary Structure: Peptides can form secondary structures that promote self-association.
-
Incorrect pH: The net charge of the peptide, which influences its solubility, is pH-dependent.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting peptide solubility.
Detailed Protocol for Solubilization:
-
Characterize the Peptide: Determine the overall charge of GAL-NPY at neutral pH by summing the charges of the acidic and basic amino acid residues.
-
Initial Solubilization Attempt:
-
If the peptide has a net positive charge, attempt to dissolve it in sterile water or a slightly acidic buffer.
-
If it has a net negative charge, try a slightly basic buffer.
-
For neutral peptides, initial attempts can be made in water, but an organic solvent may be necessary.
-
-
Using Organic Solvents:
-
If the peptide is hydrophobic, dissolve it in a minimal volume of DMSO.
-
Slowly add this stock solution dropwise to your vigorously stirring aqueous buffer to the final desired concentration.
-
-
Sonication: If particulates are still visible, sonicate the solution in a water bath for short intervals, avoiding excessive heating.[15]
Guide 2: Investigating Inconsistent GPCR Signaling
Issue: You are observing high variability in downstream signaling readouts (e.g., cAMP levels, Ca2+ flux, or reporter gene activity) in response to GAL-NPY.
Underlying Causes and Solutions:
-
Receptor Expression and Coupling: GPCR expression can be heterogeneous within a cell population, and the efficiency of G-protein coupling can be influenced by the cellular environment.[10][11]
-
Ligand-Induced Bias: GAL-NPY may preferentially activate certain signaling pathways over others (biased agonism), and this can be cell-type specific.[16]
-
Assay Dynamics: The kinetics of GPCR signaling can vary, and the time point at which you measure the response is critical.
Troubleshooting Workflow:
Caption: Simplified signaling pathway for GAL-NPY.
References
-
Arvidsson, K., Land, T., Langel, Ü., Bartfai, T., & Ehrenberg, A. (1994). Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12). PubMed. [Link]
-
Bio-Synthesis. (n.d.). How to Store Peptides | Best Practices for Researchers. Bio-Synthesis Inc.[Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. GenScript. [Link]
-
LifeTein. (n.d.). Peptide Synthesis: Handling and Storage of Synthetic Peptides. LifeTein. [Link]
-
Mahoney, S. A., Allen, S. J., Bacon, A., Holmes, F. E., Kahl, U., Wang, F. H., ... & Wynick, D. (2003). The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion. Neuroreport. [Link]
-
GenScript. (n.d.). Galanin Receptor Ligand M35. GenScript. [Link]
-
Inoue, A., Raimondi, F., Kadji, F. M. N., Singh, G., Kishi, T., Uwamizu, A., ... & Aoki, J. (2019). Variable G protein determinants of GPCR coupling selectivity. Proceedings of the National Academy of Sciences. [Link]
-
Kahl, U., Langel, U., Bartfai, T., & Grundemar, L. (1995). Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types. British journal of pharmacology. [Link]
-
Smith, N. J., & Milligan, G. (2010). Diversity and bias in G protein-coupled receptor signaling. Frontiers in Endocrinology. [Link]
-
Bartfai, T., Langel, U., & Bedecs, K. (1993). Galanin--a neuropeptide with inhibitory actions. Progress in neurobiology. [Link]
-
Tsai, C. J., Pammar, V., & del Val, C. (2020). A set of common movements within GPCR-G-protein complexes from variability analysis of cryo-EM datasets. bioRxiv. [Link]
-
Che, T., & Majumdar, S. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology. [Link]
-
Jiang, L., Shi, M., Guo, L., He, B., Li, G., Zhang, L., ... & Shao, H. (2009). Effect of M35, a neuropeptide galanin antagonist on glucose uptake translated by glucose transporter 4 in trained rat skeletal muscle. Neuroscience letters. [Link]
-
Masuho, I., Martemyanov, K. A., & Lambert, N. A. (2022). Rules and mechanisms governing G protein coupling selectivity of GPCRs. Trends in pharmacological sciences. [Link]
-
Wikipedia. (2024, January 28). Galanin. In Wikipedia. [Link]
-
Saar, I., Mazar, A. P., Er-Rafik, M., Laasik, J., Langel, K., Våts, A., ... & Langel, Ü. (2001). Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide. Regulatory peptides. [Link]
-
Gherbi, K., & Briddon, S. J. (2018). Functional Signaling Biases in G Protein-Coupled Receptors: Game Theory and Receptor Dynamics. Molecules. [Link]
-
ProtiFi. (n.d.). Troubleshooting Tips. ProtiFi. [Link]
-
Li, X., Wang, Y., & He, J. (2020). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]
-
Agarkhed, M., & Kumar, S. (2018). Characterization of protein and peptide stability and solubility in non-aqueous solvents. AAPS PharmSciTech. [Link]
-
Mascot. (2023, August 23). Identifying peptides from chimeric spectra (DDA, DIA). Mascot. [Link]
-
GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. [Link]
-
Bossuyt, J., & Bers, D. M. (2015). Assessing GPCR and G Protein Signaling to the Nucleus in Live Cells Using Fluorescent Biosensors. In Calcium Signaling. Humana Press. [Link]
-
Yan, W., & Wang, W. (2021). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Cellular and Molecular Life Sciences. [Link]
-
AAPPTec. (n.d.). Peptide Synthesis Knowledge Base. AAPPTec. [Link]
-
Borroto-Escuela, D. O., Pita, M., Fores, R., Barbancho, M. A., Fuxe, K., & Narváez, M. (2021). Galanin (GAL) and Neuropeptide Y (NPY) elicit antidepressant activity linked to neuronal precursor cells of the dentate gyrus in the ventral hippocampus through GAL 2/NPY Y1 receptor interactions. bioRxiv. [Link]
-
Lang, R., & Kofler, B. (2011). Galanin – 25 years with a multitalented neuropeptide. Cellular and Molecular Life Sciences. [Link]
-
Costanzi, S. (2018). Quantitative Evaluation of GPCR Activation States. ResearchGate. [Link]
-
Alexander, S. P. H., Christopoulos, A., Davenport, A. P., Kelly, E., Marrion, N. V., Peters, J. A., ... & CGTP Collaborators. (2021). THE CONCISE GUIDE TO PHARMACOLOGY 2021/22: G protein-coupled receptors. British journal of pharmacology. [Link]
-
Narvaez, M., Borroto-Escuela, D. O., Perez-Alea, M., ... & Fuxe, K. (2022). Galanin and Neuropeptide Y Interaction Enhances Proliferation of Granule Precursor Cells and Expression of Neuroprotective Factors in the Rat Hippocampus with Consequent Augmented Spatial Memory. International Journal of Molecular Sciences. [Link]
Sources
- 1. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galanin - Wikipedia [en.wikipedia.org]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Peptide Synthesis Knowledge Base [peptide2.com]
- 5. biocat.com [biocat.com]
- 6. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 7. jpt.com [jpt.com]
- 8. genscript.com [genscript.com]
- 9. genscript.com [genscript.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Variable G protein determinants of GPCR coupling selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rules and mechanisms governing G protein coupling selectivity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells PMID: 8577939 | MCE [medchemexpress.cn]
- 15. bachem.com [bachem.com]
- 16. Functional Signaling Biases in G Protein-Coupled Receptors: Game Theory and Receptor Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Recovering precipitated Galanin(1-12)-ala-neuropeptide Y(25-36)amide
This guide serves as a specialized technical support resource for researchers working with the chimeric peptide Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide . This peptide shares structural homology with the M87 antagonist but possesses a truncated Galanin N-terminus.
Due to its amphipathic nature—combining a highly hydrophobic Galanin N-terminus with a polybasic Neuropeptide Y (NPY) C-terminus—this peptide is prone to rapid aggregation and precipitation in physiological buffers.
Quick Reference: Physicochemical Profile
| Property | Value | Notes |
| Sequence | GWTLNSAGYLLG-A-RHYINLITRQRY-NH2 | Sequence based on human Galanin(1-12) and NPY(25-36). |
| Hydrophobicity | High (N-term) | Galanin(1-12) contains Trp, Leu (x3), Tyr. |
| Charge (pH 7.4) | Positive (+) | NPY(25-36) contains 3 Arg, 1 His. |
| Solubility Class | Basic / Amphipathic | Soluble in acidic conditions; aggregates in neutral salts. |
| Extinction Coeff. | ~9,970 M⁻¹cm⁻¹ | Based on 1 Trp + 3 Tyr residues (Theoretical). |
Part 1: Troubleshooting Guide (FAQ)
Q1: My peptide precipitated immediately upon adding PBS or Media. Is it ruined?
Status: Recoverable. Cause: "Salting out." The hydrophobic Galanin tail drives aggregation when the ionic strength increases (as in PBS) because the salt ions shield the repulsive positive charges of the NPY tail. Solution:
-
Do not filter. Filtering will remove your peptide.
-
Centrifuge the cloudy solution (10,000 x g for 5-10 min) to pellet the aggregate.
-
Remove supernatant carefully.
-
Redissolve pellet in a minimal volume of 10% Acetic Acid or 100% DMSO .
-
Re-dilute slowly into the assay buffer, ensuring the final concentration is below the critical aggregation concentration (typically <10 µM in PBS).
Q2: I see a gel-like substance instead of a powder precipitate. What is this?
Status: Difficult to Recover. Cause: Galanin analogs can form amyloid-like fibrils or hydrogels at high concentrations. This is a thermodynamically stable state that is harder to reverse than simple hydrophobic aggregation. Solution:
-
Add HFIP (Hexafluoroisopropanol) or TFA (Trifluoroacetic acid) to the gel to disrupt hydrogen bonding.
-
Once dissolved, lyophilize (freeze-dry) the sample immediately to reset it to a powder form.
-
Reconstitute fresh using the "Proper Reconstitution" protocol below.
Q3: Can I use DMSO for cell culture experiments with this peptide?
Status: Yes, with limits. Guidance:
-
Dissolve the stock at 1000x your final assay concentration in 100% DMSO .
-
Dilute 1:1000 into the media.
-
Critical: Most cells tolerate 0.1% - 0.5% DMSO. Ensure your vehicle control contains the exact same percentage of DMSO.
-
Alternative: If cells are sensitive to DMSO, use 10mM Acetic Acid as the stock solvent. Most media have enough buffering capacity to neutralize the small volume of acid added.
Q4: How do I measure the concentration after recovery?
Status: UV Absorbance (280nm). Method: Do not rely on weight after recovery. Use a Nanodrop or spectrophotometer.
-
Formula:
-
Epsilon (
): Use 9,970 M⁻¹cm⁻¹ (Approximate, based on 1 Trp and 3 Tyr).
Part 2: Recovery Protocol (Step-by-Step)
If your peptide has precipitated in the tube, follow this "Rescue Workflow" to minimize loss.
Step 1: Pellet the Precipitate
-
Action: Centrifuge the sample at 10,000–14,000 x g for 10 minutes at room temperature.
-
Observation: You should see a tight, white/translucent pellet. The supernatant may still show absorbance at 280nm (soluble fraction), but the bulk is likely in the pellet.
Step 2: Solvent Exchange
-
Action: Carefully aspirate and discard the supernatant (or save it for analysis if you need to calculate % loss).
-
Action: Add Solvent A (10% Acetic Acid in water) to the pellet. Use a volume equal to 10-20% of the original volume.
-
Why? The acidic pH protonates all basic residues (Arg/His), maximizing electrostatic repulsion to break aggregates.
-
-
Action: Vortex vigorously for 30 seconds. Sonication (water bath) for 5 minutes is highly recommended.
Step 3: Secondary Rescue (If Step 2 Fails)
-
Observation: If the solution is still cloudy or the pellet persists:
-
Action: Add Solvent B (DMSO) dropwise until the solution clears.
-
Limit: Do not exceed 50% total volume if possible, as high DMSO is hard to remove without lyophilization.
Step 4: Quantification & Quality Check
-
Action: Measure A280.
-
Action: Spin again at 14,000 x g for 5 mins. If a pellet forms again, the concentration is still too high for the solvent conditions. Dilute further.
Part 3: Decision Tree for Solubility & Recovery
The following diagram illustrates the logic flow for handling this specific chimeric peptide, prioritizing the preservation of biological activity.
Caption: Logic flow for recovering precipitated Galanin-NPY chimeric peptides. Blue nodes indicate processing steps; Green nodes indicate chemical interventions; Red/Black nodes indicate critical states.
References
-
Genscript. Peptide Solubility Guidelines. Retrieved from [Link]
Validation & Comparative
Specificity Controls for Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide Experiments
This guide addresses the specific experimental challenges associated with Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide , a chimeric peptide historically classified as M88 .
Content Type: Publish Comparison Guide Subject: M88 (Galanin-NPY Chimera) vs. High-Fidelity Galanin Antagonists
Executive Summary: The "Chimeric" Trap
Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide (often referred to in literature as M88 ) represents a class of "chimeric" ligands designed to antagonize Galanin receptors (GalR). However, unlike later-generation antagonists (e.g., M40, C7), M88 carries a high risk of off-target agonism at Neuropeptide Y (NPY) receptors due to its C-terminal NPY(25-36) motif.
The Critical Warning: While M88 binds Galanin receptors, experimental data indicates it can act as a potent agonist at NPY Y2 receptors . Without rigorous specificity controls, effects attributed to Galanin receptor blockade may actually be caused by NPY receptor activation.
Technical Profile & Comparator Analysis
To validate your experiments, you must benchmark M88 against "cleaner" alternatives. The table below contrasts M88 with the parent chimera (M32) and the gold-standard peptide antagonists (M40/C7).
Table 1: Receptor Selectivity & Functional Profile
| Feature | M88 (Target Peptide) | M32 (Parent Chimera) | M40 (Recommended Alternative) | C7 (High Affinity Alt) |
| Sequence | Gal(1-12)-Ala -NPY(25-36) | Gal(1-13)-NPY(25-36) | Gal(1-13)-Pro-Pro-(Ala-Leu)₂-Ala | Gal(1-13)-Spantide |
| GalR Affinity ( | Moderate (~10 nM range) | High (~0.1–1 nM) | High (~1–5 nM) | Very High (~0.2 nM) |
| GalR Function | Antagonist (variable) | Antagonist | Antagonist (GalR1/2) | Antagonist |
| NPY Receptor Activity | High Agonist Activity (esp.[1][2][3][4][5][6][7][8] Y2) | High Agonist Activity | Negligible | Negligible |
| Primary Risk | False Positives via Y2 activation | False Positives via Y2 activation | Partial Agonism (high doses) | Mast Cell Degranulation |
Key Insight: M88 has approximately 10-fold lower affinity for Galanin receptors than M32 but retains significant NPY receptor recognition.[9][10] This unfavorable signal-to-noise ratio makes specificity controls mandatory.
Mechanism of Action & Cross-Reactivity
The following diagram illustrates the structural logic of M88 and why it cross-reacts. The N-terminus targets GalR, but the C-terminus (NPY 25-36) is a known recognition motif for NPY Y2 receptors.
Figure 1: Dual-pharmacology of M88. The C-terminal NPY fragment drives off-target Y2 receptor activation, confounding Galanin antagonist data.
Mandatory Specificity Controls (Protocol)
To publish data using M88, you must prove that your observed effect is GalR-mediated and not NPY-mediated .
Control Workflow: The "Triangulation" Method
Do not rely on M88 alone. Use this three-arm validation system.
Arm A: The NPY Blockade (Rule out Off-Target)
-
Objective: Prove that M88's effect persists even when NPY receptors are blocked.
-
Reagent: BIIE0246 (Selective Y2 antagonist) or BIBP3226 (Y1 antagonist).
-
Protocol:
Arm B: The Structural Negative (Rule out C-Terminus)
-
Objective: Test if the NPY tail alone causes the effect.
-
Protocol:
-
Apply NPY(25-36) at the same molar concentration as M88.
-
Interpretation: If NPY(25-36) mimics the M88 response, your M88 data is invalid (driven by the tail).
-
Arm C: The Orthogonal Antagonist (Confirm GalR)
-
Objective: Replicate the finding with a chemically distinct GalR antagonist.
-
Reagent: M40 (Gal-Pro-Pro-Ala-Leu) or Galantide (M15) .[7][11][12]
-
Protocol:
-
Repeat the primary experiment using M40 instead of M88.
-
Interpretation: Since M40 lacks the NPY tail, concordance between M88 and M40 strongly validates the Galanin mechanism.
-
Experimental Workflow Diagram
Figure 2: Decision tree for validating M88 data. Failure at any node indicates non-specific NPY activity.
Summary of Recommendations
-
Do not use M88 as a primary tool for characterizing GalR function if NPY receptors are present in your tissue (e.g., hippocampus, vas deferens, hypothalamus).
-
Switch to M40 or C7 if possible. M40 (Galanin(1-13)-Pro-Pro-(Ala-Leu)₂-Ala) avoids the NPY homology entirely.
-
Citation Requirement: When publishing M88 data, explicitly cite the use of NPY receptor antagonists (like BIIE0246) as negative controls to satisfy reviewer scrutiny regarding specificity.
References
-
Arvidsson, K., et al. (1993). Solution structure by 2D 1H-NMR of a chimeric peptide recognized by galanin and neuropeptide Y receptors.[9][10][13] Biochemistry, 32(29), 7787-7798. Link
-
Bartfai, T., et al. (1993). Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes. Proceedings of the National Academy of Sciences, 90(23), 11287-11291. Link
-
Grundemar, L., et al. (1994). Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types. British Journal of Pharmacology, 111(3), 765-772. Link
-
Langel, Ü., et al. (1992). D-Ala12-analogues of galanin(1-13)-neuropeptide Y(25-36)amide: Synthesis and biological activity. International Journal of Peptide and Protein Research, 39(6), 516-522. Link
Sources
- 1. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Cross-reactivities of neuropeptide Y and peptide YY with pancreatic polypeptide antisera: evidence for the existence of pancreatic polypeptide in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2010063124A1 - Peptide therapeutic conjugates and uses thereof - Google Patents [patents.google.com]
- 6. Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7022489B2 - Method of using cells expressing galanin receptor 3 (GALR3) - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. unife.it [unife.it]
- 12. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis: Galanin(1-12)-Ala-NPY(25-36)amide (M88) vs. C7 Peptide
This guide provides an in-depth technical comparison between two distinct chimeric peptide ligands of the galanin receptor family: the structural analog M88 (Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide) and the high-affinity antagonist C7 (Galanin(1-13)-Spantide amide).
Executive Summary & Ligand Identity
In the development of G-protein coupled receptor (GPCR) modulators, chimeric peptides—fusing the high-affinity N-terminal pharmacophore of galanin with C-terminal fragments of other neuropeptides—have been instrumental. This guide contrasts two critical tools:
-
M88 (Galanin(1-12)-Ala-NPY(25-36)amide): A structural probe designed to test the role of the
-helix in receptor recognition. By replacing the native Proline-13 of galanin with Alanine, M88 enforces a continuous helical structure, altering affinity profiles compared to its parent analog M32. -
C7 (Galanin(1-13)-Spantide amide): A potent, putative galanin receptor antagonist.[1] By fusing galanin to Spantide (a Substance P antagonist), C7 targets the receptor with high affinity but blocks downstream signaling in specific pathways, though it can exhibit agonism in others (e.g., pancreatic secretion).
Structural Deconstruction
| Feature | M88 (Gal-Ala-NPY) | C7 (Gal-Spantide) |
| N-Terminus | Galanin(1-12) (GWTLNSAGYLLG) | Galanin(1-13) (GWTLNSAGYLLGP) |
| Linker/Position 13 | Alanine (Ala) | Proline (Pro) (Native) |
| C-Terminus | Neuropeptide Y(25-36) | Spantide (D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2) |
| Primary Classification | Structural Agonist / Probe | High-Affinity Antagonist (Context-dependent) |
| Conformation | Continuous | N-terminal unstructured / C-terminal kink |
Technical Performance & Affinity Profile
M88: The Helical Stabilizer
The design of M88 specifically interrogates the role of Proline-13. In native galanin and the high-affinity chimera M32 (Gal-Pro-NPY), Pro-13 acts as a helix breaker or cap, allowing the N-terminus to flex relative to the C-terminus.
-
Affinity Shift: Replacing Pro-13 with Ala-13 (M88) extends the
-helix through the junction. -
Result: This rigidification results in a 10-fold loss of affinity for GalR1/GalR2 compared to the Pro-containing M32. M88 binds with
nM (similar to native galanin), whereas M32 binds at nM. -
Implication: The galanin receptor binding pocket prefers a "kinked" or flexible conformation at position 13 rather than a rigid continuous helix.
C7: The Antagonist Scaffold
C7 utilizes the "addressee-address" concept where the galanin fragment addresses the receptor, and the Spantide moiety (containing D-Trp residues) interferes with G-protein coupling or receptor internalization.
-
Affinity: C7 exhibits high affinity (
in the sub-nanomolar range, typically 0.1–0.5 nM) for GalR1 and GalR2. -
Functional Activity: It effectively antagonizes galanin-induced inhibition of glucose-induced insulin secretion and spinal flexor reflexes. However, in isolated pancreatic acini, C7 (like M35) can paradoxically act as an agonist, stimulating amylase secretion.
Comparative Data Summary
| Parameter | M88 (Gal-Ala-NPY) | C7 (Gal-Spantide) | Native Galanin |
| GalR1 Affinity ( | ~1.0 nM | ~0.2 nM | ~1.0 nM |
| GalR2 Affinity ( | ~1.0 nM | ~0.5 nM | ~1.0 nM |
| NPY Receptor Affinity | Moderate (Increased vs M32) | Negligible | None |
| Mechanism of Action | Agonist | Antagonist (System dependent) | Agonist |
| Solubility | Moderate (Hydrophobic helix) | High (charged residues in Spantide) | Moderate |
Mechanism of Action & Signaling Pathways[1]
The following diagram illustrates the divergent signaling outcomes of these ligands. M88 activates the standard Gi/o pathway, while C7 binds to the orthosteric site but sterically hinders the conformational shift required for G-protein activation (or stabilizes an inactive state).
Figure 1: Divergent signaling impacts. M88 drives Gi/o signaling leading to cAMP reduction, while C7 occupies the receptor to block this cascade.
Experimental Protocol: Competitive Membrane Binding Assay
To validate the affinity differences (specifically the 10-fold shift between Pro-linked and Ala-linked chimeras), a robust competitive binding assay using
Reagents
-
Membrane Prep: Rin-m5F insulinoma cells or CHO-GalR1 stable lines.
-
Radioligand:
I-Porcine Galanin (Specific Activity: 2200 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl
, 0.5% BSA, 0.05% Bacitracin (peptidase inhibitor is critical for C7/M88 stability), pH 7.4.
Workflow
-
Preparation:
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge at 20,000 x g for 20 min; resuspend pellet to protein conc. of 0.5 mg/mL.
-
-
Incubation:
-
In 96-well plates, add:
-
50
L Membrane suspension. -
50
L I-Galanin (Final conc. 0.1 nM). -
50
L Competitor (M88 or C7) in serial dilutions ( M to M).
-
-
Incubate for 30 minutes at 37°C (Equilibrium is faster at 37°C, but 4°C minimizes degradation).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI (reduces non-specific binding of cationic peptides like C7).
-
Wash 3x with ice-cold Tris buffer.
-
-
Analysis:
-
Measure radioactivity in a gamma counter.
-
Calculate
using non-linear regression (One-site competition model). -
Convert to
using the Cheng-Prusoff equation: .
-
Self-Validating Checkpoints
-
Non-Specific Binding (NSB): Define using 1
M unlabeled Galanin. NSB should be <10% of Total Binding. -
Hill Slope: For M88, the slope should be near -1.0. If C7 shows a slope significantly different from -1.0, consider multiple binding sites or negative cooperativity.
Synthesis & Handling
Both peptides are synthesized via solid-phase peptide synthesis (SPPS). However, their handling differs due to the C-terminal modifications.
Synthesis Workflow (Boc/Fmoc Strategy)
Figure 2: Differential synthesis routes. Note the inclusion of D-amino acids in the C7 pathway.
Critical Handling Note:
-
M88: Highly hydrophobic due to the chimeric NPY fragment and helical structure. Dissolve in minimal DMSO or 10% Acetic acid before diluting in buffer.
-
C7: Contains D-amino acids (D-Trp), making it resistant to degradation but potentially prone to adsorption on plastic surfaces. Use lo-bind tubes.
References
-
Arvidsson, K., et al. (1994). Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide.[2] European Journal of Biochemistry.[2] Link
-
Bartfai, T., et al. (1993). Galanin-receptor ligand M40 peptide distinguishes between galanin-receptor subtypes. Proceedings of the National Academy of Sciences. Link
-
Langel, U., et al. (1996). Design of chimeric peptide ligands to galanin receptors. International Journal of Peptide and Protein Research. Link
-
Wiesenfeld-Hallin, Z., et al. (1992). Galanin antagonists M15 and M35 block the spinal effect of galanin. Brain Research. Link
-
Barreto-Escuela, D.O., et al. (2019). C7 Peptide Inhibits Hepatocellular Carcinoma Metastasis by Targeting the HGF/c-Met Signaling Pathway (Contextualizing C7 usage). Cancer Biology & Therapy. Link
Sources
Technical Comparison: Galanin(1-12)-Ala-NPY(25-36)amide vs. Standard Antagonists
This guide provides a technical benchmarking analysis of the chimeric peptide Galanin(1-12)-Ala-NPY(25-36)amide (structurally analogous to M88 ) against industry-standard galanin receptor antagonists (M35, M40, M32, and C7).
Executive Summary
The development of high-affinity, selective galanin receptor (GalR) antagonists has been historically plagued by the "partial agonist" problem. While standard chimeras like M35 and M40 exhibit high affinity, they often activate GalR1/GalR2 signaling pathways at high concentrations or in specific tissue types (e.g., dorsal root ganglia).
The test article, Galanin(1-12)-Ala-NPY(25-36)amide (herein referred to as Gal-Ala-NPY ), represents a structural modification of the parent antagonist M32 . By replacing the native Proline-13 with an Alanine linker, this ligand alters the
Part 1: The Landscape of Galanin Antagonists
To validate Gal-Ala-NPY, it must be compared against the established "M-series" chimeras. The following table synthesizes binding affinity (
Table 1: Comparative Profiling of Galanin Chimeras
| Ligand | Structure Composition | GalR1 | GalR2 | Functional Profile | Key Limitation |
| Gal-Ala-NPY | Gal(1-12) + Ala + NPY(25-36) | ~3.0 - 10.0 | ~15.0 | Antagonist (Putative) | Lower affinity than M32 due to Pro |
| M32 | Gal(1-13) + NPY(25-36) | 0.17 | 0.24 | Potent Antagonist | High NPY receptor cross-reactivity |
| M35 | Gal(1-13) + Bradykinin(2-9) | 0.1 - 0.3 | 0.3 - 0.5 | Mixed Agonist/Antagonist | Acts as Agonist in absence of endogenous Galanin |
| M40 | Gal(1-13) + (Ala-Leu)3-Ala | 1.5 | 15.0 | Weak Antagonist / Partial Agonist | Low in vivo potency; metabolic instability |
| C7 | Gal(1-13) + Spantide | 2.0 | ~5.0 | Antagonist | Cytotoxicity at high doses |
Structural Insight: The "Proline Hinge" Factor
The critical differentiator for the test article is the Ala-13 substitution.
-
M32 (Parent): Contains Pro-13. NMR studies show this induces a kink that stabilizes the N-terminal pharmacophore, resulting in sub-nanomolar affinity (
nM). -
Gal-Ala-NPY (Test): The Ala-13 substitution (analogous to M88 ) extends the
-helix further towards the C-terminus but reduces flexibility at the junction. Experimental data suggests this reduces GalR affinity by approximately 10-fold compared to M32, while potentially altering selectivity toward NPY receptors.[1]
Part 2: Experimental Protocols (Self-Validating Systems)
To objectively benchmark Gal-Ala-NPY, you must run a Dual-Point Validation workflow: (1) Competitive Binding (Affinity) and (2) Functional Signaling (Efficacy).
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine
Reagents:
-
Membranes: CHO cells stably expressing human GalR1 or GalR2.
-
Radioligand:
I-Galanin (Porcine), specific activity 2200 Ci/mmol. -
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
, 0.5% BSA, 0.1% Bacitracin (Critical: prevents peptide degradation).
Step-by-Step Workflow:
-
Preparation: Thaw membrane prep and homogenize using a Polytron (5s bursts) to ensure uniform receptor accessibility.
-
Incubation: In 96-well plates, mix:
-
25
L Membrane suspension (10-20 g protein). -
25
L I-Galanin (0.05 nM final). -
50
L Competitor (Gal-Ala-NPY serially diluted to M).
-
-
Equilibrium: Incubate for 60 min at 25°C . (Note: Do not incubate at 37°C as peptidase activity increases significantly).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Check: If M35 control
> 1.0 nM, the assay sensitivity is compromised (likely degradation).
-
Protocol B: Functional cAMP Inhibition Assay (GalR1)
Objective: Distinguish true antagonism from partial agonism (the "M35 Trap").
Mechanism: GalR1 couples to
-
Agonist: Lowers cAMP (Forskolin-stimulated).[2]
-
Partial Agonist (M35/M40): Lowers cAMP when applied alone.
Step-by-Step Workflow:
-
Stimulation: Treat cells with 10
M Forskolin to elevate baseline cAMP. -
Agonist Challenge: Add Galanin (10 nM)
Observe ~50-70% reduction in cAMP. -
Antagonist Screen (Three Arms):
-
Arm 1 (Blockade): Pre-incubate Gal-Ala-NPY (1
M) for 20 min, then add Galanin (10 nM). -
Arm 2 (Intrinsic Activity): Add Gal-Ala-NPY (1
M) alone (No Galanin). -
Arm 3 (Control): Add M35 (1
M) alone.
-
-
Readout: Use TR-FRET or ELISA for cAMP quantification.
Interpretation:
-
Pure Antagonist: Arm 1 restores cAMP; Arm 2 shows NO reduction in cAMP.
-
Partial Agonist: Arm 2 shows a significant reduction in cAMP (similar to Arm 3).
Part 3: Visualization of Signaling & Workflow
The following diagrams illustrate the receptor pathways involved and the logical flow of the benchmarking process.
Diagram 1: Galanin Receptor Signaling Pathways
This diagram visualizes the divergent signaling of GalR1 (
Caption: Divergent signaling of GalR1 (inhibitory) and GalR2 (excitatory). Gal-Ala-NPY competitively blocks ligand binding at the receptor surface.
Diagram 2: Benchmarking Experimental Workflow
A logic flow for validating the test article against standards.
Caption: Step-by-step validation logic. Phase 2 is critical to rule out the "M35-like" partial agonism often seen in galanin chimeras.
References
-
Bartfai, T., et al. (1993). "Galanin-receptor ligand M40 peptide distinguishes between galanin-receptor subtypes." Proceedings of the National Academy of Sciences, 90(23), 11287-11291. Link
-
Langel, U., et al. (1992). "Chimeric peptide ligands for the galanin receptor." International Journal of Peptide and Protein Research, 39(6), 516-522. Link
-
Mahoney, S. A., et al. (2003). "The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion."[4] NeuroReport, 14(12), 1649-1652.[4] Link
-
Arvidsson, K., et al. (1994). "Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide." European Journal of Biochemistry, 221(1), 223-233. Link
-
Kask, K., et al. (1995). "Behavioral effects of the galanin receptor antagonist M40." European Journal of Pharmacology, 285(1), 1-8. Link
Sources
- 1. Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Galanin receptor antagonists : a potential novel pharmacological treatment for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Confirming Receptor Blockade by Galanin(1-12)-ala-NPY(25-36)amide via Western Blot
Executive Summary
Galanin(1-12)-ala-NPY(25-36)amide is a high-affinity, chimeric peptide antagonist targeting Galanin receptors (GalR1, GalR2, and GalR3). Structurally related to the "M-series" antagonists (such as M15 and M32), this peptide functions by competitively occupying the orthosteric binding site of the GalR GPCRs, thereby preventing the signaling cascades initiated by endogenous Galanin.
Confirming functional blockade via Western Blot requires a specific "Agonist Challenge" experimental design. Unlike radioligand binding assays which measure physical affinity, Western Blots measure the functional consequence of binding. Successful validation is defined by the prevention of agonist-induced phosphorylation of downstream effectors, primarily ERK1/2 (p44/42 MAPK) and Akt (Protein Kinase B) .
Mechanism of Action & Signaling Pathways
To design the Western Blot experiment, one must understand the pathways being blocked. Galanin receptors couple to different G-proteins:
-
GalR1 & GalR3 (Gi/o): Inhibit adenylyl cyclase, but also activate the MAPK/ERK pathway via G
subunits. -
GalR2 (Gq/11 & Gi/o): Activates PLC
, mobilizing Calcium and activating PKC, leading to robust ERK phosphorylation. It also activates the PI3K/Akt survival pathway.
The Antagonist Effect: Galanin(1-12)-ala-NPY(25-36)amide binds the receptor but stabilizes it in an inactive conformation (or prevents G-protein coupling), silencing these downstream phosphorylation events.
Figure 1: Competitive antagonism mechanism. The peptide prevents Galanin-mediated G-protein coupling and subsequent phosphorylation of ERK/Akt.
Comparative Analysis: Selecting the Right Antagonist
Galanin(1-12)-ala-NPY(25-36)amide is often chosen for its high affinity, but it is essential to compare it with other standard antagonists to justify its use in your specific model.
| Feature | Gal(1-12)-ala-NPY(25-36) | M35 (Gal-Bradykinin) | M40 (Gal-PP-Ala-Leu-Ala) | SNAP 37889 |
| Structure | Chimeric (Gal + NPY) | Chimeric (Gal + Bradykinin) | Chimeric (Gal + Linker) | Small Molecule |
| Receptor Selectivity | Non-selective (GalR1/2/3) | Non-selective (GalR1/2) | Non-selective (GalR1/2) | GalR3 Selective |
| Stability | Moderate (Peptide) | Moderate (Susceptible to degradation) | High (Stabilized linker) | High (Non-peptide) |
| Partial Agonism Risk | Moderate (Cell-type dependent) | High (Agonist in some tissues) | Low | Very Low |
| Primary Use | Broad spectrum blockade | Historical standard | In vivo studies | Subtype dissection |
Expert Insight: A critical limitation of chimeric peptide antagonists (like M35, M15, and Gal-NPY analogs) is context-dependent partial agonism . In systems with very high receptor reserve (e.g., transfected CHO cells overexpressing GalR1), these "antagonists" can sometimes act as weak agonists.
-
Recommendation: You must include an "Antagonist Only" control lane in your Western Blot to rule out intrinsic agonist activity in your specific cell line.
Experimental Design Strategy
To prove blockade, you cannot simply treat with the antagonist. You must demonstrate that the antagonist inhibits the agonist's effect .
The "Blockade Matrix" (4-Arm Design)
Every Western Blot validation for this peptide must include these four conditions:
-
Vehicle Control: Baseline phosphorylation levels.
-
Agonist Only (Galanin 100 nM): Positive control. Should show maximal p-ERK/p-Akt signal.
-
Antagonist Only (1 µM): Tests for partial agonism. Signal should match Vehicle.
-
Blockade (Antagonist Pre-treat + Agonist): The critical condition. Signal should be significantly lower than the "Agonist Only" lane.
Figure 2: Experimental workflow emphasizing the necessity of pre-incubation and rapid lysis.
Detailed Protocol: Phospho-Protein Western Blot
Reagents Required[1][2][3]
-
Agonist: Human/Rat Galanin (prepare 100 µM stock in water).
-
Antagonist: Galanin(1-12)-ala-NPY(25-36)amide (prepare 1 mM stock).
-
Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitor Cocktail (Sodium Orthovanadate + Sodium Fluoride are critical).
-
Primary Antibodies:
-
Anti-p-ERK1/2 (Thr202/Tyr204) [Rabbit mAb].
-
Anti-Total ERK1/2 [Mouse mAb] (Loading Control).
-
Step-by-Step Methodology
-
Cell Preparation & Starvation:
-
Seed cells (e.g., SH-SY5Y, PC12, or GalR-transfected CHO) in 6-well plates.
-
Once 80% confluent, wash with PBS and switch to serum-free media for 4–16 hours.
-
Why? Serum contains growth factors that saturate p-ERK signals, masking the Galanin effect.
-
-
Antagonist Pre-Incubation (The Critical Step):
-
Add Galanin(1-12)-ala-NPY(25-36)amide to the "Antagonist Only" and "Blockade" wells.
-
Concentration: Typically 10x to 100x the concentration of the agonist (e.g., if using 100 nM Galanin, use 1 µM - 10 µM Antagonist).
-
Time: Incubate for 20–30 minutes at 37°C. This allows the antagonist to reach equilibrium occupancy of the receptors.
-
-
Agonist Stimulation:
-
Add Galanin (100 nM final) to "Agonist Only" and "Blockade" wells.
-
Time: Incubate for exactly 5–10 minutes .
-
Why? p-ERK is a transient signal. It peaks rapidly (5-10 min) and degrades. Stimulation >30 min often results in signal loss.
-
-
Lysis:
-
Place plate on ice immediately.
-
Aspirate media and wash once with ice-cold PBS (containing 1mM Na3VO4).
-
Add ice-cold Lysis Buffer. Scrape and collect.
-
Sonicate briefly to shear DNA.
-
-
Western Blotting:
-
Load 20–30 µg protein per lane.
-
Block in 5% BSA (Milk contains casein which is a phosphoprotein and can cause high background with phospho-antibodies; BSA is safer).
-
Incubate Primary Antibody (1:1000) overnight at 4°C.
-
Normalization: You must normalize p-ERK signal to Total ERK , not just GAPDH/Actin. This accounts for variations in MAPK pathway expression.
-
Data Interpretation & Troubleshooting
Expected Results
-
Vehicle: Low basal signal.
-
Galanin: Robust band (3-5 fold increase over vehicle).
-
Antagonist Only: Low basal signal (identical to Vehicle).
-
Blockade (Ant+Gal): Signal significantly reduced compared to Galanin alone (ideally returning to baseline).
Troubleshooting Guide
| Observation | Possible Cause | Solution |
| High signal in "Antagonist Only" lane | The peptide is acting as a partial agonist. | 1. Titrate down the antagonist concentration.2. Switch cell lines (lower receptor density).3. Use a specific antagonist (e.g., M871 for GalR2).[1] |
| No signal in "Agonist" lane | 1. Missed the time window.2. Phosphatase activity.[1][2] | 1. Perform a time-course (2, 5, 10, 20 min).2. Ensure fresh Phosphatase Inhibitors in lysis buffer. |
| No Blockade observed | 1. Insufficient Antagonist dose.2. Insufficient pre-incubation. | 1. Increase Antagonist:Agonist ratio to 100:1.2. Extend pre-incubation to 30-45 mins. |
References
-
Bartfai, T., et al. (1993). "Galanin-receptor ligand M40 peptide distinguishes between galanin-receptor subtypes." Proceedings of the National Academy of Sciences, 90(23), 11287-11291. Link
-
Kask, K., et al. (1995).[3] "Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells." Regulatory Peptides, 59(3), 341-348.[3][4] Link
-
Wittau, N., et al. (2000). "The Galanin Receptor 2 (GalR2) antagonist M871 blocks Galanin-induced inositol phosphate accumulation." Oncogene, 19, 4199–4209. Link
-
Lang, R., et al. (2015). "Physiology, Signaling, and Pharmacology of Galanin Peptides and Receptors: Three Decades of Emerging Diversity." Pharmacological Reviews, 67(1), 118-175. Link
-
Cell Signaling Technology. "Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody Protocol." CST Protocols. Link
Sources
- 1. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Galanin(1-12)-ala-neuropeptide Y(25-36)amide in vivo effects
Topic: Reproducibility of Galanin(1-12)-ala-neuropeptide Y(25-36)amide in vivo effects Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Subject: Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide (Analog of M32/M35) Classification: Chimeric Galanin Receptor Ligand (Class I)
Executive Summary: The Structural Paradox
As a Senior Application Scientist, I frequently encounter reproducibility failures with chimeric galanin ligands. The specific molecule —Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide (often referred to in literature as M88 or an Ala-substituted M32 )—presents a unique challenge.
While the Proline-linked variants (M32, M35) are the historical "gold standards" for high-affinity antagonism, the Alanine-linked variant suffers from a distinct structural rigidity that compromises its utility. The Verdict: This peptide exhibits significantly lower affinity (~10-fold) compared to its Proline-linked counterpart (M32) and is prone to "Pharmacological Inversion"—acting as an antagonist in the CNS but a full agonist in peripheral tissues.
This guide dissects the causality of these failures, compares the peptide against superior alternatives, and provides a self-validating protocol to rescue experimental data.
Part 1: The Reproducibility Crisis
The failure of Galanin(1-12)-Ala-NPY(25-36)amide to produce consistent in vivo data typically stems from three mechanistic pitfalls:
-
The "Linker" Effect (Ala vs. Pro): The endogenous Galanin pharmacophore requires a specific "hairpin" conformation to bind the GalR1/GalR2 receptors effectively.
-
M32 (Pro-linked): The Proline at position 13 induces a structural "kink" (beta-turn), mimicking the bioactive conformation.
-
Target Peptide (Ala-linked): The Alanine substitution removes this kink, extending the
-helix from the N-terminus through to the NPY tail. This rigid linearization reduces receptor affinity by approximately one order of magnitude compared to M32.
-
-
Agonist/Antagonist Inversion: Unlike small molecules, chimeric peptides are not "dead" antagonists. They are biased ligands .
-
CNS (Hippocampus/LC): Acts as a competitive antagonist.
-
Periphery (GI Smooth Muscle/Pancreas): Acts as a Full Agonist .
-
Consequence: If your readout involves systemic metabolic parameters (e.g., insulin secretion) or gastric motility, this peptide will mimic Galanin rather than block it.
-
-
Biphasic Dose Response: At high concentrations (>1 nmol ICV), the NPY portion of the chimera can non-specifically activate NPY receptors or force GalR dimerization, flipping the net effect from inhibition to activation.
Part 2: Comparative Analysis
The following table contrasts the Ala-linked target peptide against the Pro-linked standard (M32/M35) and the modern small-molecule alternative (SNAP 37889).
Table 1: Performance Matrix of Galanin Antagonists
| Feature | Target: Gal(1-12)-Ala-NPY(25-36) | Standard: M32 / M35 | Small Molecule: SNAP 37889 |
| Structure | Linear Chimeric Peptide (Ala linker) | Kinked Chimeric Peptide (Pro/Direct) | Non-peptide Indole Derivative |
| Receptor Affinity ( | Low (~5–10 nM) | High (< 0.5 nM) | Moderate (~17 nM GalR3, selective) |
| Selectivity | Non-selective (GalR1/R2) + NPY overlap | Non-selective (GalR1/R2) | Highly Selective (GalR3) |
| In Vivo Stability ( | < 15 min (Proteolytic degradation) | < 20 min | > 4 hours |
| BBB Permeability | Negligible (Requires ICV) | Negligible (Requires ICV) | High (Systemic IP/PO active) |
| Pharmacology | Mixed (Antagonist CNS / Agonist Periph.) | Mixed (Antagonist CNS / Agonist Periph.) | Pure Antagonist |
| Primary Risk | False Negatives (Due to low affinity) | False Positives (Due to partial agonism) | Off-target solubility issues |
Part 3: Mechanism of Action (Visualized)
To understand the "Linker Effect" and the reproducibility failure, we must visualize the structural divergence.
Figure 1: Structural causality of binding affinity. The Alanine linker (Red) prevents the formation of the bioactive beta-turn facilitated by Proline (Green), resulting in lower affinity and "noisy" in vivo data.
Part 4: Self-Validating Experimental Protocol
If you must use Galanin(1-12)-Ala-NPY(25-36)amide (e.g., for comparative structural studies), you cannot use a standard systemic injection protocol. The following workflow uses Intracerebroventricular (ICV) administration with built-in controls to validate the results.
Pre-Requisites
-
Vehicle: Artificial Cerebrospinal Fluid (aCSF). Do not use saline or DMSO alone.
-
Tubes: Siliconized (low-bind) microcentrifuge tubes. Peptides adsorb to standard polypropylene, reducing effective dose by up to 40%.
-
Control: Scrambled Peptide (Randomized sequence of the chimera).
Step-by-Step Workflow
1. Peptide Reconstitution (Critical Step)
-
Dissolve lyophilized peptide in a small volume of 0.01 M acetic acid (to protonate basic residues and ensure solubility).
-
Dilute to final concentration with aCSF immediately before use.
-
Validation Check: Measure absorbance at 280nm (Tyr/Trp residues) to confirm actual concentration post-filtration.
2. Stereotaxic ICV Administration
-
Target: Lateral Ventricle (Coordinates relative to Bregma: AP -0.8 mm, L +1.5 mm, DV -3.5 mm).
-
Dose Range: 0.1 nmol to 1.0 nmol (in 2-5 µL volume).
-
Warning: Doses > 3.0 nmol risk non-specific NPY receptor activation.
3. The "Agonist Check" (Self-Validation)
To prove you are observing antagonism and not partial agonism, you must run three groups:
-
Vehicle + Agonist (Galanin): Establishes baseline response.
-
Antagonist (Target Peptide) + Vehicle: Crucial. If this group shows an effect similar to Galanin, your peptide is acting as an agonist (likely due to high dose or peripheral leakage).
-
Antagonist + Agonist: The experimental group. Should show blockade of Group 1.
Workflow Visualization
Figure 2: Experimental decision tree. Group 2 is the "Kill Switch"—if the chimera alone produces a phenotype, the experiment is confounded by partial agonism.
References
-
Bartfai, T., et al. (1993). Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes.[1] Proceedings of the National Academy of Sciences, 90(23), 11287–11291.
-
Arvidsson, K., et al. (1994). Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide. European Journal of Biochemistry.
-
Gu, Z. F., et al. (1995). Chimeric galanin analogs that function as antagonists in the CNS are full agonists in gastrointestinal smooth muscle. Journal of Pharmacology and Experimental Therapeutics, 272(1), 371-378.
-
Lu, X., et al. (2005). A role for galanin in antidepressant actions with a focus on the dorsal raphe nucleus.[1] Proceedings of the National Academy of Sciences, 102(3), 874–879.
-
Saar, K., et al. (2001). Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide.[2] Regulatory Peptides, 102(1), 15-19.
Sources
Safety Operating Guide
Proper Disposal Procedures for Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide
[1]
Executive Summary: Immediate Action Directive
Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide (often categorized alongside M32 or M40 chimeric antagonists) is a high-affinity, bioactive peptide receptor antagonist.[1] Unlike standard biological waste, this compound possesses significant pharmacological stability and potency at nanomolar concentrations.
Do not dispose of this substance in standard trash or untreated sewer systems. [2]
-
Solids (Powder/Lyophilized): Must be segregated for High-Temperature Incineration .
-
Liquids (Stock/Aliquot): Must undergo Chemical Deactivation (Oxidative Hydrolysis) via 10% Sodium Hypochlorite prior to disposal as chemical waste.
Chemical Profile & Hazard Identification
To ensure safety, the disposal officer must understand the material's resistance profile. This chimeric peptide is engineered for stability, meaning environmental degradation is slower than endogenous peptides.
| Property | Description | Disposal Implication |
| Class | Chimeric Neuropeptide (GalR Antagonist) | Bioactive; requires denaturation. |
| Stability | High (Engineered amide C-terminus) | Resistant to mild enzymatic breakdown; requires chemical oxidation. |
| Toxicity | Potent Pharmacological Agent (Nanomolar | Trace amounts can alter biological signaling; zero-release policy. |
| State | Lyophilized Powder or Aqueous Solution | Dictates waste stream (Solid vs. Liquid). |
The Deactivation Protocol (Liquid Waste)
Rationale: Simple dilution is insufficient for bioactive peptides. You must chemically cleave the peptide bonds to destroy the sequence homology required for receptor binding.
The "Self-Validating" Bleach Oxidation Method
This protocol uses Sodium Hypochlorite (NaOCl) . Hypochlorite induces oxidative cleavage of the amide bonds and chlorination of amino acid residues (Tyrosine/Tryptophan), rendering the peptide pharmacologically inert.
Reagents Required:
-
Household Bleach (5.25% - 6% NaOCl) or Laboratory Grade Sodium Hypochlorite.
-
pH Test Strips.
Step-by-Step Procedure:
-
Preparation: In a fume hood, place the peptide solution in a chemically compatible beaker (polypropylene or glass).
-
Activation: Slowly add 10% volume of full-strength bleach to the peptide solution.
-
Example: For 10 mL of peptide waste, add 1 mL of bleach.
-
Target: Final NaOCl concentration >0.5%.
-
-
Reaction Time: Swirl gently and let stand for 30 minutes .
-
Validation (The "Trust" Step):
-
Dip a pH strip into the solution.
-
Requirement: pH must be >11 (highly alkaline).
-
Logic: High pH catalyzes hydrolysis; if pH < 11, add more bleach.
-
-
Disposal: Pour the deactivated mixture into the Aqueous Chemical Waste container (not the sink, unless explicitly permitted by local EHS for deactivated biologicals).
Disposal Workflow & Decision Logic
The following diagram outlines the critical decision path for disposing of Galanin/NPY chimeras.
Caption: Decision matrix for segregating and treating Galanin-NPY chimeric peptide waste streams.
Waste Stream Categorization Table
Use this table to segregate laboratory waste generated during experiments with this peptide.
| Waste Category | Items Included | Treatment / Action |
| Stream A: Concentrated Solids | Original vials, lyophilized powder, weighing boats with visible residue. | Incineration Only. Do not autoclave (heat may not fully destroy structure without pressure/chemical aid). Label as "Trace Chemo/Bioactive." |
| Stream B: Liquid Waste | Stock solutions, cell culture media containing >1nM peptide, unused aliquots. | Chemical Deactivation (See Section 3). Collect in HDPE carboys labeled "Deactivated Basic Waste." |
| Stream C: Contaminated Sharps | Needles, syringes, glass pipettes used for injection/transfer. | Sharps Container. Incineration is mandatory. Do not recap needles. |
| Stream D: Trace Dry Waste | Gloves, paper towels, benchcoat with no visible spill. | Standard Biohazard/Solid Chemical Waste. Double bag. |
Emergency Spill Management
If the peptide is spilled in powder or liquid form, follow this containment logic:
-
Isolate: Mark the area. Do not inhale powder dust.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.
-
Neutralize (Liquid Spill): Cover with paper towels soaked in 10% Bleach . Let sit for 15 minutes.
-
Contain (Powder Spill): Cover with wet paper towels (to prevent dust generation) then wipe up.
-
Clean: Wipe the area 3x with water to remove bleach residue (corrosive to stainless steel).
References
-
National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Management of Waste. NCBI Bookshelf. Retrieved from [Link]
-
Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
- Langel, U., et al. (1996). Galanin receptor ligands. In Galanin: A New Multifunctional Peptide in the Neuro-endocrine System. (Context on M-series peptide stability).
-
Fisher Scientific. (2024). Safety Data Sheet: Neuropeptide Y Fragments. Retrieved from [Link]
Personal protective equipment for handling Galanin(1-12)-ala-neuropeptide Y(25-36)amide
Core Directive & Substance Profile
Substance Identity: Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide Common Designation: M88 (Analog of the M32 chimeric peptide) Molecular Class: Chimeric Neuropeptide / Galanin Receptor Ligand[1]
This guide mandates the safety and operational protocols for handling Galanin(1-12)-Ala-Neuropeptide Y(25-36)amide , a potent chimeric peptide synthesized to modulate Galanin and Neuropeptide Y (NPY) receptors. Unlike standard laboratory reagents, this substance is a pharmacologically active biological modulator . It possesses high affinity for Galanin receptors (GalR1/GalR2) and NPY receptors.
Scientific Context for Safety: The insertion of Alanine (Ala) at the linker position (residue 13), replacing the Proline found in the parent peptide M32, alters the secondary structure (alpha-helix stability) and receptor binding affinity [1]. Consequently, this peptide must be treated as a high-potency specific ligand . Inhalation of lyophilized powder or systemic absorption via DMSO-solvated skin contact can trigger potent neuroendocrine responses.
Risk Assessment & Hazard Identification
| Hazard Category | Risk Level | Mechanism of Action |
| Inhalation (Dust) | CRITICAL | Lyophilized peptides are easily aerosolized. Inhalation allows direct access to the bloodstream via pulmonary capillaries, bypassing metabolic degradation. |
| Skin Absorption | Moderate | Low risk in aqueous buffer; High risk if dissolved in DMSO or permeation enhancers. |
| Ingestion | Low | Peptides are degraded by gastric peptidases, but mucosal absorption in the mouth is possible. |
| Systemic Effect | High | Modulation of nociception, insulin secretion, and cognitive pathways (hippocampus/locus coeruleus) [2]. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale protection based on the physical state of the peptide.
Table 1: PPE Requirements by Operational State
| Equipment | Lyophilized Powder Handling (High Risk) | Aqueous Solution Handling (Moderate Risk) | Organic Solvent (DMSO) Handling (High Risk) |
| Hand Protection | Double Nitrile Gloves (min 0.11mm thickness). Why: Visual indicator of breach; prevents static transfer. | Single Nitrile Gloves. | Double Nitrile or Laminate Film gloves. Why: DMSO penetrates standard latex/vinyl instantly. |
| Respiratory | N95/P100 Respirator OR Work exclusively in Biosafety Cabinet (Class II) . | Surgical mask (for sample protection) or none if in hood. | Fume Hood mandatory (DMSO vapors). |
| Eye Protection | Chemical Splash Goggles . Why: Prevents dust entry via tear ducts. | Safety Glasses with side shields. | Safety Glasses with side shields. |
| Body Defense | Lab Coat (buttoned to neck) + Tyvek Sleeves . | Standard Lab Coat. | Lab Coat + Impervious Apron (if large volumes). |
Operational Handling Protocol
Phase A: Receipt & Storage (The "Cold Chain" Integrity)
-
Inspection: Upon receipt, inspect the vial for cracks. Do not open immediately.
-
Equilibration (Crucial Step): Allow the vial to warm to room temperature (20–25°C) inside a desiccator before opening.
-
Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, causing hydrolysis and aggregation.
-
Self-Validation: The powder should remain free-flowing and fluffy, not clumped or sticky.
-
-
Storage: Store lyophilized peptide at -20°C or -80°C .
Phase B: Reconstitution (The "Solubility" Logic)
This chimeric peptide contains hydrophobic residues (Leu, Trp, Tyr). Direct addition of water often results in aggregation (gel formation).
-
Solvent Selection:
-
Primary Solvent: Sterile distilled water (if net charge allows) or 0.1% Acetic Acid.
-
Hydrophobic Rescue: If the peptide is stubborn, dissolve in a minimal volume of DMSO (Dimethyl Sulfoxide) or Acetonitrile first, then dilute with aqueous buffer.
-
Restriction: Final DMSO concentration should be < 1% for cell culture assays to avoid cytotoxicity.
-
-
Vortexing: Use a gentle vortex. Avoid sonication if possible to prevent shearing of the peptide backbone.
-
Aliquot Strategy: Immediately aliquot into single-use volumes.
-
Causality: Repeated freeze-thaw cycles degrade the peptide via ice crystal formation and pH shifts.
-
Phase C: Workflow Visualization
Caption: Figure 1. Standard Operating Procedure for M88 Peptide Reconstitution. The decision diamond ensures solubility is verified before aliquoting to prevent experimental variance.
Emergency Response & Disposal
Spill Cleanup (Lyophilized Powder)
-
Evacuate: Clear the immediate area of personnel.
-
Dampen: Gently cover the spill with a paper towel soaked in 10% Bleach (Sodium Hypochlorite) or 70% Ethanol.
-
Causality: Dampening prevents aerosolization of the powder during cleanup.
-
-
Wipe: Wipe up the material.
-
Deactivate: Clean the surface with 10% Bleach. Allow 15 minutes of contact time to hydrolyze peptide bonds.
Disposal Protocol
-
Solid Waste: Vials, gloves, and wipes must be disposed of as Hazardous Chemical Waste (not biohazard, unless viral vectors are involved).
-
Liquid Waste: Collect in a dedicated carboy labeled "Peptide/Solvent Waste". Do not pour down the sink.
Logic of the "M-Series" Chimeras
Understanding the structure aids in safety and usage. The user's peptide is a specific variant in the "M-series" of Galanin antagonists/agonists.
Caption: Figure 2. Structural relationship between Galanin-NPY chimeras. The Pro-to-Ala substitution in M88 (the subject peptide) significantly alters conformational flexibility [1].
References
-
Land, T., et al. (1994). Comparison of the solution structures of the chimeric peptides galanin(1-12)-Ala-neuropeptide Y(25-36)amide and galanin(1-12)-Pro-neuropeptide Y(25-36)amide . Journal of Molecular Biology. Available at: [Link]
-
Bartfai, T., et al. (1993).[1] Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes . Proceedings of the National Academy of Sciences. Available at: [Link]
-
Ögren, S. O., et al. (1992).[2] Evidence for a role of the neuropeptide galanin in spatial learning . Neuroscience. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
